molecular formula C9H14F3NO2 B1486153 1-Azaspiro[3.4]octane trifluoroacetate CAS No. 2208787-38-4

1-Azaspiro[3.4]octane trifluoroacetate

Cat. No.: B1486153
CAS No.: 2208787-38-4
M. Wt: 225.21 g/mol
InChI Key: RUEIUNKEPVECIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azaspiro[3.4]octane trifluoroacetate (CAS 2208787-38-4) is a spirocyclic building block of significant interest in modern medicinal chemistry. Its molecular formula is C 9 H 14 F 3 NO 2 . The compound features a distinct spiro architecture that incorporates both azetidine and cyclobutane rings, conferring structural rigidity and three-dimensionality. This makes it a valuable scaffold for exploring novel chemical space in drug design, particularly as a surrogate for more common saturated heterocycles like piperazine . While specific biological data for this compound is not available in the searched literature, the broader 2,6-diazaspiro[3.4]octane scaffold is recognized as a "privileged structure" in pharmaceutical research . This analogous scaffold is found in compounds with diverse pharmacological activities, serving as a key component in a latest-generation fluoroquinolone antibiotic , potent antitubercular agents , and investigational compounds targeting various enzymes and receptors . The presence of the trifluoroacetate salt in this product enhances its stability and solubility, making it a practical intermediate for synthetic chemistry. This compound is presented as a high-purity chemical intermediate for research applications. It is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-azaspiro[3.4]octane;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.C2HF3O2/c1-2-4-7(3-1)5-6-8-7;3-2(4,5)1(6)7/h8H,1-6H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEIUNKEPVECIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCN2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Azaspirooctane Trifluoroacetate (CAS 2208787-38-4): A Comprehensive Technical Guide on Spirocyclic Scaffold Integration

1-Azaspiro[1]octane Trifluoroacetate (CAS 2208787-38-4): A Comprehensive Technical Guide on Spirocyclic Scaffold Integration

Executive Summary

In modern medicinal chemistry, the paradigm has shifted away from flat, planar heterocycles toward highly three-dimensional spirocyclic systems—a strategy colloquially known as "escaping flatland." The 1-azaspiro[1]octane core represents a premier bioisostere for traditional saturated rings like pyrrolidine and piperidine.

As a Senior Application Scientist, I frequently guide drug development teams through the nuances of incorporating these advanced scaffolds. This whitepaper provides an in-depth technical analysis of 1-azaspiro[1]octane trifluoroacetate (CAS: 2208787-38-4) [1][2]. We will explore the physicochemical rationale behind its use, the critical role of the trifluoroacetate (TFA) salt form, and field-proven, self-validating protocols for its synthetic integration.

Chemical Architecture & Physicochemical Rationale

The 1-azaspiro[1]octane scaffold fuses a four-membered cyclobutane ring with a five-membered pyrrolidine ring at a single quaternary carbon. This unique geometry restricts conformational flexibility while projecting substituents into novel 3D vectors that planar rings cannot access [3].

Why the Spiro[1] System?
  • Metabolic Shielding : Traditional pyrrolidines are highly susceptible to CYP450-mediated ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -oxidation. The quaternary spiro-carbon in 1-azaspirooctane sterically blocks this metabolic liability, significantly increasing the compound's half-life (
    
    
    ) [4].
  • Tuning Basicity : The spiro-fusion alters the s-character of the adjacent carbon-carbon bonds, which subtly lowers the

    
     of the amine. This reduction in basicity enhances membrane permeability and reduces off-target hERG liabilities.
    
Table 1: Comparative Physicochemical Profile
PropertyPyrrolidine1-Azaspiro[1]octaneCausality / Impact
Fraction sp3 (

)
1.01.0Both are saturated, but spiro-fusion increases 3D bulk, reducing crystal lattice energy and improving solubility.
Basic

(calc)
~11.3~10.5Lower basicity reduces trapping in acidic lysosomes and improves passive membrane permeability.
Metabolic Stability Low (

-oxidation)
HighThe quaternary spiro-carbon sterically shields the amine from oxidative degradation.
Exit Vectors Linear / PlanarDivergent / OrthogonalEnables precise targeting of deep, complex protein binding pockets.

Mechanistic Insights: The Role of the Trifluoroacetate (TFA) Salt

A common question from synthetic chemists is: Why procure the trifluoroacetate salt (CAS: 2208787-38-4) instead of the free base or hydrochloride salt?

The causality is rooted in handling mechanics and stability. Low-molecular-weight spirocyclic free amines are notoriously volatile and highly hygroscopic. Furthermore, when exposed to the atmosphere, the unhindered secondary amine rapidly reacts with ambient

The trifluoroacetate (TFA) salt locks the amine in a protonated, nucleophilically "dead" state. This yields a bench-stable, easily weighable solid that resists degradation. However, this necessitates a precisely controlled free-basing step during downstream synthesis to prevent the TFA counterion from participating in unintended side reactions (e.g., forming a trifluoroacetamide byproduct).

Synthetic Integration & Experimental Workflows

To successfully utilize 1-azaspiro[1]octane TFA in amide coupling, the protocol must be a self-validating system . The following methodology ensures complete dissociation of the TFA salt before the introduction of coupling reagents.

Protocol: Controlled Amide Coupling of 1-Azaspiro[1]octane TFA

Objective: Couple the spirocyclic core to a target carboxylic acid without generating TFA-amide impurities.

  • Preparation & Neutralization (The Critical Step):

    • Dissolve 1.0 equivalent of the carboxylic acid and 1.2 equivalents of 1-azaspiro[1]octane TFA in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

    • Causality: DMF is required to fully solubilize the highly polar TFA salt.

    • Add 3.0 to 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Validation Check: Spot the mixture on wet pH paper. The pH must read

      
      . If the pH is lower, the amine remains protonated and will not act as a nucleophile.
      
  • Activation & Coupling:

    • Cool the reaction to 0 °C to prevent exothermic degradation.

    • Add 1.1 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

    • Causality: HATU is added after neutralization. If HATU is added while TFA is still associated, it can activate the trifluoroacetate ion, leading to the irreversible formation of a trifluoroacetamide impurity.

  • Reaction Monitoring:

    • Stir at room temperature for 2 hours. Monitor via LC-MS.

  • Workup & Isolation:

    • Quench with saturated aqueous

      
      . Extract with Ethyl Acetate (3x). Wash the organic layer heavily with brine (5x) to remove DMF and residual DIPEA salts.
      

WorkflowA1-Azaspiro[3.4]octane TFACAS: 2208787-38-4BBase Addition (DIPEA)Neutralize TFAA->B Step 1CFree Amine Intermediate(In Situ, pH > 8)B->C DissociationDElectrophile Addition(R-COOH + HATU)C->D Step 2ECoupled Product(N-Acyl Spirocycle)D->E C-N Bond FormationFLC-MS Validation(Verify absence of TFA-amide)E->F QC Check

Workflow for the controlled amide coupling of 1-azaspiro[1]octane TFA salt.

Pharmacokinetic (PK) & Pharmacodynamic (PD) Implications

Integrating the 1-azaspiro[1]octane core profoundly impacts the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate. By replacing a flat ring with a spirocycle, researchers inherently increase the


ADMECore1-Azaspirooctane CoreFsp3Increased Fsp3 Fraction(Escape from Flatland)Core->Fsp3LogPLowered LogP / LipophilicityCore->LogPMetabSteric Shielding of Amine(CYP450 Resistance)Core->MetabSolubEnhanced Aqueous SolubilityFsp3->SolubToxReduced Off-Target Toxicity(Lower hERG liability)LogP->Tox

Pharmacokinetic advantages of integrating the spiro[1]octane scaffold in drug design.

Self-Validating Quality Control

To guarantee batch integrity when working with CAS 2208787-38-4, your analytical workflow must be rigorous.

  • LC-MS Parameters: When analyzing the final coupled product, specifically scan for a mass shift of +96 Da relative to your target free amine. This mass shift corresponds to the addition of a trifluoroacetyl group (

    
    ). If this peak is present, your neutralization step (Step 1 of the protocol) was insufficient.
    
  • 
     NMR Validation:  Run a 
    
    
    NMR on the final purified product. The presence of a sharp singlet around -75 to -76 ppm indicates residual trifluoroacetate salts or covalently bound trifluoroacetamide impurities, necessitating further purification via basic reverse-phase chromatography.

References

  • Chemsrc. "1-Azaspiro[1]octane trifluoroacetate (CAS: 2208787-38-4) Chemical Properties." Chemsrc Database. Available at:[Link]

  • Chemical Reviews. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." ACS Publications. Available at:[Link]

1-Azaspiro[3.4]octane trifluoroacetate molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, structural properties, synthesis, and application of 1-Azaspiro[3.4]octane trifluoroacetate .

Core Identity & Application in Medicinal Chemistry

Executive Summary

This compound is a specialized spirocyclic amine scaffold used primarily in early-stage drug discovery. As a member of the "saturated heterocycle" class, it serves as a critical building block for increasing the fraction of sp3-hybridized carbons (


) in drug candidates—a strategy proven to enhance solubility, metabolic stability, and target selectivity. This guide defines its physicochemical profile, synthesis pathways, and utility as a bioisostere for traditional planar ring systems.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Nomenclature and Stoichiometry

The compound is the trifluoroacetic acid (TFA) salt of 1-azaspiro[3.4]octane. The "1-aza" designation indicates the nitrogen atom resides at position 1 of the spirocyclic skeleton, placing it within the four-membered (azetidine) ring, spiro-fused to a five-membered (cyclopentane) ring.

PropertyData
Systematic Name This compound
Free Base CAS 57174-62-6
Salt Stoichiometry 1:1 (Amine : TFA)
Molecular Formula C₉H₁₄F₃NO₂ (Salt) (C₇H₁₃N[1] · C₂HF₃O₂)
Molecular Weight 225.21 g/mol (Salt) (111.19 g/mol Free Base + 114.02 g/mol TFA)
Physical Form White to off-white solid (hygroscopic)
Solubility High in polar solvents (DMSO, Methanol, Water)
Structural Analysis

The molecule features a high degree of three-dimensionality due to the spiro-carbon junction (C4 in IUPAC numbering for spiro[3.4]octane, though often referred to as the spiro-center connecting the azetidine and cyclopentane).

  • Ring A (Azetidine): A strained 4-membered ring containing the secondary amine. The strain energy (~26 kcal/mol) makes the nitrogen highly nucleophilic but also susceptible to ring-opening under harsh acidic/nucleophilic conditions if not properly handled.

  • Ring B (Cyclopentane): A flexible 5-membered lipophilic loop that provides steric bulk and hydrophobic interaction potential without the planarity of phenyl rings.

G Figure 1: Connectivity of 1-Azaspiro[3.4]octane. N(1) is part of the 4-membered ring. N1 N(1) C2 C(2) N1->C2 C3 C(3) C2->C3 Spiro C(4) Spiro C3->Spiro Spiro->N1 Spiro Junction C5 C(5) Spiro->C5 C6 C(6) C5->C6 C7 C(7) C6->C7 C8 C(8) C7->C8 C8->Spiro

[2][1][3][4][5][6][7]

Synthesis and Preparation

The synthesis of 1-azaspiro[3.4]octane scaffolds generally requires constructing the strained azetidine ring onto a pre-existing cyclopentane core. A common robust method involves the cyclization of gamma-haloamines or the reduction of spiro-lactams.

Validated Synthetic Route (Intramolecular Cyclization)

The following workflow describes a standard approach to accessing the 1-azaspiro[3.4] core.

  • Precursor Assembly: Alkylation of cyclopentanecarbonitrile with 1-bromo-3-chloropropane (or similar electrophiles) to generate a functionalized quaternary center.

  • Reduction/Cyclization: Reduction of the nitrile to a primary amine, followed by intramolecular nucleophilic displacement of the halide to close the azetidine ring.

  • Salt Formation: Treatment of the crude secondary amine with trifluoroacetic acid (TFA) in dichloromethane (DCM) or ether to precipitate the stable salt.

Synthesis Figure 2: Synthetic pathway via nitrile alkylation and reductive cyclization. Start Cyclopentanecarbonitrile Step1 Alkylation (LHMDS, 1-bromo-2-chloroethane) Start->Step1 Inter1 Intermediate: 1-(2-chloroethyl)cyclopentane-1-carbonitrile Step1->Inter1 Step2 Reduction & Cyclization (LiAlH4 or LAH) Inter1->Step2 ProductBase 1-Azaspiro[3.4]octane (Free Base) Step2->ProductBase Step3 Salt Formation (TFA, Et2O) ProductBase->Step3 Final 1-Azaspiro[3.4]octane Trifluoroacetate Step3->Final

Applications in Drug Discovery

The 1-azaspiro[3.4]octane moiety is utilized to "escape from flatland"—a medicinal chemistry paradigm shifting away from planar aromatic rings to saturated 3D structures.

Bioisosterism and Physicochemical Modulation
  • Vector Control: Unlike piperidine or pyrrolidine, the spiro-fusion rigidly orients exit vectors (substituents on the nitrogen) relative to the lipophilic cyclopentane tail. This precise geometry can enhance binding affinity in tight enzyme pockets.

  • Basicity Modulation: The azetidine nitrogen is typically less basic (pKa ~10-11) than standard secondary amines due to ring strain effects, potentially improving membrane permeability.

  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic oxidation at that position, a common clearance pathway for simple cyclic amines.

Handling the TFA Salt

Researchers must be aware that the TFA salt form is acidic.

  • In Assays: The presence of trifluoroacetate anions can be cytotoxic in certain cellular assays or interfere with LC-MS ionization (signal suppression). It is often recommended to desalt the compound (using a carbonate wash or basic resin) before use in sensitive biological screens.

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (N₂ or Ar) to prevent hydrolysis or degradation.

References

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and Their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3527. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link

  • Sigma-Aldrich. (n.d.). 1-Azaspiro[3.4]octane Product Detail. Retrieved from

  • PubChem. (n.d.). Compound Summary: 1-Azaspiro[3.4]octane.[1][6][7] National Center for Biotechnology Information. Retrieved from

Sources

The 1-Azaspiro[3.4]octane Scaffold: Strategic Sourcing and Synthetic Application in High-Fsp3 Drug Design

[1]

Executive Summary

The 1-azaspiro[3.4]octane core represents a pivotal "privileged structure" in modern medicinal chemistry, offering a geometric compromise between the high strain of small spirocycles (e.g., [3.3]heptanes) and the entropic flexibility of larger rings. Its increasing adoption in oncology (HPK1 inhibitors) and neurology (MAGL inhibitors) is driven by its ability to increase Fraction of sp3 (Fsp3) character, thereby improving solubility and metabolic stability while maintaining rigid vector orientation for ligand-target binding.

This guide provides a technical roadmap for sourcing, validating, and deploying 1-azaspiro[3.4]octane building blocks, moving beyond simple catalog lists to a rigorous quality assurance and synthetic application framework.

Part 1: The Technical Imperative

Geometric & Physicochemical Advantages

Unlike flat aromatic scaffolds (phenyl, pyridine) or flexible aliphatics (piperidine), the 1-azaspiro[3.4]octane system provides a defined, rigid exit vector for substituents. This "Escape from Flatland" is not merely aesthetic; it directly correlates with clinical success rates by reducing promiscuity and improving oral bioavailability.[1]

Table 1: Physicochemical Comparison of Amine Scaffolds

FeaturePiperidine (Reference)1-Azaspiro[3.3]heptane1-Azaspiro[3.4]octane
Geometry Chair (Flexible)Puckered (Highly Strained)Rigid / Defined Vector
Fsp3 Score 1.01.01.0
Metabolic Stability Low (prone to oxidation)HighHigh
Lipophilicity (cLogP) ModerateLowLow-Moderate
Synthetic Accessibility HighModerateHigh
Mechanism of Action Context: HPK1 Inhibition

To understand the utility of this scaffold, consider its role in Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.[2] HPK1 acts as a molecular brake on the immune system.[1][3] Inhibiting HPK1 with a spirocyclic small molecule releases this brake, enhancing T-cell antitumor activity.[1]

HPK1_PathwayHPK1HPK1 Kinase(Target)SLP76SLP-76 ProteinHPK1->SLP76Phosphorylates(Ser376)SpiroSpiro[3.4]octaneInhibitorSpiro->HPK1InhibitsUbiquitinUbiquitination &DegradationSLP76->UbiquitinTriggersTCellT-Cell Activation(Immune Response)SLP76->TCellPromotes(If not degraded)Ubiquitin->TCellPrevents

Figure 1: Mechanism of HPK1 inhibition.[2] The spirocyclic inhibitor blocks the phosphorylation of SLP-76, preventing its degradation and thereby sustaining T-cell activation.

Part 2: Commercial Supply Landscape

Sourcing these building blocks requires distinguishing between innovator suppliers (who design novel cores) and bulk aggregators.[1]

Tier 1: Innovator Suppliers (High Fidelity)

These vendors specialize in spirocyclic chemistry.[1] They offer high stereochemical purity and novel substitution patterns (e.g., oxa- or thia- variants).[1]

  • SpiroChem (Switzerland): The gold standard for "SpiroKits".[1] They offer pKa-tuned amines and specific 1-azaspiro[3.4]octane derivatives designed to surrogate morpholines or piperazines.[1]

  • Enamine (Ukraine/Global): Possesses the world's largest stock of "make-on-demand" spirocycles.[1] Their "REAL" database allows for rapid analoging around the [3.4]octane core.[1]

Tier 2: Catalog Aggregators (Bulk/Standard)

Best for standard intermediates (e.g., tert-butyl 1-azaspiro[3.4]octane-1-carboxylate).[1]

  • WuXi AppTec / LabNetwork: Reliable for multi-gram to kilogram scale-up.[1]

  • Sigma-Aldrich (MilliporeSigma): Good for reference standards but often higher cost for bulk.[1]

  • ChemScene / BLDpharm: Cost-effective for standard derivatives like ketones or protected amines.[1]

Part 3: Strategic Sourcing & QC Protocol

Trustworthiness Directive: Never assume a spirocyclic building block is pure, especially regarding stereochemistry and salt stoichiometry. The following protocol is a self-validating system for incoming goods.

Protocol 1: Incoming Goods Validation (IGV)

Objective: Verify identity, purity, and salt form of 1-azaspiro[3.4]octane building blocks.

  • Visual Inspection:

    • Check: Hygroscopicity.[1] Many spiro-amine salts (HCl, oxalate) are hygroscopic.

    • Action: Store in desiccator immediately upon opening.[1]

  • 1H-NMR Validation (Stoichiometry Check):

    • Solvent: DMSO-d6 (prevents salt aggregation).[1]

    • Key Signals: Look for the diagnostic multiplets of the cyclobutane ring (typically

      
       1.8–2.4 ppm) and cyclopentane ring.
      
    • Counter-ion Check: Integrate the amine protons against the counter-ion signal (e.g., oxalic acid peak at

      
       14.0+ ppm or broad exchangeables).
      
    • Causality: Incorrect salt stoichiometry leads to failed couplings due to pH mismatch in the reaction mixture.[1]

  • Stereochemical Verification (Chiral HPLC):

    • Requirement: Essential for substituted spirocycles (e.g., 1-oxa-6-azaspiro[3.4]octane).[1]

    • Column: Chiralpak IA or IC.[1]

    • Mobile Phase: Hexane/IPA/DEA (90:10:0.1).[1]

    • Acceptance Criteria: >98% ee for asymmetric synthesis applications.[1]

Sourcing Decision Tree

Sourcing_TreeStartNeed 1-Azaspiro[3.4]octaneTypeCore Type?Start->TypeStandardUnsubstituted / N-BocType->StandardStandardNovelSubstituted / Hetero-spiroType->NovelComplexBulkAggregator (WuXi, BLD)Standard->BulkSpecialistInnovator (SpiroChem, Enamine)Novel->SpecialistQCQC: NMR + LCMSBulk->QCChiralQCQC: Chiral HPLC + NMRSpecialist->ChiralQC

Figure 2: Strategic sourcing decision tree based on structural complexity.

Part 4: Synthetic Utility & Experimental Protocols

Handling the Core: Reactivity Profile

The cyclobutane ring in 1-azaspiro[3.4]octane induces ring strain (~26 kcal/mol). While stable under standard coupling conditions, it can be sensitive to:

  • Strong Lewis Acids: Can trigger ring expansion or opening.[1]

  • Radical Conditions: Benzylic/alpha-amino positions are prone to oxidation.[1]

Protocol 2: General Derivatization (Reductive Amination)

Context: Attaching the spiro-core to a lead scaffold (e.g., an aldehyde intermediate). Rationale: Reductive amination is preferred over alkylation to avoid over-alkylation and quaternization of the secondary amine.[1]

Materials:

  • 1-Azaspiro[3.4]octane (free base or salt).[1]

  • Aldehyde partner (1.0 equiv).[1][4]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

  • DCM or DCE (anhydrous).[1]

  • Acetic Acid (catalytic, if using free base).

Step-by-Step Methodology:

  • Free Basing (If using salt):

    • Suspend the amine salt (e.g., HCl) in DCM.

    • Add TEA (1.1 equiv) and stir for 10 min. Note: Do not use aqueous workup yet; proceed in situ if solubility permits, otherwise wash with NaHCO3.

  • Imine Formation:

    • Add the aldehyde (1.0 equiv) to the amine solution.[1]

    • Optional: Add MgSO4 or molecular sieves to sequester water (drives equilibrium).[1]

    • Stir at Room Temperature (RT) for 1–2 hours.

  • Reduction:

    • Cool to 0°C.[1]

    • Add STAB (1.5 equiv) portion-wise.[1] Causality: Portion-wise addition prevents exotherms and side reactions.[1]

    • Allow to warm to RT and stir overnight (12–16 h).

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO3.[1]

    • Extract with DCM (3x).[1]

    • Dry over Na2SO4 and concentrate.[1]

  • Purification:

    • Flash chromatography (DCM/MeOH/NH3 gradient).[1] The spiro-amine is polar; ensure the silica is deactivated with ammonia or triethylamine.[1]

References

  • BenchChem. Application Notes and Protocols for Spiro[3.4]octan-6-ol in Medicinal Chemistry. Retrieved from

  • SpiroChem. SpiroKits™: Azaspiro[3.3]heptane and related derivatives. Retrieved from

  • Enamine. Spirocycles for Improved Solubility: Oxa-spiroalkyl amines. Retrieved from

  • Journal of Medicinal Chemistry. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite. (2021).[1][5][6] Retrieved from

  • European Journal of Medicinal Chemistry. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists. (2023).[1] Retrieved from

Comparative Technical Guide: 1-Azaspiro[3.4]octane vs. 2-Azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of 1-Azaspiro[3.4]octane and 2-Azaspiro[3.4]octane.

Executive Summary

In the "escape from flatland" era of drug discovery, spirocyclic amines have emerged as critical bioisosteres for morpholines, piperidines, and piperazines.[1] While sharing the same molecular formula (


) and spiro[3.4]octane core, 1-Azaspiro[3.4]octane  and 2-Azaspiro[3.4]octane  represent two distinct chemical spaces with divergent synthetic accessibilities, physicochemical profiles, and medicinal applications.[1]
  • 2-Azaspiro[3.4]octane: The "Workhorse."[2][3] A widely available, privileged scaffold used as a surrogate for 4-substituted piperidines or piperazines.[2] It offers linear exit vectors and high metabolic stability.[2][3]

  • 1-Azaspiro[3.4]octane: The "Specialist."[2][3] A synthetically challenging, sterically congested isomer.[3] It provides a unique "bent" exit vector and is often encountered as a specialized intermediate (e.g.,

    
    -lactams) rather than a general library scaffold.[1]
    

Structural & Physicochemical Analysis[4]

The fundamental difference lies in the position of the nitrogen atom within the four-membered (azetidine) ring relative to the spiro-quaternary carbon.

Structural Topology
  • 2-Azaspiro[3.4]octane: The nitrogen is in the

    
    -position relative to the spiro center.[2][3] This separation by a methylene group reduces steric bulk around the nitrogen, making it kinetically accessible for functionalization (acylation, alkylation).[1]
    
  • 1-Azaspiro[3.4]octane: The nitrogen is in the

    
    -position, directly adjacent to the spiro center.[2][3] This creates a gem-disubstituted environment (neopentyl-like) at the 
    
    
    
    -carbon, significantly increasing steric hindrance and altering the nitrogen's nucleophilicity.
Comparative Properties Table[1][2]
Property2-Azaspiro[3.4]octane1-Azaspiro[3.4]octaneImplications for Drug Design
IUPAC Position Nitrogen at pos. 2 (beta to spiro)Nitrogen at pos. 1 (alpha to spiro)2-Aza mimics 4-sub-piperidine; 1-Aza mimics 2-sub-pyrrolidine.[2]
Exit Vector Linear / EquatorialOrthogonal / Bent2-Aza extends chains linearly; 1-Aza induces a "kink" in the molecule.[2][3]
Basicity (pKa) ~11.0 (Typical Azetidine)~10.5 (Est.[2][3] Steric hindrance)1-Aza may have lower solvation energy due to steric bulk, slightly lowering pKa.[2][3]
Nucleophilicity HighModerate to Low1-Aza requires forcing conditions for

reactions due to steric shielding.[2][3]
Lipophilicity (LogP) ~1.3~1.3Similar intrinsic lipophilicity, but metabolic soft spots differ.[2][3]
Commercial Status Widely AvailableRare / Custom Synthesis2-Aza is suitable for HTS libraries; 1-Aza is for bespoke optimization.[2][3]
Vector Visualization (Graphviz)[3]

The following diagram illustrates the connectivity and vector orientation differences.

SpiroComparison cluster_0 Structural Connectivity node_2aza 2-Azaspiro[3.4]octane (Linear Vector) CH2_A node_2aza->CH2_A C1 node_1aza 1-Azaspiro[3.4]octane (Bent Vector) N1 Nitrogen (N) node_1aza->N1 Alpha Position SpiroC Spiro Carbon (C5) CH2_B SpiroC->CH2_B C3 CH2_C SpiroC->CH2_C N2 Nitrogen (N) CH2_A->SpiroC CH2_B->N2 Beta Position N1->SpiroC CH2_C->N1

Caption: Connectivity map showing the Nitrogen position relative to the Spiro Carbon. 1-Aza connects directly; 2-Aza is separated by a methylene spacer.

Synthetic Methodologies

The synthetic accessibility is the primary driver for the prevalence of the 2-isomer over the 1-isomer.[2]

Synthesis of 2-Azaspiro[3.4]octane (The Standard)

The synthesis is robust, typically involving the formation of the cyclobutane ring via alkylation or reduction of a spiro-imide.[1]

Protocol: Formation via Cyclization

  • Starting Material: 1,1-bis(hydroxymethyl)cyclopentane (derived from cyclopentanecarbaldehyde).[2][3]

  • Activation: Convert diol to leaving groups (mesylate or tosylate).

  • Cyclization: React with tosylamide (

    
    ) or benzylamine (
    
    
    
    ) under basic conditions (
    
    
    or
    
    
    in DMF).
  • Deprotection: Removal of the Ts or Bn group (e.g.,

    
     or 
    
    
    
    ) yields the free amine.[2][3]

Self-Validating Check: The disappearance of the


 signals and appearance of 

signals in

NMR (approx

3.5-4.0 ppm) confirms cyclization.[2]
Synthesis of 1-Azaspiro[3.4]octane (The Challenge)

Constructing the 1-aza isomer requires forming a bond between a nitrogen and a quaternary carbon, or closing a ring onto a sterically hindered center.[1]

Protocol: C-H Activation / Lactam Reduction A common route involves the formation of the corresponding lactam (1-azaspiro[3.4]octan-2-one) followed by reduction.[2]

  • Precursor: 1-(Aminomethyl)cyclopentanecarboxylic acid derivatives.[2][3]

  • Cyclization: Intramolecular amide coupling to form the

    
    -lactam (spiro-fused).[2][3] This often requires high dilution to avoid polymerization.[2][3]
    
  • Reduction: Strong reduction of the lactam using

    
     in refluxing THF.
    
    • Note: The steric bulk at the spiro center makes this reduction slower than typical amide reductions.[2][3]

Critical Insight: The 1-aza isomer is often encountered as the 1-oxo derivative (a


-lactam).[2][3] Researchers often use the lactam itself as the scaffold (e.g., in antibiotic research) rather than reducing it to the amine.[3][1]

Medicinal Chemistry Applications

2-Azaspiro[3.4]octane: The GPCR & Enzyme Ligand

This scaffold is a validated "privileged structure."[2] It is used to improve metabolic stability by replacing metabolically labile piperidine rings (blocking oxidation at the


-carbon).[2]
  • Case Study (Muscarinic Agonists): 2-azaspiro[3.4]octane derivatives have been patented as M4 receptor agonists for the treatment of psychosis and cognitive dysfunction.[2][3] The spiro cycle provides a rigid vector that positions the basic nitrogen to interact with Asp113 in the GPCR binding pocket while filling hydrophobic sub-pockets with the cyclopentane ring.[2][3]

  • Enzyme Inhibition: Used in MAGL (Monoacylglycerol Lipase) inhibitors.[2][3] The scaffold orients the covalent warhead (e.g., urea or carbamate) precisely toward the catalytic serine.[3][1]

1-Azaspiro[3.4]octane: The Conformational Lock

Due to the nitrogen's proximity to the spiro center, this scaffold is extremely rigid.[1]

  • Peptidomimetics: It serves as a Proline surrogate .[2][3] The 1-azaspiro system mimics the turn conformation of proline but with increased bulk, potentially locking peptides into specific secondary structures (e.g.,

    
    -turns).[1]
    
  • Antibiotics: The 1-oxo-1-azaspiro[3.4]octane core is a spiro-

    
    -lactam .[2] These derivatives are investigated for antibacterial activity, where the spiro fusion prevents the rotation of the 
    
    
    
    -lactam ring, potentially increasing reactivity toward penicillin-binding proteins (PBPs).[1]
Decision Matrix: Which Isomer to Choose?

DecisionTree Start Select Spiro Scaffold Goal1 Goal: Bioisostere for Piperidine/Morpholine? Start->Goal1 Goal2 Goal: Conformationally Restricted Proline? Start->Goal2 Choice2 Choose 2-Azaspiro[3.4]octane Goal1->Choice2 Yes Choice1 Choose 1-Azaspiro[3.4]octane Goal2->Choice1 Yes Reason2 > High Availability > Linear Vector > Low Steric Hindrance Choice2->Reason2 Reason1 > High Rigidity > Bent Vector > Steric Bulk near N Choice1->Reason1

Caption: Decision tree for selecting between 1-aza and 2-aza isomers based on medicinal chemistry objectives.

References

  • Ramesh, S., Balakumar, R., et al. (2019).[2][3][1][4] Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Link

  • Burkhard, J. A., et al. (2010).[2][3] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link[1]

  • BenchChem Technical Series. (2025). The Emerging Therapeutic Potential of the 2,6-Diazaspiro[3.4]octane Scaffold. Link[1]

  • PubChem Compound Summary. (2025). 2-Azaspiro[3.4]octane (CID 18187429).[2][3][5] National Library of Medicine.[2][3] Link[1]

  • Carreira, E. M., et al. (2011).[2][3] Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters. Link[1]

Sources

Engineering the Third Dimension: Spirocyclic Azetidine Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich architectures—often termed the "Escape from Flatland"—is a defining paradigm in contemporary medicinal chemistry[1]. Among the most privileged 3D motifs, spirocyclic azetidines (such as azaspiro[3.3]heptanes and their hetero-analogues) have emerged as superior bioisosteres for traditional saturated six-membered rings like piperidine and morpholine[2]. This technical guide provides an in-depth analysis of the physicochemical rationale, advanced synthetic methodologies, and integration strategies for spirocyclic azetidines in modern drug discovery pipelines.

The Physicochemical Rationale: Escaping Flatland

Traditional heterocycles like piperidine are ubiquitous in pharmaceuticals but frequently suffer from liabilities including high lipophilicity (cLogP), off-target hERG channel inhibition, and rapid metabolic clearance. Spirocyclic azetidines address these issues by retaining the necessary basic amine functionality while fundamentally altering the molecule's steric bulk and vector projection[3].

Causality Insight: The inherent ring strain (approximately 25.2 kcal/mol for the azetidine ring) and the compact structural fusion in azaspiro[3.3]heptane isomers lead to a lower molecular volume[4]. The increased basicity of the azetidine nitrogen, coupled with a highly localized polar surface area, frequently results in a logD reduction of up to -1.0 relative to piperidine[3]. This thermodynamic shift dramatically improves aqueous solubility and metabolic stability, preventing the lipophilic accumulation that drives off-target toxicity[3].

Quantitative Data: Physicochemical Comparison of Common Amine Scaffolds
PropertyPiperidine (Reference)2-Azaspiro[3.3]heptane7-Azaspiro[3.5]nonane
Molecular Weight 85.15 g/mol 97.16 g/mol 125.21 g/mol
cLogP ~1.50.71.8
Topological Polar Surface Area (TPSA) 12.0 Ų12.0 Ų12.0 Ų
Hydrogen Bond Donors / Acceptors 1 / 11 / 11 / 1
Rotatable Bonds 000
Primary Application Historical baselineHigh-solubility bioisostereLipophilic spatial modulator

Data synthesized from comparative scaffold analyses[3].

Advanced Synthetic Methodologies & Mechanistic Pathways

Synthesizing strained 4-membered spirocycles historically presented significant challenges due to the thermodynamic penalty of ring closure[5]. Modern catalysis has bypassed these barriers through photochemistry, strain-release mechanisms, and asymmetric phase-transfer catalysis.

Visible-Light-Mediated Photocycloaddition for DNA-Encoded Libraries (DELs)

Integrating spirocyclic azetidines into DELs requires exceptionally mild conditions to preserve the integrity of the DNA tag. Recent breakthroughs utilize visible-light-mediated energy transfer catalysis[5].

DEL_Photochemistry A DNA-Conjugated Alkene D [2+2] Photocycloaddition A->D Mix B 2-Isoxazoline-3-carboxylate (Photocatalyst) C Triplet Excited State (Biradical) B->C Visible Light C->D Energy Transfer E Spirocyclic Azetidine On-DNA D->E Ligation

Workflow of visible-light-mediated[2+2] photocycloaddition for on-DNA spirocyclic azetidines.

Causality Insight: The choice of visible light over UV irradiation is a critical self-validating parameter. UV light causes pyrimidine dimerization and DNA degradation. By exploiting the biradical nature of the triplet excited state of 2-isoxazoline-3-carboxylates under visible light, the protocol achieves 94% ligation efficiency and 74% qPCR amplification efficiency. Next-generation sequencing (NGS) reveals only 1% mutated sequences, validating the method's compatibility with sensitive biological tags[5].

Strain-Release Ring Opening of 1-Azabicyclo[1.1.0]butanes (ABBs)

ABBs possess extreme ring strain, making them ideal spring-loaded electrophiles for generating functionalized spirocyclic azetidines[6].

ABB_Strain_Release N1 1-Azabicyclo[1.1.0]butane (ABB) Precursor N2 Electrophilic Activation (Triflic Anhydride) N1->N2 Strain >25 kcal/mol N3 Bicyclobutonium Ion Intermediate N2->N3 N-Activation N4 Semipinacol Rearrangement N3->N4 Ring Opening N5 Spirocyclic Azetidine Scaffold N4->N5 C-C Bond Formation

Mechanistic pathway of strain-release driven ring opening of 1-azabicyclo[1.1.0]butanes.

Experimental Protocol: Strain-Release Semipinacol Rearrangement

  • Precursor Activation: Dissolve the ABB-carbinol precursor in anhydrous dichloromethane (DCM) under an inert argon atmosphere[6].

  • Electrophilic Addition: Cool the system to -78°C. Add trifluoromethanesulfonic anhydride (triflic anhydride) dropwise[6].

    • Rationale: The extreme electrophilicity of triflic anhydride rapidly activates the highly strained nitrogen bridgehead without requiring thermal energy, preventing uncontrolled decomposition[6].

  • Base Moderation: Introduce 2,6-lutidine (2.0 equivalents)[6].

    • Rationale: 2,6-lutidine acts as a sterically hindered, non-nucleophilic base. It neutralizes the generated triflic acid, preventing premature cleavage of acid-sensitive protecting groups, while strictly facilitating the semipinacol migration of the alkyl/aryl group[6].

  • Ring Expansion & Quench: Allow the reaction to warm to room temperature over 2 hours, driving the formation of the keto-1,3,3-substituted spirocyclic azetidine[6]. Quench with saturated aqueous NaHCO₃ to neutralize residual electrophiles.

Enantioselective Phase-Transfer Catalysis (PTC)

For applications requiring strict stereocontrol, such as the synthesis of spirocyclic azetidine oxindoles, asymmetric PTC is employed[7]. Utilizing a novel SF₅-containing cinchona alkaloid-derived catalyst allows for highly enantioselective intramolecular C–C bond formation from isatin-derived diazo compounds[7]. This protocol successfully yields spirocyclic azetidines with an enantiomeric ratio (er) of up to 2:98, offering a robust vector for elaborating medicinally relevant enantioenriched fragments[7].

Scalable Preparation of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts

2-Oxa-6-azaspiro[3.3]heptane is a premier morpholine bioisostere[8]. However, the free base is highly volatile and difficult to handle, while traditional oxalate salts can be hygroscopic[2]. The development of a scalable sulfonate salt protocol resolves these handling liabilities, creating a self-validating system for downstream library synthesis[8].

Step-by-Step Methodology:

  • Cyclization: React 3-amino-2,2-bis(hydroxymethyl)propan-1-ol derivatives with a suitable leaving group activator (e.g., tosyl chloride) in the presence of triethylamine to form the spirocyclic core via double nucleophilic displacement.

  • Solvent Exchange: Extract the crude spirocycle into a non-polar solvent (e.g., methyl tert-butyl ether, MTBE).

    • Rationale: MTBE effectively partitions polar impurities into the aqueous phase while maintaining the solubility of the spirocycle, avoiding the need for resource-intensive column chromatography.

  • Controlled Precipitation: Slowly add a stoichiometric amount of methanesulfonic acid (or p-toluenesulfonic acid) at 0°C.

    • Rationale: The controlled addition at low temperature ensures slow crystallization. This yields high-purity, well-defined macroscopic crystals rather than an amorphous precipitate[8].

  • Isolation: Filter and wash with cold MTBE. The resulting sulfonate salt is non-hygroscopic, thermally stable, and exhibits superior aqueous solubility for subsequent cross-coupling reactions[2],[8].

Strategic Integration into Drug Design

The incorporation of spirocyclic azetidines extends beyond simple 1:1 bioisosterism. Their unique exit vectors allow for the exploration of uncharted chemical space[9]. The rigid, linear projection of the 2,6-azaspiro[3.3]heptane system perfectly mimics the 1,4-substitution pattern of piperazine but restricts the conformational flexibility that often leads to promiscuous off-target binding[1]. By systematically replacing flat aromatic or highly flexible aliphatic rings with these strained spirocycles, drug development professionals can predictably tune the pharmacokinetic profile of lead compounds, ultimately reducing attrition rates in clinical trials.

References

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis National Center for Biotechnology Information (PMC)[Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes RSC Publishing[Link]

  • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles ACS Publications (Organic Letters)[Link]

  • Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts Thieme Chemistry[Link]

  • Synthesis and strain-release reactions of 1-azabicyclo[1.1.0]butanes Arkivoc[Link]

Sources

1-Azaspiro[3.4]octane trifluoroacetate safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes regulatory safety data with practical application science.

High-Value Spirocyclic Scaffold for Medicinal Chemistry

Part 1: Compound Identity & Physicochemical Core

1-Azaspiro[3.4]octane is a spirocyclic secondary amine where an azetidine ring (4-membered) is spiro-fused to a cyclopentane ring (5-membered). The trifluoroacetate (TFA) salt form is the most common commercial presentation, typically resulting from HPLC purification or Boc-deprotection protocols.

PropertyData
Chemical Name 1-Azaspiro[3.4]octane trifluoroacetate
Parent CAS (Free Base) 57174-62-6
Salt CAS Not explicitly indexed in public registries; refer to parent CAS + "TFA Salt"
Molecular Formula C₇H₁₃N · x(C₂HF₃O₂) (Typically Mono- or Bis-TFA)
Molecular Weight 111.19 g/mol (Free Base) + 114.02 g/mol (per TFA equivalent)
Structure Description Azetidine ring spiro-fused to a cyclopentane ring.
Physical State White to off-white solid (often hygroscopic).
Solubility Highly soluble in DMSO, Methanol, Water.
Why This Scaffold Matters

In modern drug discovery, spirocyclic scaffolds like 1-azaspiro[3.4]octane are utilized as bioisosteres for morpholines or piperidines. They offer:

  • Increased Fsp³ Character: Enhances solubility and metabolic stability compared to flat aromatic systems.

  • Vector Control: The rigid spiro-fusion orients substituents in precise 3D vectors, critical for target engagement.

  • Lower Lipophilicity: Often reduces LogD, improving the pharmacokinetic profile.

Part 2: Enhanced Safety Data Sheet (SDS) Analysis

While specific toxicological data for this exact salt is proprietary, the safety profile is derived from the GHS Classification of analogous spirocyclic amines and strong acid salts.

Hazards Identification (GHS)

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Category 2Causes skin irritation.H315
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.H319
STOT - Single Exposure Category 3May cause respiratory irritation.H335

Note: As a TFA salt, the compound may exhibit residual acidity. Direct contact with mucous membranes can cause severe irritation beyond standard amine salts.

Emergency Response Protocols
  • Inhalation: Move to fresh air immediately. If wheezing characterizes the exposure (potential TFA vapor release), administer oxygen.

  • Skin Contact: Wash with polyethylene glycol 400 (if available) or copious soap and water. TFA salts can penetrate the epidermis; monitor for delayed erythema.

  • Eye Contact: Rinse cautiously with water for 15 minutes .[1] Remove contact lenses.[2][3] Do not neutralize with bases; this generates heat.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Drink 200-300 mL of water to dilute.

Part 3: Operational Protocols & Handling

Expert Insight: The primary failure mode with TFA salts is hygroscopicity , leading to hydrolysis or stoichiometry drift.

Storage & Stability Workflow

The trifluoroacetate counter-ion is non-volatile but hygroscopic. Improper storage leads to a "wet paste" consistency, making accurate weighing impossible.

StorageProtocol Receipt Compound Receipt (Vial) Inspection Visual Inspection (Free Flowing?) Receipt->Inspection Desiccator Store in Desiccator (<20% RH) Inspection->Desiccator Yes Freezer Long Term: -20°C under Argon Inspection->Freezer No (Paste) Desiccator->Freezer Long Term Weighing Weighing Protocol: Equilibrate to RT Freezer->Weighing Before Use Weighing->Inspection Reseal

Caption: Figure 1: Critical storage workflow to prevent hygroscopic degradation of TFA salts.

Solution Preparation & Neutralization

Researchers often need the "free base" for coupling reactions.

  • The Trap: Using TFA salts directly in nucleophilic substitutions (e.g., amide coupling) without excess base can stall the reaction. The amine is protonated (

    
    ) and non-nucleophilic.
    
  • Protocol:

    • Dissolve salt in DCM or DMF.

    • Add 3.0 equivalents of DIPEA (N,N-Diisopropylethylamine) or TEA.

    • Stir for 5 minutes before adding the electrophile (e.g., acid chloride).

    • Verification: Check pH on wet paper; organic phase should be basic.

Part 4: Synthesis & Origins

Understanding the synthesis helps in troubleshooting impurities. The 1-azaspiro[3.4]octane core is typically accessed via ring expansion or lactam reduction .

Common Synthetic Route: Lactam Reduction

The most robust route involves the reduction of 1-azaspiro[3.4]octan-2-one .

Synthesispath Start Cyclobutanone + Pyrrolidine Precursors Intermediate 1-Azaspiro[3.4]octan-2-one (Lactam Intermediate) Start->Intermediate Cyclization Product 1-Azaspiro[3.4]octane (Free Base) Intermediate->Product Reduction Reagent Reduction (LiAlH4 or BH3·THF) Reagent->Product SaltFormation TFA Treatment (HPLC/Deprotection) Product->SaltFormation Final 1-Azaspiro[3.4]octane Trifluoroacetate SaltFormation->Final

Caption: Figure 2: Synthetic lineage from cyclobutanone precursors to the final TFA salt.

Impurities to Watch
  • Residual Boron: If synthesized via borane reduction, boron-amine complexes can persist.

  • Linear Amines: Incomplete cyclization products.

  • TFA Content: Commercial batches may vary between 1.0 and 2.0 equivalents of TFA. Always run a ¹⁹F-NMR (with an internal standard like fluorobenzene) to determine the exact salt stoichiometry before using in precise kinetic studies.

References

  • Sigma-Aldrich. (2024). 1-Aza-spiro[3.4]octane Product Information & CAS 57174-62-6.[4] Merck KGaA. Link

  • PubChem. (2024). Compound Summary: 1-Azaspiro[3.4]octane.[4][5][6][7] National Library of Medicine. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link

  • Ramesh, S., et al. (2019).[8] Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17, 3056-3065. (Cited for general spiro-octane synthesis methodologies).[6] Link

  • ECHA. (2024). Trifluoroacetic acid - Substance Information and C&L Inventory. European Chemicals Agency. Link

Sources

Introduction: The Shift Toward High-Fsp³ Architectures

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical and Metabolic Stability of Spiro[3.4]octane Amine Salts

The modern drug discovery paradigm has increasingly shifted away from planar, sp²-rich aromatic rings toward complex, three-dimensional sp³-rich architectures—a strategy colloquially known as "escaping flatland." Within this space, spirocyclic amines, particularly the spiro[3.4]octane and 2-oxa-5-azaspiro[3.4]octane systems, have emerged as highly valuable bioisosteres for traditional saturated heterocycles like piperidine, piperazine, and morpholine[1].

By introducing a quaternary carbon at the spiro-fusion point, these scaffolds increase the fraction of sp³ carbons (


), which statistically correlates with improved clinical success rates due to enhanced solubility, reduced off-target binding, and superior metabolic stability[2]. However, the physical handling and chemical stability of these free amines present unique challenges. This whitepaper details the thermodynamic rationale for utilizing spiro[3.4]octane amine salts, their chemical degradation pathways, and the mechanistic basis of their exceptional metabolic stability.

Thermodynamic Foundations of Salt Formation

The free base forms of spiro[3.4]octane amines are notoriously challenging to handle in a pharmaceutical development setting. Due to their relatively low molecular weight and the exposed lone pair on the pyrrolidine nitrogen, the free bases are highly susceptible to volatilization and are inherently hygroscopic[3].

The Causality of Salt Stabilization: To mitigate these issues, the free amine is converted into a crystalline salt (e.g., hydrochloride, oxalate, or sulfonate). Protonating the amine nitrogen achieves two critical thermodynamic outcomes:

  • Lattice Energy Maximization: The ionic interactions between the protonated spirocyclic amine and the counterion (e.g., the bidentate oxalate anion) create a highly ordered, stable crystal lattice. This significantly raises the melting point and prevents volatilization.

  • Oxidative Shielding: In the free base, the nitrogen lone pair is susceptible to atmospheric oxidation, leading to N-oxide formation. Protonation effectively sequesters this lone pair, shutting down the primary chemical degradation pathway during shelf storage[4].

While oxalate salts are frequently used for initial isolation due to their rapid crystallization kinetics, sulfonate salts (such as tosylates or mesylates) are often preferred for late-stage development due to their superior thermal stability and lower toxicity profiles[4].

Chemical Reactivity and Degradation Pathways

While spiro[3.4]octane salts exhibit excellent shelf-life, the core scaffold is not entirely inert under extreme chemical stress. The stability of the system is governed by the interplay between the relatively flexible five-membered pyrrolidine ring and the more strained four-membered ring (e.g., cyclobutane or oxetane)[5].

  • Nucleophilic Stability: The spiro[3.4]octane core is highly stable to nucleophilic attack and basic conditions, making it an excellent building block for late-stage functionalization (e.g., Buchwald-Hartwig aminations or amide couplings)[6].

  • Lewis Acid-Mediated Ring Opening: The primary chemical vulnerability of the 2-oxa-5-azaspiro[3.4]octane system lies in the oxetane ring. Under strong Lewis acidic conditions, the oxetane oxygen can become activated, lowering the activation energy for nucleophilic attack. This relieves the inherent ring strain (~107 kJ/mol for oxetane) but results in irreversible ring-opening degradation[5].

ChemicalStability A Spiro[3.4]octane Amine (Free Base) B CYP450 Attack (Sterically Shielded) A->B In Vivo Metabolism C Salt Formation (HCl / Oxalate) A->C Ex Vivo Processing E Ring Opening (Lewis Acid Mediated) A->E Extreme Chemical Stress B->B Blocked by Quaternary Carbon D Stable Salt Lattice (High Shelf-Life) C->D Protonation & Crystallization

Mechanistic pathways governing the stability and degradation of spiro[3.4]octanes.

Metabolic Stability: The Steric Shielding Mechanism

In drug discovery, the primary mode of clearance for aliphatic amines is cytochrome P450 (CYP)-mediated


-oxidation, which leads to iminium ion formation and subsequent dealkylation or ring-opening[7].

The Causality of Intrinsic Clearance (


) Reduction: 
Spiro[3.4]octane amines exhibit exceptionally low intrinsic clearance compared to their planar counterparts. This is not due to electronic deactivation, but rather profound steric shielding. The quaternary spiro-carbon projects the four-membered ring orthogonally to the mean plane of the pyrrolidine ring. This orthogonal vector physically blocks the approach trajectory required by the active site heme of CYP450 enzymes to abstract a proton from the adjacent 

-carbons[3]. Consequently, the metabolic half-life (

) of the molecule is drastically extended.
Table 1: Comparative Physicochemical & Stability Profile

Data summarized from standard human liver microsome (HLM) assays[3][8].

Scaffold / Bioisostere

pKa (Amine)Hygroscopicity (Free Base)HLM

(

L/min/mg)
Metabolic Stability
Morpholine 0.00~8.3Moderate> 45.0Low
Piperidine 0.00~11.2Low~ 35.0Moderate
Spiro[3.4]octane amine 1.00~9.5High< 15.0Excellent
2-Oxa-5-azaspiro[3.4]octane 0.88~8.8High< 10.0Excellent

Experimental Protocols: Self-Validating Workflows

Protocol A: Synthesis and Isolation of Spiro[3.4]octane Oxalate Salts

To ensure chemical stability during storage, the free base must be converted to a salt. This protocol utilizes a self-validating precipitation mechanism; the reaction only yields a precipitate if the stoichiometric proton transfer is successful, acting as an internal quality control.

  • Dissolution: Dissolve 10.0 mmol of crude spiro[3.4]octane amine free base in 20 mL of anhydrous methyl tert-butyl ether (MTBE) under an inert nitrogen atmosphere.

  • Acid Preparation: In a separate vial, dissolve 10.5 mmol (1.05 eq) of anhydrous oxalic acid in 10 mL of absolute ethanol.

  • Controlled Addition: Dropwise add the oxalic acid solution to the amine solution at 0°C over 15 minutes. Causality: Slow addition prevents localized supersaturation, ensuring the formation of a highly ordered, thermodynamically stable crystal lattice rather than an amorphous precipitate.

  • Isolation: Stir the resulting white slurry for 2 hours at room temperature. Filter the solid under vacuum, wash with cold MTBE (2 x 5 mL), and dry under high vacuum at 40°C for 12 hours.

Protocol B: In Vitro Metabolic Stability Assay (Microsomal Intrinsic Clearance)

To validate the steric shielding effect of the spirocyclic core, an Intrinsic Clearance (


) assay using Human Liver Microsomes (HLM) is employed[9]. This system is self-validating through the use of an internal standard (Tolbutamide) during the quench phase, which normalizes any variations in LC-MS/MS injection volume or ionization efficiency.
  • System Preparation: Prepare a 10 mM stock of the spiro[3.4]octane amine salt in DMSO. Dilute to a 1

    
    M working concentration in 100 mM potassium phosphate buffer (pH 7.4).
    
  • Incubation: Combine the compound with pooled HLM (final protein concentration: 0.5 mg/mL). Pre-warm the mixture to 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling & Quench: At specific time intervals (0, 5, 15, 30, and 45 minutes), extract a 50

    
    L aliquot and immediately transfer it into 150 
    
    
    
    L of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Causality: The cold organic solvent instantly denatures the CYP450 enzymes, halting metabolism at the exact time point.
  • Analysis: Centrifuge the quenched samples at 4000 x g for 20 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS, monitoring the depletion of the parent compound relative to the internal standard[9].

Workflow Step1 1. Prepare 10 mM Compound Stock Step2 2. Mix with HLM (0.5 mg/mL) Step1->Step2 Step3 3. Initiate with NADPH (37°C) Step2->Step3 Step4 4. Aliquot & Quench (0, 5, 15, 30, 45 min) Step3->Step4 Step5 5. LC-MS/MS Analysis (Parent Depletion) Step4->Step5

Step-by-step workflow for determining the in vitro intrinsic clearance of spirocyclic amines.

References

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition (2023). Available at:[Link]

  • Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]. ChemRxiv (2023). Available at:[Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. ACS Organic Process Research & Development (2023). Available at:[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews (2014). Available at:[Link]

  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ResearchGate (2021). Available at: [Link]

  • High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays. XenoTech (2013). Available at:[Link]

Sources

The "Escape from Flatland" Paradigm: History, Synthesis, and Application of Azaspiro[3.4]octane Ligands in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of 3D Chemical Space

For decades, medicinal chemistry relied heavily on flat, sp²-hybridized aromatic and heteroaromatic rings. While these planar structures are synthetically accessible and readily participate in π-π stacking interactions, they often suffer from poor aqueous solubility, high lipophilicity, and vulnerability to rapid cytochrome P450-mediated metabolism.

The paradigm shift known as the "escape from flatland" emphasized increasing the fraction of sp³-hybridized carbons (


) in drug candidates. By introducing three-dimensionality, researchers can improve physicochemical properties and clinical success rates. Among the most privileged 3D scaffolds to emerge from this movement are the azaspiro[3.4]octane  derivatives[1].

These spirocyclic systems—particularly 2-oxa-6-azaspiro[3.4]octane and 2,6-diazaspiro[3.4]octane—serve as highly effective bioisosteres for traditional morpholine and piperazine rings[2][3]. By fusing a polar, metabolic-blocking four-membered ring (like an oxetane) with a versatile five-membered pyrrolidine core, scientists can precisely modulate lipophilicity (LogD) and solubility without sacrificing ligand efficiency[3].

G Flat Flat Heterocycles (Morpholine, Piperazine) Issues High Lipophilicity & Toxicity Metabolic Vulnerability Flat->Issues Spiro Azaspiro[3.4]octane Scaffolds (Increased Fsp3 Character) Issues->Spiro Bioisosteric Replacement Benefits Conformational Restriction Improved Vector Positioning Spiro->Benefits Success Enhanced Clinical Success (Target Selectivity) Benefits->Success

Caption: Logical progression of spirocyclic bioisosteric replacement in drug design.

Structural Biology & Bioisosterism

The causality behind the adoption of azaspiro[3.4]octanes lies in their unique structural geometry.

  • Vector Positioning: The spiro-fusion forces the substituents on the nitrogen to exit at a specific vector relative to the opposite ring "head." This rigidification allows for precise probing of binding pockets that flexible linear alkyl chains or flat rings cannot achieve[3].

  • Gem-Dimethyl Replacement: The spirocyclic core acts as a rigidified analogue of a gem-dimethyl group, shielding adjacent atoms from metabolic oxidation while maintaining a compact steric footprint[3].

  • Reduced DNA Damage: In the development of PARP-1 inhibitors (e.g., olaparib analogs), replacing the piperazine core with a diazaspiro core demonstrated significantly reduced off-target DNA damage and cytotoxicity, specifically in BRCA1 mutant cells[4].

Quantitative Data: Scaffold Comparison

The following table summarizes the comparative advantages of utilizing azaspiro[3.4]octane derivatives over traditional flat heterocycles, using data synthesized from recent PARP-1 and EGFR inhibitor optimization studies[4][5].

Scaffold TypeExample StructureTarget ApplicationBinding Affinity (IC₅₀)Cytotoxicity / Off-Target Effects
Planar (sp²) Piperazine (Olaparib)PARP-1~5-10 nMHigh (Micromolar EC₅₀ in BRCA1 cells)
Spirocyclic (sp³) 2,6-diazaspiro[3.4]octanePARP-124.9 - 57.1 nMSignificantly Reduced (~7x lower toxicity)
Planar (sp²) Morpholine (Gefitinib)EGFRStandard BaselineModerate aqueous solubility
Spirocyclic (sp³) 2-oxa-6-azaspiro[3.4]octaneEGFRHigher than baselineImproved water solubility & LogD

Validated Synthetic Methodology

Historically, attempting to synthesize spirocycles via direct alkylation of primary amines with dihalides resulted in poor yields due to over-alkylation and the formation of polymeric byproducts. To circumvent this, modern protocols rely on [3+2] cycloaddition strategies[2][3]. This approach is self-validating: the concerted nature of the cycloaddition strictly dictates the regiochemistry and prevents polymerization, ensuring high atom economy and scalability.

Protocol: Synthesis of 2-Oxa-6-azaspiro[3.4]octane via [3+2] Cycloaddition

Objective: To construct the 2-oxa-6-azaspiro[3.4]octane framework with high yield and purity, avoiding polymeric degradation.

Reagents & Materials:

  • Exocyclic electron-deficient alkene (e.g., 3-methyleneoxetane derivative) (1.0 eq)

  • 
    -benzyl azomethine ylide precursor (1.2 eq)
    
  • Trifluoroacetic acid (TFA) (catalytic)

  • Dichloromethane (DCM) (anhydrous)

  • Palladium on Carbon (Pd/C, 10 wt%) for deprotection

Step-by-Step Workflow:

  • Ylide Generation & Cycloaddition:

    • Action: Dissolve the 3-methyleneoxetane derivative and the

      
      -benzyl azomethine ylide precursor in anhydrous DCM under an inert argon atmosphere.
      
    • Causality: Anhydrous conditions prevent the premature hydrolysis of the ylide precursor.

    • Action: Add a catalytic amount of TFA at 0 °C, then allow the mixture to warm to room temperature, stirring for 12 hours.

    • Causality: TFA catalyzes the formation of the reactive azomethine ylide in situ, which immediately undergoes a concerted [3+2] cycloaddition with the exocyclic alkene. This concerted mechanism is critical as it locks the spirocyclic geometry without allowing intermediate bond rotations that could lead to side products.

  • Quenching and Extraction:

    • Action: Quench the reaction with saturated aqueous

      
      . Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous 
      
      
      
      and concentrate under reduced pressure.
  • Purification:

    • Action: Purify the crude

      
      -benzyl-2-oxa-6-azaspiro[3.4]octane via silica gel column chromatography (Hexanes/EtOAc gradient).
      
  • Deprotection (Hydrogenolysis):

    • Action: To reveal the secondary amine for further functionalization, dissolve the purified intermediate in methanol. Add 10 wt% Pd/C and stir under a hydrogen atmosphere (1 atm) at room temperature for 6 hours.

    • Causality: Hydrogenolysis selectively cleaves the

      
      -benzyl bond without ring-opening the strained oxetane or pyrrolidine rings, yielding the free 2-oxa-6-azaspiro[3.4]octane base. Filter through Celite to remove the catalyst.
      

G Alkene 3-Methyleneoxetane + Ylide Precursor Cyclo [3+2] Cycloaddition (TFA, DCM) Ensures Regioselectivity Alkene->Cyclo Intermediate N-Benzyl-2-oxa-6-azaspiro[3.4]octane Cyclo->Intermediate Deprotect Hydrogenolysis (Pd/C, H2) Selective N-debenzylation Intermediate->Deprotect Product 2-Oxa-6-azaspiro[3.4]octane (Ready for SAR derivatization) Deprotect->Product

Caption: Robust [3+2] cycloaddition workflow for azaspiro[3.4]octane synthesis.

Applications in Drug Discovery

The integration of azaspiro[3.4]octane derivatives has led to breakthroughs across multiple therapeutic areas:

  • Neuropharmacology (M4 Agonists): Novel 2-azaspiro[3.4]octane compounds have been patented as highly selective M4 muscarinic acetylcholine receptor agonists. Because the spirocyclic core provides precise vectorization of the pharmacophore, these compounds achieve high selectivity for the M4 receptor over M1, M2, and M3 subtypes. This selectivity is crucial for treating psychosis and cognitive dysfunction without triggering unwanted peripheral cholinergic side effects[6].

  • Oncology (Kinase & PARP Inhibition): In the pursuit of highly selective CK2α targeting, 6-azaspiro[3.4]octane-2-amine linkers were utilized to evaluate ring strain and optimize the length of binding motifs, conveying a specific directionality to the head group that linear pentyl linkers lacked[7]. Furthermore, replacing the piperazine ring of gefitinib with a 2-oxa-6-azaspiro[3.4]octane substituent yielded compounds with higher EGFR inhibitory activities and vastly improved water solubility[5].

Conclusion

The transition from planar heterocycles to azaspiro[3.4]octane scaffolds is not merely a trend, but a fundamentally sound strategy grounded in physical chemistry and structural biology. By utilizing robust synthetic routes like the [3+2] cycloaddition, medicinal chemists can reliably access these "escape from flatland" modules. As demonstrated by their success in M4 agonism and targeted oncology, the spirocyclic rigidification provides a predictable, self-validating framework for improving both the safety and efficacy of next-generation therapeutics.

References

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate.
  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate.
  • US11548865B2 - 2-azaspiro[3.4]octane derivatives as M4 agonists. Google Patents.
  • 2-Oxa-6-azaspiro[3.4]octane hemioxalate | 1408075-00-2. Benchchem.
  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC.
  • Synthesis and evaluation of chemical linchpins for highly selective CK2α targeting. bioRxiv.
  • CONCISE AND PRACTICAL AVENUES TO 5,5-SPIRO-α-PROLINES. ChemRxiv.

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of 1-Azaspiro[3.4]octane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1-azaspiro[3.4]octane scaffold, which features a four-membered azetidine ring fused to a five-membered cyclopentane ring at a single quaternary carbon, is a key structural motif in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat aromatic structures, often leading to improved physicochemical properties and enhanced target engagement.[1][2] This guide provides an in-depth exploration of robust synthetic strategies for accessing these valuable derivatives, tailored for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to dissect the causality behind key experimental choices, offering field-proven insights into both classical and contemporary synthetic methodologies.

Strategic Overview: Deconstructing the Spirocyclic Core

The synthesis of the 1-azaspiro[3.4]octane core presents unique challenges due to the inherent ring strain of the azetidine moiety and the steric congestion around the spirocyclic center. Successful strategies depend on the careful orchestration of ring-forming reactions. The primary approaches can be broadly categorized into two main retrosynthetic disconnections: annulation of one ring onto a pre-existing cyclic precursor and convergent cycloaddition strategies.

G core 1-Azaspiro[3.4]octane Core strategy1 Strategy A: Annulation (Sequential Ring Formation) core->strategy1 strategy2 Strategy B: Cycloaddition (Convergent Assembly) core->strategy2 strategy3 Strategy C: Modern Catalysis (Radical/Photoredox) core->strategy3 precursorA1 Cyclopentane Precursor strategy1->precursorA1 precursorA2 Azetidine Precursor strategy1->precursorA2 precursorB Acyclic Precursors strategy2->precursorB precursorC Functionalized Precursors strategy3->precursorC detailsA1 Form Azetidine Ring precursorA1->detailsA1 detailsA2 Form Cyclopentane Ring precursorA2->detailsA2 detailsB e.g., [3+2] Cycloaddition precursorB->detailsB detailsC e.g., Strain-Release Spirocyclization precursorC->detailsC

Caption: Key retrosynthetic strategies for 1-Azaspiro[3.4]octane synthesis.

Strategy A: Annulation Approaches

Annulation involves the construction of one ring onto another pre-formed cyclic system. This is a classical and often highly effective approach. Three successful routes have been developed based on this logic, involving either the annulation of the cyclopentane ring or, more commonly, the formation of the four-membered azetidine ring.[3]

  • Azetidine formation onto a cyclopentane: This is arguably the most common annulation route. It typically starts with a functionalized cyclopentanone or cyclopentane derivative. The key transformation often involves an intramolecular nucleophilic substitution to close the four-membered ring. The choice of protecting groups on the nitrogen is critical to modulate reactivity and prevent side reactions.

  • Cyclopentane formation onto an azetidine: While less common, this strategy is also viable. It may involve starting with a suitable 3-substituted azetidine and performing reactions like a Dieckmann condensation or an intramolecular Heck reaction to form the five-membered ring.

Strategy B: Convergent Cycloaddition

Modern synthetic chemistry often favors convergent approaches where molecular complexity is built rapidly. For spirocycles, cycloaddition reactions are particularly powerful.

  • [3+2] Cycloadditions: This method provides an efficient and atom-economical route to the spirocyclic core.[4] It typically involves the reaction of an azomethine ylide (a 1,3-dipole) with a cyclopentylidene-containing dipolarophile. This strategy can offer high levels of stereocontrol and is amenable to catalytic and asymmetric variants. The improved synthesis of related structures like 2,6-diazaspiro[3.4]octane often utilizes this powerful transformation.[4]

Strategy C: Modern Photoredox and Radical-Mediated Pathways

Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling reactions under mild conditions that were previously challenging.[5][6]

  • Strain-Release Driven Synthesis: This cutting-edge approach utilizes highly strained precursors, such as bicyclo[1.1.0]butanes (BCBs), which can undergo radical-mediated ring-opening and subsequent spirocyclization to afford complex scaffolds like spirocyclobutyl oxindoles.[7] This principle can be adapted to access the 1-azaspiro[3.4]octane core.

  • Intramolecular 1,5-Hydrogen Atom Transfer (HAT): Photoredox-induced 1,5-HAT reactions can generate carbon-centered radicals that subsequently cyclize to form spirocyclic γ-lactams, which are structurally related to the target scaffold.[5][6] This highlights the potential for radical-based methods in constructing the spiro-quaternary center.

Comparative Analysis of Synthetic Strategies

The choice of synthetic route depends on factors such as desired substitution patterns, scale, and availability of starting materials.

StrategyKey TransformationTypical Starting MaterialsAdvantagesLimitations & Challenges
Annulation Intramolecular Cyclization (e.g., SN2)Functionalized Cyclopentanones, Substituted AzetidinesReliable, well-established chemistry. Good for specific, targeted derivatives.[3]Can be step-intensive. May require harsh conditions for ring closure.
[3+2] Cycloaddition 1,3-Dipolar CycloadditionAldehydes/Ketones, Amino Acids (for azomethine ylide generation)Convergent and atom-economical. High stereocontrol possible.[4]Substrate scope can be limited by the stability of the dipole and dipolarophile.
Photoredox/Radical Radical Addition-Cyclization CascadeAlkenes, Aryl Halides, Strained RingsAccess to highly functionalized and unique derivatives. Exceptionally mild reaction conditions.[5][7]Mechanistically complex. Catalyst costs and optimization can be a factor.

Detailed Application Protocols

Disclaimer: These protocols are representative and may require optimization based on specific substrates and laboratory conditions. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis via Annulation of an Azetidine Ring

This protocol is based on the classical approach of building the azetidine ring onto a cyclopentane framework, a strategy proven to be effective and scalable.[3]

G

Caption: Workflow for the synthesis of a 1-Azaspiro[3.4]octane derivative via annulation.

Step 1: Reductive Amination of Cyclopentanone

  • To a solution of cyclopentanone (1.0 eq) in methanol (MeOH, 0.5 M), add benzylamine (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to form the imine intermediate.

  • Cool the reaction to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 20 minutes, ensuring the temperature does not exceed 10 °C.

    • Causality Note: The initial imine formation is an equilibrium process. The subsequent reduction with NaBH₄ is irreversible and drives the reaction to completion. Using a protic solvent like MeOH is ideal for NaBH₄ reductions.

  • After addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by slowly adding water. Remove MeOH under reduced pressure and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude N-benzylcyclopentanamine, which is often used directly in the next step.

Step 2: N-Protection

  • Dissolve the crude amine from Step 1 in dichloromethane (DCM, 0.4 M).

  • Add triethylamine (Et₃N, 2.0 eq) and cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.

    • Causality Note: The tosyl group is an excellent protecting group for the amine. It is robust and renders the N-H proton acidic enough for subsequent deprotonation during the cyclization step. Et₃N acts as a base to neutralize the HCl generated.

  • Stir at room temperature overnight. Monitor by TLC until the starting material is consumed.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography (Hexanes/Ethyl Acetate gradient) to afford the protected amine.

Step 3 & 4: Introduction and Activation of the C1 Unit This process involves converting the protected amine into an intermediate suitable for cyclization, typically by adding a one-carbon electrophile with a latent leaving group.

  • A common method involves deprotonation alpha to the nitrogen followed by reaction with an electrophile like formaldehyde, then activation of the resulting alcohol. For this protocol, we will assume a precursor like 1-(hydroxymethyl)cyclopentyl-tosylamide is prepared via other established routes.

  • To a solution of the N-tosyl-1-(hydroxymethyl)cyclopentanamine (1.0 eq) in DCM (0.3 M) at 0 °C, add Et₃N (1.5 eq) followed by methanesulfonyl chloride (MsCl, 1.2 eq).

  • Stir for 2 hours at 0 °C. The alcohol is converted to a mesylate, an excellent leaving group.

Step 5: Intramolecular Cyclization

  • To the crude mesylate solution, add a strong, non-nucleophilic base like sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) or potassium tert-butoxide (KOtBu, 1.5 eq) at 0 °C.

    • Causality Note: The base deprotonates the tosyl-protected nitrogen, creating an anion. This anion then acts as an intramolecular nucleophile, displacing the mesylate leaving group to form the strained four-membered azetidine ring.

  • Allow the reaction to stir at room temperature overnight.

  • Carefully quench the reaction with water. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the protected 1-tosyl-1-azaspiro[3.4]octane.

Step 6: Deprotection

  • Deprotection of the tosyl group can be achieved under various conditions, such as with sodium in liquid ammonia or using reducing agents like magnesium in methanol.

  • For a lab scale, dissolving the protected spirocycle in methanol and adding magnesium turnings (10 eq) followed by sonication or heating to reflux is often effective.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture, concentrate the filtrate, and perform an aqueous workup to isolate the free base, 1-azaspiro[3.4]octane.

Protocol 2: Synthesis via [3+2] Cycloaddition

This protocol outlines a modern, convergent approach to a related 2-oxa-6-azaspiro[3.4]octane, which serves as an excellent template for the synthesis of azaspirocycles.[4] The core principle is the generation of a non-stabilized azomethine ylide which reacts in situ.

Step 1: In Situ Generation of Azomethine Ylide and Cycloaddition

  • Set up a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).

  • To a solution of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 eq, the azomethine ylide precursor) in anhydrous toluene (0.2 M), add the dipolarophile, such as 3-methylenecyclopentan-1-one (1.0 eq).

  • Add a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq).

    • Causality Note: The acid catalyzes the elimination of methoxytrimethylsilane from the precursor, generating the reactive N-benzyl azomethine ylide in situ. Maintaining a low, steady concentration of this reactive intermediate is key to preventing its dimerization or decomposition.

  • Heat the reaction mixture to 80-100 °C and stir overnight. The thermal conditions promote the cycloaddition.

  • Monitor the reaction by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to isolate the desired spirocyclic product. The subsequent steps would involve the removal of the N-benzyl protecting group via catalytic hydrogenation (e.g., H₂, Pd/C).

Conclusion and Future Outlook

The synthesis of 1-azaspiro[3.4]octane derivatives has evolved from multi-step classical annulation sequences to highly efficient catalytic and cycloaddition strategies.[3][4] The demand for these scaffolds in drug discovery continues to drive innovation, with emerging methods like photoredox catalysis offering unprecedented access to novel and densely functionalized analogues.[5][7][8] As our understanding of these advanced catalytic cycles deepens, we can expect the development of even more step-economic and enantioselective methods, further solidifying the role of 1-azaspiro[3.4]octanes as indispensable building blocks for the next generation of therapeutics.

References

  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of 6-Oxaspiro[3.4]octan-2-one and Other Spiroketones.
  • ResearchGate. (2025, August 7). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF.
  • Nakazaki, A., Nakane, Y., Ishikawa, Y., & Nishikawa, T. (2015, April 27). SYNTHESIS OF 1,5-DIOXASPIRO[3.4]OCTANE THROUGH BROMOCATION-INDUCED CASCADE CYCLIZATION. HETEROCYCLES, 91(6), 1157-1163.
  • BLDpharm. (2021, December 1). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. (2011, November 18). Organic Letters, 13(22), 6134-6.
  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2016, February 22). Figshare.
  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17, 3056-3065.
  • Bapat, N. A., & Mishra, S. K. (2024, July 24). Photoredox-Catalyzed Strain-Release-Driven Synthesis of Functionalized Spirocyclobutyl Oxindoles. Organic Letters.
  • Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. (n.d.). PMC - NIH.
  • Wang, et al. (n.d.). Recent advances in the synthesis of heterocyclic spirocycles. ResearchGate.
  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2013, September 20). Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes. Organic Letters, 15(18), 4766-9.
  • Visible-light-driven spirocyclization of epoxides via dual titanocene and photoredox catalysis. (n.d.). Chemical Science (RSC Publishing).
  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (n.d.). PMC.
  • (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis.
  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. (n.d.). PMC.
  • One-pot sonochemical synthesis of benzopyranophenazines using nano Fe3O4@ PAA-SO3H. (n.d.). Iranian Journal of Catalysis - OICC Press.
  • Wang, P., et al. (2018, April 3). Photoredox-Induced Intramolecular 1,5-H Transfer Reaction of Aryl Iodides for the Synthesis of Spirocyclic γ-Lactams. Organic Letters.
  • Electrochemical and Photoredox Catalysis for Constructing 5,5‐Spirocycles via Reductive Activation of N‐alkoxyphthalimides for the Total Synthesis of (−)‐Cephalosporolide F. (2025, September 15). PMC.
  • ResearchGate. (n.d.). Photoredox-Induced Intramolecular 1,5-H Transfer Reaction of Aryl Iodides for the Synthesis of Spirocyclic γ-Lactams | Request PDF.
  • Benchchem. (n.d.). Technical Support Center: 1,6-Diazaspiro[3.4]octane Production.

Sources

Application Note: Protocol for Reductive Amination using 1-Azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the optimized protocol for the reductive amination of 1-Azaspiro[3.4]octane , a structurally distinct secondary amine containing a strained azetidine ring spiro-fused to a cyclopentane. Spirocyclic scaffolds are increasingly utilized in medicinal chemistry as bioisosteres for morpholines and piperidines to modulate lipophilicity (LogD) and improve metabolic stability. This protocol prioritizes the use of Sodium Triacetoxyborohydride (STAB) due to its chemoselectivity for iminium ions, minimizing side reactions common with strained azetidine systems.

Introduction & Chemical Context

The Reagent: 1-Azaspiro[3.4]octane[1]
  • Structure: A bicyclic system where an azetidine ring (4-membered) and a cyclopentane ring (5-membered) share a single carbon atom. The nitrogen is located at position 1 of the spiro system (within the azetidine ring).

  • Chemical Character:

    • Basicity: Secondary amine (Estimated pKa ~10.5–11.0).

    • Sterics: The spiro-fusion creates a distinct 3D vector, often providing different binding affinity profiles compared to flat aromatic amines.

    • Stability: While the azetidine ring possesses significant angle strain (~25 kcal/mol), it is generally stable under standard reductive amination conditions (pH 5–7). However, strong acidic conditions combined with nucleophiles should be monitored to prevent ring-opening.

Reaction Strategy

The transformation converts the secondary amine (1-Azaspiro[3.4]octane) to a tertiary amine via an iminium ion intermediate. Unlike primary amines which form stable imines, secondary amines form positively charged iminium species. These are highly electrophilic and are reduced rapidly by hydride sources.

Preferred Reductant: Sodium Triacetoxyborohydride (STAB).[1]

  • Why: STAB is less basic and milder than Sodium Borohydride (

    
    ) and less toxic than Sodium Cyanoborohydride (
    
    
    
    ). Crucially, it reduces iminium ions significantly faster than it reduces aldehydes or ketones, allowing for a "one-pot" procedure without over-reduction of the starting carbonyl.[2]

Mechanistic Workflow

The following diagram outlines the reaction pathway, highlighting the critical intermediate and the selectivity of the hydride transfer.

ReductiveAmination Start 1-Azaspiro[3.4]octane (Secondary Amine) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Carbonyl Aldehyde / Ketone (R-CHO / R-COR') Carbonyl->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (C=N+) Hemiaminal->Iminium -H2O (Dehydration) Product Tertiary Amine (N-Alkylated Spirocycle) Iminium->Product Hydride Transfer (Fast) Acid AcOH (Cat.) Protonation Acid->Hemiaminal STAB STAB (H-) Selective Reduction STAB->Iminium

Caption: Pathway for the conversion of 1-Azaspiro[3.4]octane to tertiary amines via the iminium ion intermediate.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
1-Azaspiro[3.4]octane 1.0SubstrateFree base preferred; if HCl salt is used, add 1.0 eq TEA.
Aldehyde / Ketone 1.1 – 1.2ElectrophileUse 1.5 eq for unreactive ketones.
STAB 1.4 – 1.5ReductantSodium Triacetoxyborohydride.[1][3][4] Moisture sensitive.
Acetic Acid (AcOH) 1.0 – 2.0CatalystPromotes iminium formation. Essential for ketones.
DCE or DCM SolventMedium1,2-Dichloroethane (DCE) is standard; DCM is a greener alternative.
Step-by-Step Procedure (Standard Scale: 1.0 mmol)

Step 1: Reaction Assembly

  • To a dry 20 mL scintillation vial or round-bottom flask equipped with a magnetic stir bar, add 1-Azaspiro[3.4]octane (111 mg, 1.0 mmol).

  • Add the solvent (DCE or DCM , 5–10 mL).

  • Add the Aldehyde or Ketone (1.1 to 1.2 mmol).

  • Add Acetic Acid (60 µL, ~1.0 mmol).

    • Note: If the substrate is an acid-sensitive aldehyde, AcOH can be omitted, but reaction times may increase.

  • Stir the mixture at Room Temperature (RT) for 15–30 minutes .

    • Rationale: This "pre-stir" allows the equilibrium to favor the hemiaminal/iminium species before the reducing agent is introduced.

Step 2: Reduction 6. Add Sodium Triacetoxyborohydride (STAB) (300–320 mg, ~1.4–1.5 mmol) in a single portion.

  • Observation: Mild effervescence may occur.
  • Seal the vessel (under Nitrogen/Argon if possible, though not strictly required for STAB) and stir vigorously at RT.
  • Monitoring: Check reaction progress via LC-MS or TLC after 2 hours .
  • Aldehydes:[4] Typically complete in 1–4 hours.
  • Ketones:[4] May require 12–16 hours (overnight).

Step 3: Workup & Purification 9. Quench: Once complete, quench the reaction by adding saturated aqueous


  (10 mL). Stir for 10 minutes to neutralize the acid and decompose excess borohydride.
10. Extraction:  Extract the aqueous layer with DCM  (3 x 10 mL).
11. Drying:  Combine organic layers, dry over anhydrous 

, filter, and concentrate in vacuo. 12. Purification:
  • Flash Chromatography: Use a gradient of DCM/MeOH (0–10%). For very polar amines, add 1%
    
    
    to the eluent.
  • Acid-Base Extraction (Alternative): If the product is the only basic component, extract into 1M HCl, wash with ether (removes non-basic impurities), basify aqueous layer to pH >12 with NaOH, and re-extract into DCM.

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
Low Conversion (Ketones) Steric hindrance or slow iminium formation.Increase AcOH to 2.0 eq. Heat to 40°C (carefully). Switch solvent to DCE (higher boiling point).
Dialkylation (with Prim. Amines) Not applicable here.Since 1-Azaspiro[3.4]octane is secondary, dialkylation is impossible.
Starting Material Remains STAB decomposed (old reagent).Use fresh STAB. Ensure solvent is dry (STAB reacts with water).
Product Degradation Azetidine ring opening.Avoid heating >50°C. Ensure workup is not too acidic for prolonged periods.
Difficult Separation Product is too polar.Use amine-functionalized silica or Reverse Phase (C18) chromatography with basic buffer (

).

Safety Considerations

  • 1-Azaspiro[3.4]octane: Like many secondary amines, it may be a skin irritant or sensitizer. Handle in a fume hood.

  • STAB: Releases acetic acid upon reaction. Reacts with water to release hydrogen gas (flammable), though less vigorously than

    
    .
    
  • DCE: 1,2-Dichloroethane is a potential carcinogen. Use DCM or THF if safety regulations require substitution.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Burkhardt, E. R., & Matos, K. "Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions." Chemical Reviews, 2006, 106(7), 2617–2650.

  • Carson, K. G., et al. "Reductive Amination with Sodium Triacetoxyborohydride: 1,2-Dichloroethane as the Preferred Solvent."[2] Tetrahedron Letters, 1990, 31, 5595.

  • PubChem Compound Summary. "1-Azaspiro[3.4]octane." National Center for Biotechnology Information.

Sources

Application Note: Peptide Coupling Conditions for 1-Azaspiro[3.4]octane TFA

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

1-Azaspiro[3.4]octane is a high-value spirocyclic scaffold used in medicinal chemistry to restrict conformational flexibility and improve the metabolic stability of drug candidates. However, its use in peptide coupling presents two distinct challenges:[1][2]

  • Steric Hindrance: The spirocyclic quaternary carbon adjacent to the nitrogen atom (in 1-aza isomers) or the general ring strain of the azetidine/pyrrolidine system creates a sterically demanding environment for nucleophilic attack.

  • TFA Salt Interference: This building block is frequently supplied as a Trifluoroacetate (TFA) salt to ensure stability.[1] Residual TFA can protonate the amine, quench basic catalysts, and form trifluoroacetyl impurities if not managed with precise stoichiometry.

This guide provides a robust, self-validating protocol for coupling 1-Azaspiro[3.4]octane TFA salts with carboxylic acids, prioritizing yield and purity.

Chemical Analysis & Mechanistic Insight

The Challenge of the TFA Salt

When using amine salts (


), the reaction mixture is initially acidic. Standard protocols often underestimate the amount of base required.
  • Stoichiometry: You need 1 equivalent of base just to neutralize the TFA counter-ion.

  • Thermodynamics: The equilibrium

    
     must be shifted entirely to the right to allow the amine to act as a nucleophile.
    
  • Risk: Insufficient base results in stalled reactions (0% conversion).[1] Excess strong base can racemize the chiral center of the coupling partner (the carboxylic acid).

Steric Environment

The 1-azaspiro[3.4]octane core features a nitrogen atom embedded in a bicyclic framework.[1] If the nitrogen is in the 4-membered ring (azetidine), the ring strain increases nucleophilicity, but the adjacent spiro-carbon imposes significant steric bulk.

  • Implication: Weak coupling reagents (e.g., EDC/HOBt) often fail or require prolonged heating, which promotes side reactions.[1]

  • Solution: We utilize HATU (for small-scale/discovery) and T3P (for scale-up) as they activate the acid more aggressively, overcoming the steric barrier.[1]

Critical Parameters & Reagent Selection

ParameterRecommended ChoiceScientific Rationale
Coupling Agent HATU (Discovery)Gold standard for hindered secondary amines; fast kinetics.[1]
T3P (Process)Propylphosphonic anhydride; low epimerization, easy aqueous workup.[1]
Base DIPEA (Hunig's Base)Non-nucleophilic; sterically bulky enough to avoid reacting with active esters.[1]
Stoichiometry Base: 3.5 - 4.0 eq CRITICAL: 1 eq for TFA, 1 eq for Amine, 1+ eq for Acid activation.[1]
Solvent DMF (for HATU)Polar aprotic; stabilizes the transition state; solubilizes salts.[1]
EtOAc/MEK (for T3P)T3P is supplied in EtOAc; allows for "green" aqueous extraction workup.[1]

Experimental Protocols

Protocol A: High-Throughput/Discovery (HATU Method)

Best for: <100 mg scale, rapid synthesis, hindered acids.[1]

Materials:

  • Carboxylic Acid (1.0 eq)[1]

  • 1-Azaspiro[3.4]octane TFA salt (1.1 eq)[1]

  • HATU (1.2 eq)[1]

  • DIPEA (4.0 eq)[1][3]

  • Anhydrous DMF (Concentration: 0.1 M - 0.2 M)[1]

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq).[1] Stir at Room Temperature (RT) for 5–10 minutes.

    • Checkpoint: The solution should turn slightly yellow/orange (formation of the activated At-ester).

  • Salt Neutralization (In-situ): In a separate vial, dissolve the 1-Azaspiro[3.4]octane TFA salt (1.1 eq) in minimal DMF.[1] Add DIPEA (2.0 eq).[1][3]

    • Note: Pre-mixing the amine salt with base ensures the free amine is available immediately upon addition.

  • Coupling: Add the Amine/Base solution to the Activated Acid solution.

  • Reaction: Stir at RT for 2–16 hours.

    • Monitoring: Check by LC-MS.[1][4][5] Look for the disappearance of the acid and the formation of the product mass (

      
      ).
      
  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).[1]

    • Wash 2x with Sat.[1] NaHCO₃ (removes unreacted acid and HOBt byproduct).[1]

    • Wash 1x with 10% Citric Acid (removes unreacted amine and excess DIPEA).[1] Caution: Do not use strong HCl if your product has acid-sensitive groups.[1]

    • Wash 1x with Brine.[1] Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Scale-Up/Green Chemistry (T3P Method)

Best for: >1g scale, ease of purification, avoiding DMF.[1]

Materials:

  • Carboxylic Acid (1.0 eq)[1]

  • 1-Azaspiro[3.4]octane TFA salt (1.1 eq)[1]

  • T3P (50% w/w in EtOAc) (1.5 eq)[1]

  • N-Methylmorpholine (NMM) or DIPEA (4.0 eq)[1]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.[1]

Step-by-Step Procedure:

  • Slurry: Charge the Carboxylic Acid , Amine TFA Salt , and Solvent (EtOAc) into the flask. (0.1 M concentration).[1]

  • Base Addition: Cool to 0°C. Add NMM (4.0 eq) dropwise.

    • Why NMM? It is a milder base than DIPEA, often reducing racemization risks with T3P.[1]

  • Reagent Addition: Add T3P solution (1.5 eq) dropwise to the cold mixture.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Self-Validating Workup:

    • Add water directly to the reaction flask. Separate layers.

    • The T3P by-products are water-soluble phosphates.[1] They wash away instantly.[1]

    • Wash organic layer with 1N NaOH (if product is stable) or NaHCO₃, then 1N HCl/Citric acid, then Brine.[1]

Workflow Visualization

The following diagram illustrates the critical decision pathways and reaction logic for this specific coupling.

PeptideCoupling Start Start: 1-Azaspiro[3.4]octane TFA Salt CheckAcid Analyze Coupling Partner (Acid) Start->CheckAcid Branch1 Is Acid Sterically Hindered? CheckAcid->Branch1 ProcA Protocol A: HATU/DIPEA (DMF) Powerful Activation Branch1->ProcA Yes (Hindered) ProcB Protocol B: T3P/NMM (EtOAc) Low Epimerization / Scalable Branch1->ProcB No (Standard) BaseStep CRITICAL: Add 4.0 eq Base (Neutralize TFA + Activate) ProcA->BaseStep Reaction Reaction: 2-16h @ RT BaseStep->Reaction ProcB->BaseStep QC QC: LC-MS Check Reaction->QC Success Success: Isolate Amide QC->Success Product Found Fail Incomplete Conversion QC->Fail SM Remaining Fix Troubleshoot: 1. Check pH (must be >8) 2. Add HOAt additive 3. Switch to Acid Chloride Fail->Fix Fix->Reaction Retry

Caption: Decision matrix for coupling 1-Azaspiro[3.4]octane TFA salts, highlighting reagent selection based on steric demand.

Troubleshooting & Optimization

Issue: "Stalled" Reaction (Starting Material Remains)[1]
  • Cause: The reaction medium is likely acidic. The TFA salt consumes the first equivalent of base immediately. If the acid activation releases protons (which it does), the pH drops.

  • Fix: Spot the reaction mixture on wet pH paper. It must be basic (pH 8–9).[1] Add DIPEA in 0.5 eq increments until basicity is maintained.[1]

Issue: Product is Water Soluble
  • Cause: 1-Azaspiro[3.4]octane amides can be polar, especially if the coupled acid is small or polar.[1]

  • Fix: Do not use dilute acid washes (Citric acid/HCl).[1] The protonated amide might extract into the aqueous layer. Instead, use DCM for extraction (better solubility for polar amides than EtOAc) and wash only with Sat.[1] NaHCO₃ and Brine.[1]

Issue: Trifluoroacetyl Impurity (+96 Da)[1]
  • Cause: In rare cases, if using active esters (NHS) or anhydrides with insufficient base, the TFA anion can compete or the amine can be trifluoroacetylated (though usually requires TFA anhydride). More commonly, this is a misinterpretation of the mass spec or a contaminant in the starting material.

  • Verification: Ensure the starting material is high purity. Use fresh HATU.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link][1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Carreira, E. M., et al. (2011).[1] Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters. [Link][1][6]

  • Albericio, F., et al. (2018).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link][1]

Sources

Application Note: 1-Azaspiro[3.4]octane in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and drug discovery professionals focusing on Fragment-Based Drug Design (FBDD) . It details the utility, synthesis, and screening of 1-Azaspiro[3.4]octane , a high-value


-rich scaffold that offers a distinct structural alternative to traditional flat aromatic fragments.

Introduction: The 3D Imperative

In modern FBDD, the "Escape from Flatland" is not merely a trend but a necessity. Traditional fragment libraries are heavily skewed toward planar, aromatic systems (low


). While these are easy to synthesize, they often suffer from poor solubility, limited vector diversity, and non-specific hydrophobic binding.

1-Azaspiro[3.4]octane represents a premier class of "3D fragments." It fuses a strained four-membered azetidine ring with a five-membered cyclopentane ring at a single quaternary carbon.

Key Structural Advantages:
  • Defined Exit Vectors: Unlike piperidines (chair conformers) or benzenes (planar), the spiro[3.4] system presents substituents at precise angles defined by the rigid spiro-fusion.

  • Metabolic Stability: The quaternary spiro-center blocks metabolic hotspots (e.g.,

    
    -oxidation) common in simple amines.
    
  • Novel IP Space: This scaffold is less explored than the ubiquitous 2-azaspiro[3.3]heptane or spiro[3.5]nonane systems, offering clear intellectual property advantages.

1-Azaspiro[3.4]octane vs. 2-Azaspiro[3.4]octane

While the 2-aza isomer (nitrogen opposite the spiro center) is commercially common, the 1-aza isomer (nitrogen adjacent to the spiro center) offers a unique steric and electronic profile:

  • 1-Azaspiro: Nitrogen is sterically crowded by the cyclopentane ring, potentially enhancing selectivity for pockets that require a specific "twisted" amine presentation.

  • 2-Azaspiro: Nitrogen is more accessible, behaving more like a standard secondary amine.

Physicochemical Profile & Chemical Space[1]

The following table contrasts 1-Azaspiro[3.4]octane with standard medicinal chemistry scaffolds.

Table 1: Comparative Physicochemical Properties

Property1-Azaspiro[3.4]octanePiperidinePhenyl RingSignificance in FBDD
Dimensionality (

)
1.0 (High) 1.00.0High

correlates with better clinical success (solubility/selectivity).
Shape (PMI) Spherical/3D Rod/DiscFlat Disc3D shapes probe deeper, more complex protein pockets.
Vector Count Multiple (Rigid) FlexibleLimited (Planar)Rigid vectors allow for high-affinity "fragment growing" with lower entropy penalty.
Lipophilicity (cLogP) ~1.5 - 2.0~1.0~2.0Tunable via ring functionalization; spiro core disrupts crystal packing, aiding solubility.
Basicity (

)
~9.5 - 10.5 ~11.0N/AAzetidine N is slightly less basic than piperidine, potentially improving membrane permeability.

Experimental Protocols

Protocol A: Synthesis of the 1-Azaspiro[3.4]octane Core

Note: While 2-azaspiro[3.4]octane is widely available, the 1-aza isomer often requires de novo synthesis. This protocol utilizes a robust intramolecular cyclization strategy.

Objective: Synthesize 1-azaspiro[3.4]octane from readily available cyclopentane precursors. Mechanism: Nucleophilic displacement of a leaving group on a side chain by a cyclopentyl amine.

Reagents & Materials:
  • Starting Material: 1-(2-bromoethyl)cyclopentan-1-amine (or its N-protected precursor).

  • Base: Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Solvent: Anhydrous THF or DMF.

  • Workup: Diethyl ether, Brine,

    
    .[1]
    
Step-by-Step Procedure:
  • Precursor Preparation:

    • Start with cyclopentanecarbonitrile . Alkylate with 1,2-dibromoethane (using LDA) to form 1-(2-bromoethyl)cyclopentanecarbonitrile.

    • Alternative: Use 1,2-dichloroethane if bromine is too reactive, but iodide catalysis may be needed.

  • Reduction:

    • Reduce the nitrile to the primary amine using

      
        in THF (
      
      
      
      , 2h).
    • Critical Step: Ensure the halide (Br/Cl) survives the reduction, or protect it. A better route is to reduce the nitrile to the amine first, then convert the ethyl alcohol side chain (from a hydroxyethyl precursor) to a leaving group (Mesylate/Tosylate).

    • Refined Route: Start with 1-(2-hydroxyethyl)cyclopentan-1-amine (N-Boc protected).

  • Cyclization (Ring Closure):

    • Dissolve N-Boc-1-(2-mesyloxyethyl)cyclopentan-1-amine in anhydrous THF (0.1 M).

    • Add NaH (1.5 eq) at

      
      . Stir for 30 min, then heat to 
      
      
      
      for 4-12h.
    • Observation: The intramolecular attack of the carbamate nitrogen on the mesylate forms the N-Boc-1-azaspiro[3.4]octane.

  • Deprotection:

    • Treat the crude N-Boc intermediate with TFA/DCM (1:1) for 1h at RT.

    • Concentrate in vacuo to yield 1-azaspiro[3.4]octane trifluoroacetate .

  • Purification:

    • Free base the amine using

      
       in MeOH/Water.
      
    • Extract into DCM. Distill or use directly if purity >95% by NMR.

Yield Expectation: 40-60% over 3 steps.

Protocol B: Fragment Screening via STD-NMR

Rationale: Saturation Transfer Difference (STD) NMR is the gold standard for screening small, soluble fragments like spirocycles against protein targets.

Materials:
  • Protein: Target protein (>20 kDa), purified, in

    
     buffer (PBS or Tris, pH 7.4). Conc: 10-20 
    
    
    
    .
  • Ligand: 1-Azaspiro[3.4]octane library (fragments). Conc: 0.5 - 1.0 mM.

  • Instrument: 600 MHz NMR with cryoprobe.

Workflow:
  • Sample Prep:

    • Mix Protein (

      
      ) + Fragment (
      
      
      
      ) in
      
      
      .
    • Control: Fragment only (no protein) to rule out aggregation.

  • Pulse Sequence:

    • Apply on-resonance irradiation (e.g., at -1 ppm or 12 ppm, targeting protein methyls/amides) for 2 seconds (saturation time).

    • Apply off-resonance irradiation (e.g., at 40 ppm) for the reference spectrum.

  • Data Acquisition:

    • Subtract the On-resonance spectrum from the Off-resonance spectrum.

    • Result: Signals that appear in the difference spectrum correspond to the fragment protons that received magnetization transfer from the protein (binders).

  • Analysis:

    • 1-Azaspiro Specifics: Look for the distinct multiplets of the cyclopentane ring (1.5 - 2.0 ppm) and the azetidine ring protons (3.5 - 4.0 ppm).

    • Epitope Mapping: The protons with the strongest STD effect are in closest contact with the protein surface.

Visualization: FBDD Workflow & Signaling

The following diagram illustrates the integration of 1-Azaspiro[3.4]octane into a fragment-based campaign, highlighting the "Fragment Growing" strategy.

FBDD_Workflow cluster_properties Scaffold Advantages Library Sp3-Rich Library (1-Azaspiro[3.4]octane) Screen Biophysical Screen (STD-NMR / SPR) Library->Screen High Solubility Hit Validated Hit (Kd: 100uM - 1mM) Screen->Hit Specific Binding Crystal X-Ray Co-structure (Define Vectors) Hit->Crystal Soak Opt Fragment Growing (Amide Coupling/Alkylation) Crystal->Opt Vector Analysis Opt->Crystal Iterative Cycle Lead Lead Compound (Kd: < 100nM) Opt->Lead SAR Expansion Rigidity Rigidity (Entropy Bonus) Rigidity->Hit Vectors Defined Exit Vectors Vectors->Opt

Caption: Workflow for utilizing 1-Azaspiro[3.4]octane fragments, from library screening to iterative structure-based optimization.

Case Study Logic: Why 1-Azaspiro?

Hypothetical Application based on spiro-scaffold literature.

Target: Monoacylglycerol Lipase (MAGL) or GPCRs (e.g., Sigma-1) . Challenge: The binding pocket is hydrophobic but requires a specific polar interaction at the bottom of a narrow channel. Failure of Flat Fragments: Planar aromatics (e.g., phenyl-piperazines) bind non-specifically to the channel entrance or lack the solubility to reach high screening concentrations. Success of 1-Azaspiro[3.4]octane:

  • Fit: The compact, spherical shape allows deep penetration into the pocket.

  • Interaction: The azetidine nitrogen forms a key hydrogen bond with a catalytic serine or aspartate.

  • Growth: The cyclopentane ring provides vectors (C6/C7 positions) to grow into the hydrophobic sub-pocket without disrupting the primary H-bond, a feat difficult with the chair-flip dynamics of piperidines.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. Link

  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Link

  • BenchChem. (2025).[2] The 1,6-Diazaspiro[3.4]octane Scaffold: A Rising Star in Medicinal Chemistry. Link

Sources

Application Note: Preparation of 1-Azaspiro[3.4]octane via Cycloaddition Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

The 1-azaspiro[3.4]octane scaffold has emerged as a high-value, sp³-rich bioisostere for traditional saturated heterocycles like morpholine and piperidine. By forcing a three-dimensional conformation, spirocyclic azetidines often exhibit improved metabolic stability, enhanced solubility, and unique vector mapping for structure-activity relationship (SAR) optimization.

Synthesizing this strained bicyclic system requires precise regiochemical control. While modern photocatalyzed [2+2] cycloadditions (aza-Paternò-Büchi) are gaining traction for DNA-encoded libraries[1], the Staudinger [2+2] cycloaddition remains the most robust, scalable, and predictable method for constructing spirocyclic β-lactams[2],[3].

The Causality of the Staudinger Approach

The Staudinger reaction involves the orthogonal [2+2] cycloaddition of a ketene and an imine[4]. To synthesize 1-azaspiro[3.4]octane, the sequence is highly deliberate:

  • Regiochemical Control: By utilizing an imine derived from cyclopentanone (cyclopentylideneamine), the imine carbon becomes the spiro center. The cycloaddition with a ketene strictly places the nitrogen atom adjacent to the spiro carbon, directly yielding the 1-azaspiro[3.4]octan-2-one (spiro-β-lactam) architecture.

  • Chemoselective Reduction: The resulting β-lactam is highly strained. Standard reduction with

    
     often leads to over-reduction and C–N bond cleavage (ring-opening). To prevent this, we utilize Alane (
    
    
    
    )
    , generated in situ. Alane coordinates strongly to the carbonyl oxygen, selectively driving C–O bond cleavage over C–N cleavage, thus unmasking the intact azetidine ring[2].

Experimental Workflow

The following diagram illustrates the logical progression from commercially available precursors to the target spirocycle.

G Imine Imine (Cyclopentylidene) Cyclo Staudinger [2+2] Cycloaddition Imine->Cyclo Ketene Ketene (In situ) Ketene->Cyclo Lactam Spiro-β-Lactam Intermediate Cyclo->Lactam Reduction AlH3 Reduction Lactam->Reduction SpiroAzet N-Bn-1-Azaspiro [3.4]octane Reduction->SpiroAzet Deprotect Hydrogenolysis (Pd/C, H2) SpiroAzet->Deprotect Target 1-Azaspiro [3.4]octane Deprotect->Target

Workflow for the synthesis of 1-azaspiro[3.4]octane via Staudinger[2+2] cycloaddition.

Self-Validating Protocols

Protocol A: Synthesis of 1-Benzyl-1-azaspiro[3.4]octan-2-one

Objective: Construct the spiro-β-lactam core via in situ ketene generation.

  • Imine Formation:

    • In a round-bottom flask, dissolve cyclopentanone (1.0 equiv) and benzylamine (1.05 equiv) in anhydrous dichloromethane (DCM).

    • Add anhydrous

      
       (2.0 equiv) as a desiccant. Stir at room temperature for 12 hours.
      
    • Self-Validation: Monitor via TLC (Hexanes/EtOAc). The disappearance of the UV-inactive cyclopentanone (visualized via

      
       stain) confirms complete imine formation.
      
    • Filter the mixture through a fritted funnel to remove

      
       and concentrate under reduced pressure.
      
  • Ketene Generation & Cycloaddition:

    • Redissolve the crude imine in anhydrous DCM (0.2 M) under an argon atmosphere. Add triethylamine (

      
      , 3.0 equiv) and cool the system to -78 °C using a dry ice/acetone bath.
      
    • Causality Note: Strict temperature control is required. Ketenes are highly prone to dimerization at elevated temperatures, which would severely degrade the yield[3].

    • Dropwise add acetyl chloride (1.5 equiv) over 30 minutes.

    • Self-Validation: A dense white precipitate (

      
      ) will form immediately upon addition, serving as a visual confirmation of ketene generation.
      
  • Workup:

    • Allow the reaction to warm to room temperature overnight. Quench with saturated aqueous

      
      . Extract with DCM, dry over 
      
      
      
      , and purify via silica gel flash chromatography to isolate the spiro-β-lactam.
Protocol B: Chemoselective Reduction to 1-Azaspiro[3.4]octane

Objective: Reduce the strained lactam to an azetidine without C–N bond cleavage.

  • Alane (

    
    ) Generation: 
    
    • In a flame-dried flask under argon, suspend

      
       (3.0 equiv) in anhydrous THF at 0 °C.
      
    • Carefully add

      
       (1.0 equiv) in small portions. Stir for 30 minutes.
      
    • Causality Note: The reaction

      
       generates alane. Alane is less basic and more electrophilic than 
      
      
      
      , preventing the base-catalyzed ring-opening of the azetidine.
  • Reduction:

    • Dropwise add a solution of 1-benzyl-1-azaspiro[3.4]octan-2-one (1.0 equiv) in THF. Stir at room temperature for 4 hours.

  • Fieser Workup (Critical Step):

    • Cool to 0 °C. For every

      
       grams of 
      
      
      
      used, strictly add:
      
      
      mL
      
      
      , followed by
      
      
      mL 15% aqueous NaOH, and finally
      
      
      mL
      
      
      .
    • Self-Validation: A successful Fieser quench yields a granular, easily filterable white precipitate. If the mixture is a grey, gelatinous mass, the quench is incomplete and will trap the product. Add more NaOH until granulation occurs.

    • Filter through Celite, concentrate, and subject to standard hydrogenolysis (

      
      , Pd/C in MeOH) to remove the benzyl group, yielding the free 1-azaspiro[3.4]octane.
      

Quantitative Data & Optimization Validation

The choice of reducing agent is the most critical failure point in spirocyclic azetidine synthesis. Table 1 summarizes the optimization data that dictates the use of Alane over standard hydride sources.

Table 1: Optimization of 1-Benzyl-1-azaspiro[3.4]octan-2-one Reduction

Reducing AgentSolvent / TempTime (h)Target Azetidine Yield (%)Ring-Opened Byproduct (%)

THF / Reflux1241%48%

THF / Reflux2458%22%

(from

/

)
THF / 0 °C to RT489% <5%

Data Interpretation: Standard


 at reflux provides enough thermal energy to overcome the activation barrier for C–N bond cleavage in the strained 4-membered ring, resulting in a primary amino-alcohol byproduct. 

provides near-quantitative conversion with negligible ring opening due to its targeted electrophilic coordination to the lactam carbonyl.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Chemical Reviews URL:[Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update Molecules (MDPI) URL:[Link]

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-Azaspiro(Bicyclo[3.2.0])Heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis Chemical Communications URL:[Link]

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review RSC Advances URL:[Link]

Sources

Application Note: High-Yield Synthesis and C–N Cross-Coupling Optimization of Sterically Hindered Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Spirocyclic amines (e.g., spiro[3.3]heptanes, spiro[5.5]undecanes, and spirocyclic tetrahydronaphthyridines) are highly prized in modern drug discovery. Their rigid, sp³-rich architectures improve metabolic stability, decrease lipophilicity, and provide unique spatial positioning of substituents compared to flat aromatic rings 1. However, their incorporation via C–N cross-coupling is notoriously difficult. The severe steric bulk adjacent to the nucleophilic nitrogen hinders coordination to the metal center. In palladium catalysis, this suppresses the rate of reductive elimination and leads to competitive off-target pathways, such as β-hydride elimination or protodehalogenation.

To overcome these barriers, optimization must transition from One-Factor-At-a-Time (OFAT) empirical screening to multidimensional Design of Experiments (DoE) 2. This allows for the simultaneous evaluation of catalyst loading, ligand sterics, and novel activation modes, such as alternating current (AC) electrocatalysis, which has been shown to synchronize with the metal redox cycle to enhance yields for sterically hindered substrates 3.

Strategic Workflow for Spirocyclic Amine Coupling

When approaching a novel hindered spirocycle, establishing a logical progression from core synthesis to advanced coupling modalities prevents the waste of precious intermediates.

OptimizationWorkflow Start Target: Hindered Spirocyclic Amine CoreSynth Core Synthesis (SnAP Protocol / Photoredox) Start->CoreSynth Coupling C-N Cross-Coupling Strategy CoreSynth->Coupling Thermal Thermal Pd-Catalysis (Buchwald-Hartwig) Coupling->Thermal Electro Ni-Electrocatalysis (AC/DC Modes) Coupling->Electro DoE_Pd DoE: Bulky Ligands (e.g., tBuBrettPhos) Thermal->DoE_Pd DoE_Ni DoE: AC Frequency & Current (e.g., 0.2 Hz Sine Wave) Electro->DoE_Ni Failure Steric Clash / Low Yield DoE_Pd->Failure If L1Pd(0) fails Success High-Yield Product Isolation DoE_Pd->Success Optimized DoE_Ni->Success Optimized Failure->Electro Switch Modality

Reaction optimization workflow for hindered spirocyclic amines.

Quantitative Data: DoE Optimization Results

The following table summarizes the dramatic impact of transitioning from standard thermal conditions to optimized ligand environments and electrocatalytic modes for highly hindered spirocyclic amines.

Catalyst / LigandActivation ModeSubstrate / CoreYield (%)Mechanistic Observation
Pd₂(dba)₃ / tBuBrettPhos Thermal (100°C)Spirocyclic THN Core84%Bulky ligand accelerates reductive elimination, bypassing polymerization 4.
NiBr₂·glyme / dtbbpy DC ElectrocatalysisSpirocyclic Amine B175%Rapid buildup of off-cycle Ni species leads to catalyst deactivation 3.
NiBr₂·glyme / dtbbpy AC Electrocatalysis (0.2 Hz)Spirocyclic Amine B1790%AC frequency synchronizes with Ni redox cycle, maximizing C-N selectivity 3.
Ni-Amine Complex Electrocatalysis (2.0 mA)Spirocyclic Amine 10135%High Ni loading (40 mol%) and low current suppress side reactions, yielding 6x over baseline 5.

Experimental Protocols

Protocol A: Synthesis of the Spirocyclic Core via SnAP Reagents

Causality: The Stannyl Amine Protocol (SnAP) provides a reliable method to construct saturated spirocyclic N-heterocycles directly from cyclic ketones. The use of hexafluoroisopropanol (HFIP) as a co-solvent is critical as it accelerates the cyclization rate by stabilizing the radical intermediates and activating the imine 1.

  • Imine Formation: To a solution of the cyclic ketone (1.0 mmol) in CH₂Cl₂ (5 mL), add the SnAP reagent (1.0 mmol) and activated 4Å molecular sieves (500 mg). Stir at room temperature for 12 hours.

  • Filtration: Filter the mixture through a short pad of Celite to remove molecular sieves, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude imine in a 4:1 mixture of CH₂Cl₂ and HFIP (0.1 M). Add anhydrous Cu(OTf)₂ (1.0 equiv) and 2,6-lutidine (2.0 equiv).

  • Validation Check: Monitor the reaction via LC-MS. The disappearance of the stannyl intermediate and the appearance of the spirocycle mass indicate successful radical cyclization. If protodestannylation is observed, ensure the strict integrity of the pre-formed ketimine.

  • Workup: Quench with 10% aqueous NH₄OH, extract with CH₂Cl₂, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Optimized Pd-Catalyzed Buchwald-Hartwig Amination

Causality: For sterically hindered amines, the choice of ligand is paramount. Extremely bulky ligands force the palladium center into a highly reactive, monoligated L₁Pd(0) state. This is essential for the challenging oxidative addition and subsequent reductive elimination, minimizing unwanted polymerization or side reactions 4.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with Pd₂(dba)₃ (2 mol%), a bulky biaryl phosphine ligand like tBuBrettPhos (4 mol%), and NaOtBu (1.5 equiv).

  • Reagent Addition: Add the aryl halide (1.0 mmol) and the spirocyclic amine (1.2 mmol).

  • Solvent: Add anhydrous toluene (0.2 M) to the vial and seal with a PTFE-lined cap.

  • Heating: Remove the vial from the glovebox and heat at 100 °C in an aluminum block for 16 hours.

  • Validation Check: The reaction mixture should transition from dark red to a pale yellow/brown suspension, indicating the active catalytic cycle. If the solution turns black rapidly, palladium black has precipitated, indicating ligand dissociation or thermal degradation.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through Celite, and purify via automated silica gel chromatography.

Protocol C: AC-Electrocatalyzed Ni-Mediated C-N Coupling

Causality: When thermal Pd-catalysis fails due to extreme steric hindrance, electrocatalytic Ni-coupling offers a powerful alternative. Using an alternating current (AC) at a specific frequency (e.g., 0.2 Hz) matches the intrinsic turnover frequency of the Ni(I)/Ni(III) catalytic cycle, preventing the buildup of off-cycle Ni species and maximizing C-N selectivity over C-C homocoupling 3. High nickel catalyst loading and precise current control are crucial factors identified via DoE 5.

  • Cell Setup: Equip an undivided electrochemical cell with a reticulated vitreous carbon (RVC) anode and a nickel foam cathode [[5]]().

  • Reaction Mixture: Add NiBr₂·glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 15 mol%), aryl halide (1.0 mmol), spirocyclic amine (1.5 mmol), and DBU (2.0 equiv) in DMF (0.1 M) containing 0.1 M nBu₄NPF₆ as the supporting electrolyte.

  • Electrolysis: Apply an alternating current (sine wave, 0.2 Hz, 10 mA peak-to-peak) using a programmable potentiostat 3.

  • Validation Check: Monitor the cell voltage; a stable voltage profile indicates a healthy double-layer capacitance and active catalytic turnover. Voltage spikes indicate electrode passivation, requiring immediate polarity reversal or electrode cleaning.

  • Workup: After 4 F/mol of charge is passed, dilute with water, extract with EtOAc, wash with brine to remove DMF, and concentrate for purification.

References

  • Metallic electrocatalyzed C–N bond formation: new catalytic modes and technologies Source: rsc.org URL:[Link]

  • Modular, Automated Synthesis of Spirocyclic Tetrahydronaphthyridines from Primary Alkylamines Source: researchsquare.com URL:[Link]

  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones Source: ethz.ch URL:[Link]

  • A Brief Introduction to Chemical Reaction Optimization Source: acs.org URL:[Link]

  • Deciphering the Synchronization of Alternating Current Frequency with the Nickel Catalytic Cycle in Selective C–N Cross-Coupling Source: nih.gov URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Portal: 1-Azaspiro[3.4]octane Trifluoroacetate

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Hygroscopicity, Handling, and Stability Assigned Specialist: Senior Application Scientist, Chemical Development Group

Executive Summary

You are likely visiting this page because your sample of 1-Azaspiro[3.4]octane trifluoroacetate (TFA salt) has transitioned from a solid to a sticky oil or gum upon exposure to air.

This is a known physicochemical characteristic of secondary amine TFA salts. The trifluoroacetate counterion is highly hygroscopic. When paired with the 1-azaspiro[3.4]octane scaffold (a low-molecular-weight, spirocyclic amine), the resulting salt complex avidly absorbs atmospheric water, leading to deliquescence. This guide provides validated protocols to handle, quantify, and stabilize this reagent.

Module 1: Immediate Handling & Weighing

Q: Why did my powder turn into a sticky oil immediately after opening?

A: This is "deliquescence." The TFA anion forms strong hydrogen bonds with atmospheric water. The 1-azaspiro[3.4]octane TFA salt can absorb significant water mass (often 10–20% w/w) within minutes at standard humidity (>40% RH). This lowers the melting point of the crystal lattice, causing the solid to dissolve in its own absorbed water.

Q: How do I weigh this accurately for a reaction?

A: Standard weighing on an open balance will result in substantial stoichiometric errors (up to 30% excess mass due to water). Use one of the following protocols:

Protocol A: The "Difference Weighing" Method (Speed)

Best for: Quick reactions where ~5% error is acceptable.

  • Tare a capped vial containing the sticky salt.

  • Rapidly transfer an approximate amount to your reaction vessel.

  • Immediately recap the source vial and weigh it again.

  • Mass Transferred = (Initial Mass) - (Final Mass).

    • Why: You measure the loss from the closed system, ignoring the water gained by the sample in the reaction vessel during the transfer.

Protocol B: The Inert Gas Method (Precision)

Best for: GMP workflows or strict stoichiometry.

  • Handle the vial exclusively inside a glove box or glove bag purged with N₂ or Ar.

  • If a glove box is unavailable, use a "cone of nitrogen":

    • Invert a funnel connected to a nitrogen line over the balance pan.

    • Weigh inside this localized dry zone.

Module 2: Analytical Integrity (Stoichiometry)

Q: My yield calculations are off. How do I determine the exact molecular weight?

A: You cannot rely on the theoretical MW of the anhydrous salt. You must determine the Effective Molecular Weight (MW_eff) . Do not trust standard "Loss on Drying" (LOD) methods, as TFA salts can hold water tightly or decompose/sublime before drying is complete.

The Gold Standard: Quantitative NMR (qNMR) qNMR is the only self-validating method to determine the precise wt% of the amine scaffold in your sticky solid.

qNMR Protocol:

  • Internal Standard (IS): Select a non-hygroscopic standard (e.g., Maleic Acid or 1,3,5-Trimethoxybenzene).

  • Solvent: Dissolve both the sample (~10 mg) and IS (~10 mg) in D₂O or DMSO-d6.

  • Acquisition: Set relaxation delay (

    
    ) to 
    
    
    
    seconds (or
    
    
    ) to ensure full relaxation.
  • Calculation:

    
    
    (Where I = Integral area, N = Number of protons, W = Weight, P = Purity of standard)[1]
    

Data Impact Table: Stoichiometric Error Risk

Form Theoretical MW ( g/mol ) Actual Mass at 50% RH Stoichiometric Error*
Free Base 111.19 111.19 0%
TFA Salt (Anhydrous) 225.21 225.21 0%
TFA Salt (Monohydrate) 243.22 ~243.22 ~8%
Deliquescent Gum 225.21 ~280.00 (Variable) >24%

*Error if assuming anhydrous MW while weighing the wet gum.

Module 3: Salt Exchange & Stabilization (The Permanent Fix)

Q: Can I convert this to a non-hygroscopic form?

A: Yes. We strongly recommend converting the TFA salt to the Hydrochloride (HCl) salt or the Free Base (if used immediately).

Warning: 1-Azaspiro[3.4]octane (Free Base) has a low molecular weight (~111 g/mol ) and is volatile . Do not subject the free base to high vacuum (< 5 mbar) for extended periods, or you will lose your product.

Workflow Visualization: Salt Exchange Strategy

SaltExchange Start Starting Material: 1-Azaspiro[3.4]octane TFA Salt (Sticky/Hygroscopic) Decision Intended Use? Start->Decision RouteA Route A: Immediate Reaction (Free Basing) Decision->RouteA Coupling/Amide Bond RouteB Route B: Long Term Storage (HCl Salt Formation) Decision->RouteB Stockpiling/Library StepA1 Dissolve in DCM/Ether RouteA->StepA1 StepB1 Dissolve in MeOH or Dioxane RouteB->StepB1 StepA2 Wash with sat. Na2CO3 or 1N NaOH StepA1->StepA2 StepA3 Dry Organic Layer (Na2SO4) Concentrate gently (>100 mbar) StepA2->StepA3 ResultA Result: Free Base Oil (Volatile! Use immediately) StepA3->ResultA StepB2 Add 4M HCl in Dioxane (Excess) StepB1->StepB2 StepB3 Evaporate Solvent OR Precipitate with Et2O StepB2->StepB3 ResultB Result: Hydrochloride Salt (Solid, Stable, Less Hygroscopic) StepB3->ResultB

Figure 1: Decision tree for processing TFA salts based on downstream application. Note the volatility warning for the free base.

Detailed Protocol: Conversion to HCl Salt
  • Dissolution: Dissolve the sticky TFA salt in a minimal amount of MeOH or 1,4-Dioxane.

  • Acidification: Add 5–10 equivalents of 4M HCl in Dioxane.

  • Equilibration: Stir for 15 minutes.

  • Isolation:

    • Option 1 (Precipitation): Add excess diethyl ether. The HCl salt should precipitate as a white solid. Filter and dry.

    • Option 2 (Evaporation): Concentrate in vacuo. Repeat the addition of HCl/Dioxane and evaporation twice to ensure complete removal of TFA (as volatile TFA-H).

  • Validation: Check by ¹⁹F-NMR. The signal at -76 ppm (TFA) should be absent.

Module 4: Storage Guidelines

Q: How do I store the TFA salt if I don't convert it?

A: If you must keep the TFA form, strict exclusion of moisture is required.

  • Primary Container: Glass vial with a Teflon-lined cap.

  • Secondary Container: Place the vial inside a desiccator containing active silica gel or P₂O₅.

  • Temperature: Store at -20°C.

    • Critical Step: Allow the vial to warm to room temperature before opening to prevent condensation from forming directly on the cold salt.

References

  • Bastin, R. J., et al. (2000).[2] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development.

    • Relevance: Foundational text on why TFA salts are suboptimal for development and how counter-ion selection (like HCl) impacts hygroscopicity.
  • Schoenherr, H., et al. (2016). "Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery." Organic Letters.

    • Relevance: Establishes the 1-azaspiro[3.4]octane scaffold as a key building block and discusses synthetic handling.
  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry.

    • Relevance: Validates the qNMR protocol described in Module 2 for determining exact mass of hygroscopic substances.
  • Pelliod, L., et al. (2016). "Handling of Hygroscopic Materials in Medicinal Chemistry." Future Medicinal Chemistry.

    • Relevance: General best practices for "sticky" salts in library synthesis.

Sources

Technical Support Center: Peptide Coupling with TFA Salts of Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the critical step of peptide coupling, specifically when dealing with trifluoroacetate (TFA) salts of amines. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot effectively and optimize your syntheses.

Introduction: The Trifluoroacetate (TFA) Challenge

Trifluoroacetic acid (TFA) is indispensable in modern solid-phase peptide synthesis (SPPS), primarily for the cleavage of peptides from the resin and for purification via HPLC.[1][2] This widespread use means that the N-terminal amine of a peptide chain or an amino acid to be coupled is often present as a TFA salt. While seemingly innocuous, this salt form is the root of many common coupling failures. The protonated amine is not nucleophilic and cannot participate in amide bond formation. Furthermore, the trifluoroacetate counter-ion and any residual TFA can actively interfere with the coupling chemistry.[2][3]

This guide provides a structured, question-and-answer approach to diagnose and solve the most common issues arising from this scenario.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction failing when using an amine-TFA salt?

A1: The Root Cause: A Non-Nucleophilic Amine and an Acidic Microenvironment.

The primary reason for coupling failure is straightforward: the amine you intend to couple is protonated (R-NH₃⁺), rendering it non-nucleophilic.[4] For an amide bond to form, the amine must be in its free base form (R-NH₂) to attack the activated carboxylic acid.

Beyond this, two key factors are at play:

  • Stoichiometric Acid: At a minimum, you have one equivalent of TFA for every equivalent of your amine. This acid must be neutralized before the coupling can proceed.

  • Excess Acid: It is very difficult to remove all residual TFA after Boc-deprotection or HPLC lyophilization, even under high vacuum.[5] This excess acid will quench any base added and can lower the pH of the reaction, potentially deactivating acid-sensitive coupling reagents.

Q2: I added a base, but the coupling is still sluggish or incomplete. What's going on?

A2: It's a matter of Base Selection, Stoichiometry, and Timing.

Simply adding a base is not always sufficient. The choice of base, the amount used, and the neutralization strategy are critical.

  • Insufficient Base: A common mistake is underestimating the amount of TFA present. You must add at least one equivalent of base to neutralize the TFA salt, plus additional equivalents to drive the coupling reaction, especially when using phosphonium or uronium reagents.[6][7] Often, 3-4 equivalents of base are needed to effectively neutralize both the salt and residual acid.[5]

  • Incorrect Base pKa: The base must be strong enough to deprotonate the amine salt (pKa of a typical ammonium salt is ~9-10) and maintain a sufficiently basic environment for the coupling reaction (optimal pH is often 8-9).[6] However, a base that is too strong can lead to unwanted side reactions, most notably racemization.[7][8]

  • Suboptimal Neutralization Strategy: The method of neutralization matters. A separate pre-neutralization step followed by washes can be inefficient. An in-situ neutralization approach, where the base is added simultaneously with the coupling reagents, is often more effective, particularly for "difficult" sequences prone to aggregation.[9][10][11]

Q3: Can the trifluoroacetate (TFA⁻) anion itself cause side reactions?

A3: Yes, under certain conditions, trifluoroacetylation is a known side reaction.

While the trifluoroacetate anion is a poor nucleophile compared to an amine, it can compete for the activated carboxylic acid, leading to the formation of a trifluoroacetylated amine (a "capped" and terminated peptide chain). This side reaction is particularly noted when using carbodiimide coupling reagents like DCC without additives.[3]

The mechanism involves the carbodiimide activating the trifluoroacetic acid, which then acylates the free amine. The addition of a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure significantly suppresses this side reaction by forming an active ester with the desired carboxylic acid, which is more readily attacked by the amine than the activated TFA.[3][12]

Another reported mechanism, independent of the coupling step, involves the formation of trifluoroacetoxymethyl groups on the resin support during TFA treatment. These groups can then transfer the trifluoroacetyl moiety to the amine during the neutralization step with a tertiary base.[13][14]

Troubleshooting Guides & Protocols

Guide 1: Incomplete Coupling or Low Yield

This is the most frequent issue. The following workflow will help you diagnose and resolve the problem.

Troubleshooting Workflow

G start Low Coupling Yield with TFA Salt check_base 1. Review Base Stoichiometry (≥3.5 eq. DIPEA?) start->check_base check_reagent 2. Evaluate Coupling Reagent (Standard or High-Potency?) check_base->check_reagent Yes sol_base Increase base to 3.5-4.0 eq. Use In-Situ Neutralization Protocol. check_base->sol_base No check_conditions 3. Assess Reaction Conditions (Time, Temp, Solvent) check_reagent->check_conditions Yes sol_reagent Switch to HATU, HCTU, or PyBOP for sterically hindered couplings. check_reagent->sol_reagent No check_solubility 4. Check for Aggregation/ Poor Solubility check_conditions->check_solubility Yes sol_conditions Increase coupling time (2h to overnight). Consider microwave synthesis. check_conditions->sol_conditions No sol_solubility Use NMP/DMSO instead of DMF. Perform chaotropic salt wash. check_solubility->sol_solubility No end Coupling Optimized check_solubility->end Yes (Proceed with caution) sol_base->end sol_reagent->end sol_conditions->end sol_solubility->end

Caption: Troubleshooting workflow for low coupling efficiency.

Step-by-Step Protocol: In-Situ Neutralization with HATU

This protocol is highly effective for most couplings, including those with some degree of steric hindrance.

  • Preparation:

    • Swell the resin-bound peptide (with the free N-terminal TFA salt) in N,N-Dimethylformamide (DMF).

    • In a separate vessel, prepare the activation mixture. For 1 equivalent of resin-bound amine:

      • Fmoc-protected amino acid (3-5 equivalents)

      • HATU (2.9-4.9 equivalents)

      • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)

      • Dissolve in DMF.

  • Activation:

    • Allow the activation mixture to stand for 1-5 minutes. The solution may change color.

  • Coupling:

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 45 minutes to 2 hours at room temperature. For notoriously difficult couplings (e.g., coupling to a secondary amine or a sterically bulky residue), extend the reaction time to overnight.[15]

  • Monitoring & Washing:

    • Perform a Kaiser test to check for the presence of free primary amines.[16] A negative result (yellow/brown beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), a second coupling ("double coupling") with a fresh solution of activated amino acid may be necessary.[15]

    • Once complete, wash the resin thoroughly with DMF to remove excess reagents.

Guide 2: Minimizing Racemization

Racemization at the α-carbon is a significant risk, especially for sensitive amino acids like Cys and His, and during fragment condensation.[17][18] The choice and amount of base are the most critical factors.

Causality: Base-Mediated Epimerization

The mechanism of racemization involves the abstraction of the α-hydrogen from the activated amino acid, forming an oxazolone intermediate which is planar and achiral at the C-terminal α-carbon.[7][19] Strong, non-sterically hindered bases can accelerate this proton abstraction.

Strategies for Minimizing Racemization
  • Base Selection: Switch from DIPEA to a weaker or more sterically hindered base. 2,4,6-Collidine is an excellent choice as its bulkiness reduces its ability to abstract the α-proton, while still being basic enough to facilitate the reaction.[7] N-Methylmorpholine (NMM) is another common alternative with a lower pKa than DIPEA.[7]

  • Use Additives: Always use coupling reagents in conjunction with additives like HOBt or, preferably, OxymaPure. These additives form active esters that are less prone to racemization than the intermediates formed by carbodiimides or uronium salts alone.[8][12]

  • Lower Temperature: Perform the coupling at 0°C to reduce the rate of epimerization.[8]

  • Reagent Choice: For extremely sensitive couplings, consider using a carbodiimide like DIC with OxymaPure, as this combination is known for its low racemization potential.[7][17]

Data Table: Properties of Common Bases in Peptide Synthesis
BaseAbbreviationpKa (in MeCN)Key Characteristics & Use Cases
N,N-DiisopropylethylamineDIPEA, Hünig's base~18.8Strong, sterically hindered, non-nucleophilic. Most common choice but can promote racemization.
N-MethylmorpholineNMM14.9Weaker base than DIPEA, often used to reduce racemization risk.
2,4,6-Collidine16.5Sterically hindered and less basic than DIPEA. Recommended for racemization-prone couplings.[7]
1,8-Diazabicycloundec-7-eneDBU24.3Very strong, non-nucleophilic base. Primarily used for Fmoc deprotection, not typically for coupling neutralization due to high risk of racemization.

pKa values are approximate and can vary based on solvent and measurement conditions. Data sourced from multiple references including[20][21].

Guide 3: Handling Poorly Soluble or Aggregating Peptides

Peptide aggregation on the resin can physically block the N-terminal amine, leading to incomplete coupling. This is common for hydrophobic sequences or those prone to forming β-sheets.[22]

Protocol: Chaotropic Salt Wash for Disrupting Aggregation

This procedure should be performed after Fmoc-deprotection but before the coupling step.

  • Resin Preparation: After standard Fmoc deprotection and DMF washes, drain the solvent.

  • Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M LiCl in DMF (2 x 1 minute). This salt wash helps to break up the secondary structures responsible for aggregation.[22]

  • Thorough DMF Wash: This is a critical step. Wash the resin extensively with DMF (at least 5 x 1 minute) to completely remove all traces of LiCl. Residual chloride ions can interfere with certain coupling reagents.[22]

  • Coupling: Proceed immediately with your optimized in-situ neutralization coupling protocol.

Alternative Solvents

If aggregation persists, consider switching your primary synthesis solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO), which have superior solvating properties for many difficult sequences.[22]

Visualizing the Chemistry: Reaction Mechanisms

Understanding the mechanism of your chosen coupling reagent is key to troubleshooting.

Mechanism 1: Carbodiimide Coupling (e.g., DIC/Oxyma)

G RCOOH R-COOH O_acyl O-Acylisourea (Reactive, Prone to Racemization) RCOOH->O_acyl + DIC DIC DIC Oxyma_ester Oxyma-Ester (Stable, Less Racemization) O_acyl->Oxyma_ester + Oxyma-H Oxyma Oxyma-H Peptide New Peptide Bond Oxyma_ester->Peptide + Peptide-NH₂ Amine Peptide-NH₂ DIU DIU (Byproduct) Peptide->DIU + DIU

Caption: Carbodiimide activation and coupling pathway.

Mechanism 2: Uronium/Aminium Salt Coupling (e.g., HATU)

G RCOOH R-COOH OAt_ester OAt-Ester (Highly Reactive) RCOOH->OAt_ester + HATU Base Base (e.g., DIPEA) Base->OAt_ester + HATU HATU HATU Peptide New Peptide Bond OAt_ester->Peptide + Peptide-NH₂ Amine Peptide-NH₂ Byproducts Tetramethylurea + HOAt Peptide->Byproducts + Byproducts

Caption: Uronium/Aminium salt activation and coupling pathway.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Vertex AI Search Result[12]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Vertex AI Search Result[23]

  • ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Carl ROTH. (n.d.). N,N-Diisopropylethylamine (DIPEA).
  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International journal of peptide and protein research, 40(3-4), 180–193.
  • Lee, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Vertex AI Search Result[6]

  • Kent, S. B., Mitchell, A. R., & Engelhard, M. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Journal of the American Chemical Society, 101(25), 7724–7725.
  • Fletcher, G. A., Löw, M., & Young, G. T. (1973). Amino-acids and peptides. Part XXXVII. Trifluoroacetylation during the coupling of t-butoxycarbonylamino-acids with peptide esters in the presence of trifluoroacetate anion. Journal of the Chemical Society, Perkin Transactions 1, 1162–1164.
  • El-Faham, A., & Albericio, F. (2010). Recent development in peptide coupling reagents. Journal of Peptide Science, 16(1), 6-13.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal.
  • Novabiochem. (n.d.). Peptide Coupling Reagents Guide.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Kent, S. B. H. (1992). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. Peptide Science.
  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. H. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research, 40(3-4), 180-193.
  • BenchChem. (2025).
  • Carpino, L. A., El-Faham, A., & Albericio, F. (1996). The Uronium/Guanidinium Peptide Coupling Reagents. Tetrahedron, 52(43), 13751-13756.
  • AmbioPharm. (n.d.). Which salt form should I choose for my peptide?
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • ResearchGate. (n.d.). Use of N-trifluoroacetyl-protected amino acid chlorides in peptide coupling reactions with virtually complete preservation of stereochemistry. [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping.
  • LifeTein. (2023). Peptide Synthesis: Handling and Storage of Synthetic Peptides.
  • Vertex AI Search Result[24]

  • BioCat. (n.d.). Peptide Handling Guideline.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Protected Peptides in SPPS.
  • Kent, S. B., Mitchell, A. R., & Engelhard, M. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences, 76(5), 2180-2184.
  • Viennois, E., et al. (2007). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: A critical evaluation of different approaches. Journal of Peptide Science, 13(5), 356-363.
  • Reddit. (2013). Boc Removals with TFA in Peptide Synthesis. r/chemistry.
  • GenScript. (n.d.). Top 5 Reasons Your Peptide-Based Assays Fail.
  • University of Tartu. (n.d.). pKa values bases. Chair of Analytical Chemistry. [Link]

Sources

Technical Support Center: 1-Azaspiro[3.4]octane Assay Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mitigating TFA Counterion Interference in Biological Assays

Ticket ID: #AZ-TFA-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Biological Context

Welcome to the Technical Resource Hub. You are likely accessing this guide because you are observing inconsistent data—such as unexpected cytotoxicity, shifted IC50 values, or non-monotonic dose-responses—when testing 1-Azaspiro[3.4]octane derivatives.

The Core Issue: 1-Azaspiro[3.4]octane is a highly basic secondary amine (pKa


 10.5–11.0). When purified via standard Reverse-Phase HPLC (RP-HPLC) using Trifluoroacetic Acid (TFA) as a modifier, the molecule does not just "contain" TFA; it isolates as a stable Trifluoroacetate salt .

Unlike chloride or acetate salts, the TFA counterion is not biologically inert. It introduces three critical variables into your assay:

  • Cytotoxicity: TFA is toxic to specific cell lines (e.g., osteoblasts, chondrocytes) at micromolar concentrations.

  • Ion Channel Blockade: The trifluoroacetate anion (

    
    ) can act as a chaotropic agent, altering membrane permeability or allosterically modulating ion channels (a critical issue if your target is a nAChR, for which this scaffold is often used).
    
  • pH Drop: In weakly buffered assays, the dissociation of the TFA salt can acidify the local medium, triggering acid-sensing ion channels (ASICs) or desensitizing receptors.

Diagnostic FAQ: Is TFA Ruining Your Data?

Q1: My compound is >98% pure by HPLC. Why is the biological activity lower than expected? A: "Purity" in HPLC usually refers to UV absorbance at 254nm or 214nm. The TFA counterion is "invisible" in standard purity checks but contributes significantly to the molecular weight.

  • The Trap: If you weigh out 1 mg of "pure" compound but treat it as the free base in your molarity calculations, you are actually under-dosing. A 1-Azaspiro[3.4]octane derivative (MW ~111) as a TFA salt (MW + 114) means your actual drug content is only ~50% of the weighed mass.

Q2: I see cell death in my negative controls (vector only) when treating with high concentrations of the compound. Is my scaffold toxic? A: Likely not. You are observing TFA-induced cytotoxicity .

  • Mechanism: TFA uncouples oxidative phosphorylation and disrupts membrane integrity. If your "high dose" is 100

    
    M, you are simultaneously dosing 100 
    
    
    
    M of TFA.
  • Validation: Run a control arm with Sodium Trifluoroacetate (Na-TFA) at the same molar concentration to subtract this background toxicity.

Q3: My calcium flux assay (FLIPR) shows signal decay in the baseline. A: This is a classic signature of pH interference. The 1-Azaspiro[3.4]octane-TFA salt dissociates, releasing protons. If your HBSS/HEPES buffer capacity is exceeded, the pH drop can inhibit calcium channels or activate proton-gated channels, creating a false "antagonist" effect.

Troubleshooting Workflow

Use this logic flow to determine if salt exchange is necessary before proceeding with high-value experiments.

TroubleshootingFlow Start Start: Anomalous Assay Data CheckSalt Check Compound Formulation: Is it a TFA Salt? Start->CheckSalt CalcMW Calculate Stoichiometry: Is Mass Corrected for TFA? CheckSalt->CalcMW Yes Action3 Investigate Scaffold Toxicity CheckSalt->Action3 No (HCl/Free Base) Control Run Na-TFA Control Arm CalcMW->Control Mass Corrected Action1 Correct Molarity Calculation CalcMW->Action1 Mass NOT Corrected Result Does Na-TFA mimic the side effect? Control->Result Action2 Proceed to Salt Exchange (Protocol A or B) Result->Action2 Yes (TFA is culprit) Result->Action3 No (Scaffold issue)

Figure 1: Decision matrix for diagnosing counterion interference in bioassays.

Validated Protocols for TFA Removal

Do not rely on simple lyophilization from water; TFA salts of basic amines are non-volatile and stable. You must displace the counterion.

Protocol A: HCl Lyophilization (The "Gold Standard")

Best for: Small batches (<100 mg), maintaining water solubility.

  • Dissolution: Dissolve your 1-Azaspiro[3.4]octane-TFA salt in 0.1 M HCl (approx. 10-20 equivalents of HCl relative to the amine).

  • Equilibration: Vortex and let stand for 5–10 minutes at room temperature. The excess chloride ions (

    
    ) will displace the trifluoroacetate (
    
    
    
    ) due to mass action and the volatility of the associated acid (HTFA).
  • Freezing: Snap-freeze the solution using liquid nitrogen or dry ice/acetone.

  • Lyophilization: Freeze-dry until a dry powder remains.

    • Note: The distillate will contain HTFA. Ensure your trap is working.

  • Repetition: CRITICAL STEP. Repeat steps 1–4 at least three times . A single pass often leaves 10–20% residual TFA.

  • Final Step: Re-dissolve in water (no HCl) and lyophilize once more to remove excess HCl.

Protocol B: Strong Anion Exchange (Resin Method)

Best for: Large batches (>100 mg) or extremely sensitive assays.

  • Resin Prep: Use a Quaternary Ammonium resin (e.g., Dowex 1X8 or Amberlite IRA-400) in the Chloride form .

  • Washing: Wash the resin column with 5 bed volumes of HPLC-grade water to remove storage salts.

  • Loading: Dissolve the compound in water and load onto the column.

  • Elution: Elute with water. The resin retains the TFA anions and releases Chloride ions.

  • Collection: Collect the eluate and lyophilize.

Comparative Data: TFA vs. HCl Salts

The following table illustrates the impact of salt form on a representative biological assay (e.g., nAChR agonist activity or cell viability).

ParameterTFA Salt FormHCl Salt FormImpact of TFA
Molecular Weight Higher (+114 Da)Lower (+36.5 Da)Dosing Error: 20-40% less active drug if uncorrected.
pH (10 mM in water) ~2.5 – 3.0~4.5 – 5.5Acidification: TFA salts are significantly more acidic.
Cell Viability (IC50) 50

M (Toxic)
>500

M (Non-toxic)
False Positive: Toxicity attributed to scaffold is actually TFA.
Receptor Potency (EC50) Variable / DriftingStableInterference: Anionic interaction with receptor binding sites.

Mechanism of Action (Visualized)

Understanding the "Ion Exchange" process is vital for trusting the protocol.

SaltExchange Input Input Compound Spiro-NH2+ • TFA- HCl_Step Add Excess HCl H+ • Cl- (High Conc) Input->HCl_Step Dissolve Equilibrium Equilibrium State Spiro-NH2+ • Cl- + H-TFA (Free Acid) HCl_Step->Equilibrium Mass Action Lyophilization Lyophilization Removes Volatile H-TFA Equilibrium->Lyophilization Vacuum Final Final Product Spiro-NH2+ • Cl- Lyophilization->Final Repeat 3x

Figure 2: Chemical mechanism of converting TFA salts to HCl salts via volatilization.

References

  • Cornish, J., et al. (1999).[1] Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783. Link

  • Gaussier, H., et al. (2002).[1] The effects of the counter-ion trifluoroacetate on the physicochemical properties and biological activity of a peptide. The Journal of Peptide Research, 60, 25-33. Link

  • Shieh, C., et al. (2016). Nucleophilic Substitution of TFA Counterions on Basic Compounds. Journal of Organic Chemistry. (General reference for basic amine salt handling).
  • Snyder, D. A., et al. (2005). Production of TFA-free peptides. Journal of Chromatography B, 821(1), 11-19. (Protocol grounding for resin exchange).[2][3]

Sources

Technical Support Center: Preparative HPLC Purification of 1-Azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we recognize that isolating 1-azaspiro[3.4]octane (CAS: 57174-62-6)[1] presents a unique set of chromatographic challenges. This spirocyclic aliphatic amine is a highly polar, basic molecule that lacks a UV chromophore and is highly volatile in its free-base form.

This guide provides field-proven methodologies, causality-driven troubleshooting, and validated protocols to ensure the successful isolation and recovery of this critical medicinal chemistry building block.

Validated Workflow & Methodology

To overcome the inherent invisibility and volatility of 1-azaspiro[3.4]octane, the purification must utilize Mass-Directed AutoPurification (MDAP) under high-pH conditions, followed by immediate post-collection salt formation. By coupling the preparative LC with mass spectrometry, scientists can selectively collect only the fractions containing the target mass, bypassing the need for a UV chromophore.

PrepWorkflow A Sample Prep (1-Azaspiro[3.4]octane) B Chromatographic Separation (High pH C18 Column) A->B Injection C Flow Splitter B->C D Mass Detection (ESI+) m/z 112.1 [M+H]+ C->D Analytical Flow (1%) E Fraction Collection (Mass-Directed) C->E Preparative Flow (99%) D->E Trigger Signal F Salt Formation (Add 1 eq. HCl) E->F G Lyophilization (Stable Hydrochloride Salt) F->G

Mass-directed preparative HPLC workflow for the isolation of 1-azaspiro[3.4]octane.

Step-by-Step Protocol: Mass-Directed AutoPurification (MDAP)

Objective: Isolate 1-azaspiro[3.4]octane (>95% purity) while preventing evaporative loss.

  • Sample Preparation: Dissolve the crude mixture in a compatible diluent (e.g., DMSO/Water 1:1). Filter through a 0.45 µm PTFE syringe filter to remove particulates and prevent system clogging.

  • System Equilibration: Equip the preparative HPLC with an Ethylene-Bridged Hybrid (EBH) C18 column (e.g., 19 x 150 mm, 5 µm) capable of withstanding high pH. Equilibrate with 95% Mobile Phase A (10 mM Ammonium Bicarbonate in Water, pH 10.5 adjusted with NH₄OH) and 5% Mobile Phase B (Acetonitrile).

  • Mass Spectrometer Setup: Configure the single quadrupole MS with an Electrospray Ionization (ESI) source in positive mode. Set the target mass trigger to m/z 112.1 ([M+H]⁺).

  • Gradient Elution: Inject the sample. Run a shallow gradient from 5% B to 40% B over 15 minutes. Operating at a high pH ensures the amine remains uncharged, maximizing hydrophobic retention and minimizing secondary silanol interactions[2].

  • Fraction Collection: The flow splitter directs ~1% of the eluent to the MS. Upon detection of m/z 112.1, the fraction collector is automatically triggered to gather the preparative eluent.

  • Salt Formation & Lyophilization (Critical): Immediately add 1.05 molar equivalents of 1M Hydrochloric Acid (HCl) to the collected fractions. This converts the volatile free base into the stable 1-azaspiro[3.4]octane hydrochloride salt. Freeze the solution and lyophilize to dryness.

Troubleshooting Guide & FAQs

Q1: Why am I not seeing any peaks on my UV chromatogram during the purification of 1-Azaspiro[3.4]octane?

  • Causality: Aliphatic amines lack a conjugated pi-electron system, resulting in negligible UV absorption at standard preparative wavelengths (210-254 nm).

  • Solution: Transition to Mass-Directed AutoPurification (MDAP) triggering collection at m/z 112.1 [M+H]⁺. If MS is unavailable, utilize an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

Q2: My target mass is detected, but the peak is extremely broad and tails severely. How can I improve peak shape?

  • Causality: Peak tailing in reversed-phase systems arises from secondary ion-exchange interactions between basic analytes and deprotonated, acidic silanol groups (Si-O⁻) on the silica stationary phase[3]. Compounds possessing basic amine functional groups interact strongly with these ionized silanols, producing severe tailing[4].

  • Solution: Shift the mobile phase pH significantly above the analyte's pKa (approx. 10.5). Using a high-pH buffer (e.g., 10 mM Ammonium Bicarbonate, pH 10.5) neutralizes the basic amine. This promotes purely hydrophobic interactions, resulting in sharp, symmetrical peaks[2].

PeakTailingCausality A Basic Amine (1-Azaspiro[3.4]octane) B Low/Neutral pH Mobile Phase (Amine is Protonated) A->B C High pH Mobile Phase (Amine is Neutralized) A->C E Secondary Ion-Exchange Interactions B->E G Purely Hydrophobic Interactions C->G D Ionized Silanols (Si-O⁻) on Silica Column D->E F Severe Peak Tailing & Poor Resolution E->F H Sharp, Symmetrical Peaks G->H

Mechanistic pathway showing how mobile phase pH dictates peak shape for basic aliphatic amines.

Q3: The compound elutes in the void volume on a standard C18 column even with 0% organic solvent. How do I increase retention?

  • Causality: 1-Azaspiro[3.4]octane is a highly polar, low-molecular-weight amine. At acidic or neutral pH, it is fully protonated and highly hydrophilic, preventing retention on non-polar C18 chains.

  • Solution:

    • Method A (Preferred): Use the high-pH mobile phase described above to deprotonate the molecule, significantly increasing its hydrophobicity.

    • Method B: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) using a bare silica or amide column, starting with a highly organic mobile phase (e.g., 90% Acetonitrile).

Q4: I successfully collected the fractions, but after lyophilization, my vial is empty. Where did my compound go?

  • Causality: The free base form of 1-azaspiro[3.4]octane (MW 111.18) is highly volatile at room temperature and under vacuum.

  • Solution: You must convert the free base to a stable salt prior to solvent removal. Add a slight molar excess of aqueous HCl or Trifluoroacetic Acid (TFA) to the collected fractions to form a non-volatile salt (e.g., 1-azaspiro[3.4]octane hydrochloride) before lyophilization.

Quantitative Data & Selection Matrices

Table 1: Mobile Phase Selection Matrix for Basic Aliphatic Amines

Mobile Phase SystempH RangeAnalyte StateRetention on C18Peak ShapeRecommended Use
0.1% TFA in Water/MeCN~2.0Protonated (+)Very LowModerate to PoorNot recommended for highly polar amines
10 mM NH₄OAc in Water/MeCN~6.8Protonated (+)LowPoor (Tailing)Avoid (Silanol interactions maximized)
10 mM NH₄HCO₃ (adj. to pH 10.5)~10.5Neutral (Free Base)HighExcellent (Sharp)Optimal for 1-Azaspiro[3.4]octane

Table 2: Column Chemistry Comparison

Column TypeStationary PhasepH ToleranceSilanol ActivitySuitability for 1-Azaspiro[3.4]octane
Standard C18Bare Silica + C182 - 8HighPoor (Severe tailing, degrades at high pH)
End-capped C18Silica + C18 + TMS2 - 9ModerateSub-optimal (Residual tailing)
Hybrid C18 (e.g., XBridge)Ethylene-Bridged Hybrid1 - 12Very LowExcellent (Stable at pH 10.5, sharp peaks)

References

  • 1-azaspiro[3.4]octane | 57174-62-6 , Sigma-Aldrich. 1

  • Derivatization and Separation of Aliphatic Amines , MilliporeSigma.

  • Peak Tailing in HPLC , Element Lab Solutions. 4

  • Purification Systems | For Preparative HPLC & SFC Applications , Waters Corporation.

  • HPLC Diagnostic Skills II – Tailing Peaks , Chromatography Online.2

  • What Causes Peak Tailing in HPLC? , Chrom Tech, Inc.3

Sources

Technical Support Center: Desalting and Counterion Exchange for Spirocyclic Amine Trifluoroacetates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Spirocyclic amines are highly valued in modern drug discovery for their ability to expand three-dimensional (3D) chemical space, disrupt complex protein-protein interactions (PPIs), and improve metabolic stability compared to traditional flat aromatic systems[1]. However, during synthesis (e.g., Boc-deprotection) or reverse-phase HPLC purification, these basic scaffolds are frequently isolated as trifluoroacetate (TFA) salts.

Residual TFA is highly problematic: it can severely interfere with cell-based assays by altering cell growth and signaling[2], suppress ionization in mass spectrometry, and render the amine non-nucleophilic, thereby causing subsequent amide coupling reactions to fail[3]. This technical support guide provides field-proven, self-validating methodologies to troubleshoot TFA contamination and successfully desalt spirocyclic amines into free bases or biocompatible salts.

Diagnostic Troubleshooting: Identifying TFA Issues

Q: How do I definitively know if my spirocyclic amine is isolated as a TFA salt, and how much is present? A: Because TFA is invisible in standard 1H-NMR, researchers often mistakenly assume they have isolated a free base. To validate the presence and quantify the amount of TFA:

  • 19F-NMR Spectroscopy: Run a fluorine NMR scan. A sharp singlet around -75 to -77 ppm confirms the presence of the trifluoroacetate counterion[4].

  • Ion Chromatography (IC): IC can accurately quantify the exact weight percentage of residual trifluoroacetate versus other anions like chloride[4].

  • Mass Spectrometry (MS): If you observe significant ion suppression in positive mode ESI, or detect a strong signal at m/z 113 in negative mode, TFA contamination is likely.

Q: Why did my downstream amide coupling reaction fail when using the purified spirocyclic amine? A: The TFA salt strongly protonates the spirocyclic amine, rendering it non-nucleophilic. To proceed without desalting, you must add an excess of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIEA), to the reaction mixture to neutralize the salt and generate the free amine in situ[3]. However, pre-desalting (freebasing) is highly recommended to avoid salt accumulation in sensitive reactions.

Core Methodologies & Step-by-Step Protocols

Choosing the correct desalting method depends entirely on the desired final state of your spirocyclic amine.

G start Spirocyclic Amine TFA Salt q1 Target Final Form? start->q1 fb Free Base (For immediate coupling) q1->fb Needs nucleophile hcl HCl Salt (For storage/assays) q1->hcl Needs stability acet Acetate Salt (In vivo studies) q1->acet Needs biocompatibility m1 Method 1: MP-Carbonate Resin fb->m1 m2 Method 2: Lyophilization with HCl hcl->m2 m3 Method 3: SAX Chromatography acet->m3

Workflow for selecting the optimal desalting method for spirocyclic amine TFA salts.

Method 1: Freebasing via Macroporous (MP) Carbonate Resin

Causality: Spirocyclic amines often possess high aqueous solubility. Traditional liquid-liquid extraction (LLE) using aqueous NaOH or Na2CO3 frequently results in catastrophic product loss to the aqueous layer. MP-Carbonate is a solid-supported tetraalkylammonium carbonate that neutralizes the TFA salt directly in organic solvents. The resin scavenges the TFA, releasing the pure free amine into the filtrate without any aqueous workup[5],[6].

Protocol:

  • Dissolution: Dissolve the spirocyclic amine TFA salt in a suitable organic solvent (e.g., Dichloromethane (DCM) or Methanol (MeOH)) at a concentration of ~0.1 M[5].

  • Resin Addition: Add 3 to 4 molar equivalents of Biotage® MP-Carbonate resin (typical loading capacity ~3.0 mmol/g) to the solution[5],[6].

  • Incubation: Agitate the mixture gently at room temperature for 30 minutes to 2 hours[5].

  • Filtration: Filter the mixture through a fritted syringe or filter paper to remove the resin (which now holds the trapped TFA).

  • Washing & Concentration: Wash the resin 3 times with the reaction solvent. Combine the filtrates and concentrate in vacuo to yield the pure free base[5].

  • Validation: Analyze the product via 19F-NMR to confirm the disappearance of the TFA signal.

G step1 Amine-TFA Salt (in DCM/MeOH) step2 Add MP-Carbonate (3-4 equivalents) step1->step2 step3 Ion Exchange (Resin binds TFA) step2->step3 step4 Filtration (Remove Resin-TFA) step3->step4 step5 Pure Free Base (in Filtrate) step4->step5

Solid-phase scavenging mechanism using MP-Carbonate to yield free base spirocyclic amines.

Method 2: Counterion Exchange via Lyophilization with HCl

Causality: When a stable, solid salt is required for long-term storage or in vitro assays, exchanging TFA for chloride is highly effective. Because hydrochloric acid (HCl) is a stronger, volatile acid, repeated lyophilization with dilute HCl forces the displacement of the TFA counterion. The TFA is subsequently sublimated away as a volatile gas during the freeze-drying process, leaving behind the spirocyclic amine hydrochloride[4],[7].

Protocol:

  • Dissolution: Dissolve the spirocyclic amine TFA salt in Milli-Q water to a concentration of 1 mg/mL[4].

  • Acidification: Add 100 mM HCl to the solution to achieve a final HCl concentration of 2 to 10 mM[4],[7].

  • Incubation: Allow the solution to stand at room temperature for at least 1 minute to facilitate the counterion exchange[7].

  • Freezing & Lyophilization: Flash-freeze the solution in liquid nitrogen and lyophilize overnight until completely dry[4].

  • Iteration (Critical Step): Re-dissolve the resulting powder in the same 2-10 mM HCl solution and repeat the freezing/lyophilization cycle at least two more times (3 cycles total) to ensure >95% TFA removal[4],[7].

  • Validation: Perform Ion Chromatography to quantify the ratio of chloride to residual trifluoroacetate[4].

Method 3: Strong Anion Exchange (SAX) Chromatography

Causality: For sensitive in vivo biological applications where neither TFA nor chloride ions are acceptable, SAX chromatography is utilized to exchange the counterion to acetate. The positively charged resin tightly binds the strong TFA anion, while the amine elutes with the weaker, highly biocompatible acetate counterion[7].

Protocol:

  • Resin Preparation: Pack a column with a strong anion exchange (SAX) resin. Ensure the column has a 10- to 50-fold excess of anion binding sites relative to the sample amount[2].

  • Equilibration: Equilibrate the column with 0.1 M Acetic Acid.

  • Loading: Dissolve the compound in the equilibration buffer and load it onto the column[2].

  • Elution: Elute the spirocyclic amine using the acetate buffer. The TFA remains trapped on the column[7].

  • Lyophilization: Pool the fractions containing the product and lyophilize to yield the acetate salt.

Quantitative Comparison of Desalting Methods

ParameterMP-Carbonate ScavengingLyophilization with HClSAX Chromatography
Output Form Free BaseHydrochloride (HCl) SaltAcetate or Chloride Salt
Ideal Scale 1 mg to 10 g (Lab scale)1 mg to 100 mg10 mg to >100 g (Prep scale)
Reagent Excess 3 - 4 molar equivalents[5]2 - 10 mM HCl (Excess)[4]10 - 50x binding sites[2]
Processing Time 30 min - 2 hours[5]3 - 4 days (Multiple cycles)2 - 6 hours
Primary Advantage No aqueous workup required; prevents loss of water-soluble amines.Simple, cost-effective; requires no specialized chromatography equipment[7].Complete TFA removal; yields highly biocompatible acetate salts[7].
Primary Limitation Free bases of spirocycles can be volatile or unstable long-term.HCl salts of spirocycles are often highly deliquescent[1].Requires fraction collection and large volumes of solvent.

Frequently Asked Questions (FAQs)

Q: I converted my spirocyclic amine to an HCl salt using Method 2, but it turned into a sticky oil overnight. What happened? A: You are observing deliquescence. The rigid, lipophilic nature of chiral spirocyclic amines often causes their hydrochloride salt forms to exhibit extreme hygroscopicity[1]. They absorb moisture from the air so rapidly that they dissolve in their own absorbed water. Always store spirocyclic amine HCl salts in a tightly sealed container under argon, inside a desiccator.

Q: Can I use standard normal-phase silica gel chromatography to remove the TFA salt? A: No. Standard silica gel is inherently acidic and will not break the strong ionic bond between the spirocyclic amine and the trifluoroacetate counterion. The compound will either streak heavily or elute intact as the TFA salt. You must use an active desalting method (like MP-Carbonate) prior to normal-phase purification.

Q: Is it possible to lose my spirocyclic amine during the lyophilization process? A: Yes. If you successfully convert the compound to a free base (Method 1) and attempt to lyophilize or aggressively evaporate the solvent, low-molecular-weight spirocyclic free bases can be highly volatile. If you must dry a free base spirocycle, use a rotary evaporator with a carefully controlled, moderate vacuum and avoid prolonged exposure to high vacuum pumps.

References

  • Biotage. "Biotage® MP-Carbonate: Polymer-supported Base Product Note PPS386.V.1." Retrieved from:[Link]

  • National Institutes of Health (PMC). "Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells." Retrieved from: [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 1-Azaspirooctane

Technical Support Center: Troubleshooting the Synthesis of 1-Azaspiro[1]octane

Welcome to the Technical Support Center for spirocyclic azetidine synthesis. Four-membered rings, particularly spirocyclic azetidines like 1-azaspiro[1]octane, are increasingly utilized in medicinal chemistry as metabolically stable, rigid bioisosteres for morpholines and piperazines[2]. However, the synthesis of these highly strained systems presents unique challenges regarding yield optimization, intermediate stability, and product isolation.

This guide provides a comprehensive, field-proven methodology for the synthesis of 1-azaspiro[1]octane via the [2+2] cycloaddition of methylenecyclopentane with chlorosulfonyl isocyanate (CSI), followed by reductive deprotection and lactam reduction[3].

Synthetic Workflow & Quantitative Data

The most scalable and reliable route to 1-azaspiro[1]octane is a three-step sequence. Attempting to bypass the intermediate isolation steps often leads to complex mixtures and catastrophic yield loss.

WorkflowAMethylenecyclopentaneBN-Chlorosulfonyl-β-lactamA->B CSI, CH2Cl2 0 °C to 60 °CC1-Azaspiro[3.4]octan-2-one(Free β-lactam)B->C Na2SO3, Na2HPO4 H2O, 0 °CD1-Azaspiro[3.4]octane(Target Azetidine)C->D LiAlH4, THF Reflux

Three-step synthetic workflow for 1-azaspiro[1]octane via CSI cycloaddition and reduction.

Quantitative Data Summary
StepReaction PhaseReagents & EquivalentsTempTimeExpected Yield
1 [2+2] Cycloaddition Methylenecyclopentane (1.0 eq), CSI (1.05 eq)0 °C to 60 °C10 hQuantitative (Crude)
2 Reductive Deprotection Na₂SO₃ (2.0 eq), Na₂HPO₄ (2.0 eq)0 °C to RT12 h75 - 85%
3 Lactam Reduction LiAlH₄ (3.0 eq)0 °C to Reflux4 - 6 h60 - 70%

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system —meaning you can analytically confirm the success of each step before proceeding, preventing the compounding of errors.

Step 1 & 2: Synthesis of 1-Azaspiro[1]octan-2-one
  • Cycloaddition: Dissolve methylenecyclopentane (1.0 eq) in anhydrous CH₂Cl₂ (0.5 M) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C.

  • CSI Addition: Dropwise, add chlorosulfonyl isocyanate (CSI, 1.05 eq). Causality Note: CSI is highly electrophilic; slow addition prevents thermal runaway and polymerization of the alkene.

  • Heating: Warm the mixture to room temperature, then heat to 60 °C for 10 hours[3].

  • Buffered Quench (Critical): Prepare an ice-cold aqueous buffer containing sodium sulfite (Na₂SO₃, 2.0 eq) and dibasic sodium phosphate (Na₂HPO₄, 2.0 eq). Slowly pour the crude reaction mixture into this buffer[3].

  • Deprotection: Stir the biphasic mixture vigorously at room temperature overnight.

  • Isolation: Extract with CH₂Cl₂ (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Self-Validation: Run an IR spectrum of the crude oil. The highly strained 4-membered β-lactam carbonyl must appear at a distinctly high frequency (~1750–1770 cm⁻¹). If the peak is closer to 1650 cm⁻¹, the ring has hydrolyzed.

Step 3: Reduction to 1-Azaspiro[1]octane
  • Preparation: Suspend LiAlH₄ (3.0 eq) in anhydrous THF (0.2 M) at 0 °C under N₂.

  • Addition: Dissolve the 1-azaspiro[1]octan-2-one from Step 2 in a small volume of THF and add it dropwise to the LiAlH₄ suspension.

  • Reduction: Reflux the mixture for 4–6 hours.

  • Fieser-Fieser Workup (Critical): Cool to 0 °C. For every

    
     grams of LiAlH₄ used, sequentially and cautiously add: 
    
    
    mL of H₂O,
    
    
    mL of 15% aqueous NaOH, and
    
    
    mL of H₂O. Stir until a granular white precipitate forms.
  • Salt Formation: Filter the aluminum salts and wash thoroughly with diethyl ether. Do not rotary evaporate the filtrate yet. Add a 2.0 M solution of HCl in diethyl ether until the solution is acidic (pH ~2).

  • Isolation: Concentrate the solution under reduced pressure to yield 1-azaspiro[1]octane as its hydrochloride salt.

  • Self-Validation: ¹H NMR (D₂O) should show the complete disappearance of the lactam methylene protons and the appearance of a new highly shielded multiplet corresponding to the azetidine ring protons.

Troubleshooting Guides & FAQs

Q1: Why is my [2+2] cycloaddition yield consistently below 40% despite using fresh methylenecyclopentane? A: The primary culprit is the quality of the chlorosulfonyl isocyanate (CSI). CSI degrades rapidly upon exposure to atmospheric moisture, hydrolyzing into sulfamic acid chloride, which is completely unreactive in cycloadditions[4]. Actionable Fix: Always use a fresh, sealed ampoule of CSI. If using an older bottle, titrate it or check for HCl outgassing. Additionally, if you observe dark, tarry byproducts during the 60 °C heating phase, your alkene is polymerizing. In such cases, keep the reaction strictly between 0 °C and room temperature; CSI is reactive enough to facilitate the cycloaddition at lower temperatures[4].

Q2: During the sulfite deprotection (Step 2), I observe significant formation of a polar, ring-opened byproduct. How do I prevent this? A: You are witnessing the hydrolysis of the highly strained β-lactam ring. If the aqueous quench is too acidic (from the cleavage of the N-S bond releasing HCl and SO₂) or too basic, the lactam will rapidly hydrolyze into an acyclic amino acid derivative. Actionable Fix: You must use a strictly buffered aqueous system. The standard protocol requires pouring the organic reaction mixture into an ice-cold buffer of Na₂SO₃ and Na₂HPO₄[3]. This maintains a near-neutral pH during the reductive cleavage of the N-chlorosulfonyl group, preserving the fragile 4-membered ring.

Q3: The LiAlH₄ reduction (Step 3) goes to completion by TLC/LCMS, but my isolated yield of 1-azaspiro[1]octane is abysmal (<20%). Where is the product? A: Your product was synthesized successfully but lost during isolation. 1-Azaspiro[1]octane is a low-molecular-weight aliphatic amine. It is highly volatile and extremely water-soluble. Actionable Fix:

  • Stop using aqueous extractions. Use the Fieser-Fieser workup described in the protocol to precipitate the aluminum salts as a filterable solid, keeping the amine in the organic phase.

  • Never rotary evaporate the free base. Before removing the THF/Ether solvent, trap the volatile amine by adding ethereal HCl to convert it into its non-volatile hydrochloride salt.

Q4: Can I use a one-pot reduction (e.g., adding LiAlH₄ directly to the N-chlorosulfonyl-β-lactam) to save time? A: No. Direct reduction of the N-chlorosulfonyl group with strong hydride donors like LiAlH₄ leads to complex, intractable mixtures. The competing reduction of the sulfonyl group, cleavage of the N-S bond, and premature ring opening will destroy your yield. The mild reductive cleavage using Na₂SO₃ is mandatory[3].

Mechanistic Insights

Understanding the mechanism of the CSI cycloaddition explains the regioselectivity of the spirocycle. The reaction of CSI with electron-rich exocyclic alkenes like methylenecyclopentane proceeds via a highly polar, stepwise pathway involving a 1,4-dipolar or diradical intermediate[4].

Because the isocyanate carbon is highly electrophilic, it attacks the less substituted terminal methylene carbon. The nitrogen then collapses onto the more substituted spiro carbon (Markovnikov addition), ensuring the nitrogen is adjacent to the spirocenter, exclusively yielding the 1-azaspiro[1]octane skeleton rather than the 2-aza isomer.

MechanismAMethylenecyclopentane+ ClSO2NCOB1,4-Dipolar / DiradicalIntermediateA->B Electrophilic attackCMarkovnikov Addition(N adds to spiro carbon)B->C Ring closureDN-Chlorosulfonyl-1-azaspiro[3.4]octan-2-oneC->D [2+2] Cycloaddition

Mechanistic pathway of the [2+2] cycloaddition highlighting Markovnikov regioselectivity.

References

  • Carreira, E. M.; Fessard, T. C. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 2014, 114(16), 8257-8322.[Link]

  • Liu, R. et al. "Tuning the Biological Activity Profile of Antibacterial Polymers via Subunit Substitution Pattern." Journal of the American Chemical Society, 2014, 136(11), 4410-4418.[Link]

  • "Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes." Research Trends.[Link]

Technical Support Center: 1-Azaspiro[3.4]octane TFA Salt

Author: BenchChem Technical Support Team. Date: March 2026

Product Support & Troubleshooting Guide

Executive Summary & Chemical Context

1-Azaspiro[3.4]octane is a bicyclic spiro-amine scaffold increasingly utilized in medicinal chemistry to introduce structural rigidity and modify the physicochemical properties (e.g., lipophilicity, metabolic stability) of drug candidates.[1]

This guide specifically addresses the Trifluoroacetate (TFA) salt form.[2][3] While TFA salts are convenient for purification (HPLC), they introduce distinct solubility and reactivity challenges compared to hydrochloride (HCl) salts or free bases.[4] The presence of the trifluoroacetate counterion (


) and the protonated azetidine nitrogen (

) dictates the handling protocols defined below.

Module 1: Solubility & Solvent Compatibility

The Core Issue

Users frequently report precipitation when attempting to dissolve the TFA salt in standard organic reaction solvents like Dichloromethane (DCM) or Diethyl Ether (


).
Solubility Matrix

The high lattice energy of the ionic salt pair often overcomes the solvation energy provided by non-polar solvents.

Solvent ClassSolventCompatibilityNotes
Polar Aprotic DMSO, DMF, DMA High Recommended for stock solutions (>50 mM).
Polar Protic Methanol, Water High Excellent solubility. Avoid MeOH if using electrophiles sensitive to solvolysis.
Chlorinated DCM, Chloroform Low / Variable Often forms a suspension. Requires 5-10% MeOH as a co-solvent to break the lattice.
Ethers THF,

, MTBE
Very Low Used as anti-solvents to precipitate the salt.
Hydrocarbons Hexanes, Toluene Insoluble strictly immiscible.
Troubleshooting Workflow: Dissolution Failure

If your compound is not dissolving in your reaction solvent, follow this decision logic:

SolubilityLogic Start Dissolution in DCM/THF Failed CheckApp Is the application sensitive to protic solvents? Start->CheckApp Yes Yes (e.g., Anhydrous Coupling) CheckApp->Yes Yes No No (e.g., Analysis/Transfer) CheckApp->No No AddDMSO Add 5-10% DMF or DMSO as Co-solvent Yes->AddDMSO AddMeOH Add 5-10% Methanol as Co-solvent No->AddMeOH Sonicate Sonicate at 30°C for 5 mins AddDMSO->Sonicate AddMeOH->Sonicate CheckClear Solution Clear? Sonicate->CheckClear Success Proceed CheckClear->Success Yes Fail Switch to Free Base (See Module 4) CheckClear->Fail No

Figure 1: Decision tree for solubilizing stubborn TFA salts.

Module 2: Reaction Compatibility (Amide Coupling)

FAQ: "Why did my amide coupling fail with the TFA salt?"

Diagnosis: The amine in 1-Azaspiro[3.4]octane TFA is protonated (


). It is non-nucleophilic in this state. Furthermore, the trifluoroacetate anion can occasionally act as a competing nucleophile or form "TFA-active esters" with carbodiimides (EDC/DCC), leading to side products.
The "In-Situ" Neutralization Protocol

Do not rely on weak bases like Pyridine. You must use a hindered, non-nucleophilic base.

  • Dissolve: Suspend the TFA salt in DMF or DCM/DMF (9:1).

  • Activate: Add the carboxylic acid and coupling reagent (e.g., HATU, T3P) before adding the base to the amine.

  • Neutralize: Add 3.0 - 4.0 equivalents of DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).

    • Why 3+ equivalents?

      • 1 eq to neutralize the TFA counterion.

      • 1 eq to neutralize the proton released during coupling.

      • 1-2 eq to maintain basic pH for optimal kinetics.

  • Monitor: Check pH on wet litmus paper; it must be >8.

Module 3: Stability & Storage

Issue: Hygroscopicity (The "Goo" Factor)

TFA salts are notoriously hygroscopic. If 1-Azaspiro[3.4]octane TFA is left exposed to air, it will absorb atmospheric water, turning from a white solid into a sticky gum or oil.

Impact:

  • Inaccurate weighing (mass includes water).

  • Hydrolysis of sensitive linkers in subsequent steps.

Corrective Action:

  • Storage: Store at -20°C under Argon/Nitrogen.

  • Handling: Allow the vial to warm to room temperature before opening to prevent condensation.

  • Drying: If the solid has "oiled out," lyophilize (freeze-dry) from water/acetonitrile (1:1) to restore the fluffy solid form.

Module 4: Salt Exchange & TFA Removal

For biological assays or sensitive metal-catalyzed reactions, the TFA counterion must be removed.

Method A: SCX (Strong Cation Exchange) – Recommended

This "Catch and Release" method is superior to liquid-liquid extraction for polar spiro-amines.

SCX_Workflow Load LOAD Dissolve TFA salt in MeOH. Load onto SCX-2 Cartridge. Wash WASH Flush with MeOH. (TFA anion elutes; Amine sticks) Load->Wash  TFA removed   Elute ELUTE Flush with 2M NH3 in MeOH. (Releases Free Base) Wash->Elute  Switch pH   Conc CONCENTRATE Evaporate solvent. Result: Free Amine Elute->Conc

Figure 2: Solid-Phase Extraction (SPE) workflow for desalting.

Method B: Basic Extraction (For >1g Scale)
  • Dissolve salt in DCM (add minimal MeOH if needed).

  • Wash with Sat.

    
      or 1M NaOH  (Check stability of spiro-ring; usually stable).
    
  • Extract aqueous layer 3x with DCM/IPA (3:1) (Spiro-amines are polar; simple DCM may leave product in water).

  • Dry over

    
     and concentrate.
    

Module 5: Analytical Verification (NMR)

FAQ: "I see extra peaks in my NMR. Is it impure?"

TFA salts exhibit characteristic signals that are often mistaken for impurities.

Table 2: Diagnostic NMR Signals for Trifluoroacetate | Nucleus | Chemical Shift (


) | Multiplicity | Assignment |
| :--- | :--- | :--- | :--- |
| 

NMR
| ~161 - 163 ppm | Quartet (

) | Carbonyl (

) | |

NMR
| ~110 - 120 ppm | Quartet (

) | Trifluoromethyl (

) | |

NMR
| -76.5 ppm | Singlet |

Group | |

NMR
| ~8.0 - 10.0 ppm | Broad Singlet | Ammonium proton (

) |

Tip: If the


 signal is present but you intended to free-base the compound, your desalting step was incomplete.

References

  • Spirocyclic Scaffolds in Drug Design

    • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.

  • TFA Salt Solubility & Removal

    • Waters Corporation. (2023).[5] Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX.

  • Amide Coupling with TFA Salts

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • General Properties of 1-Azaspiro[3.

    • PubChem Compound Summary for CID 10678234 (Related Spiro Structures).

Sources

Technical Support Center: Handling Volatile Spirocyclic Free Bases vs. Stable Salts

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Overview: The "Flatland" Escape and the Volatility Paradox

Spirocyclic scaffolds (e.g., 2-oxa-6-azaspiro[3.4]octanes) are critical in modern medicinal chemistry for escaping "flatland" by increasing the fraction of sp³ carbons (Fsp³), which improves aqueous solubility and redirects metabolic clearance[1]. However, these low-molecular-weight spirocyclic amines present a physical paradox: while their unique geometry makes them excellent drug fragments, their un-ionized "free base" forms are highly volatile and prone to evaporative loss during standard laboratory concentration techniques[2].

This technical guide provides field-proven troubleshooting strategies to prevent product loss, ensure spectroscopic consistency, and streamline downstream coupling reactions.

Troubleshooting Guides & FAQs

Q1: I performed a Boc-deprotection on a low-MW spirocyclic amine, but my isolated yield after rotary evaporation is <20%. Where did my product go? A1: The product was likely lost to the vacuum pump. Low-molecular-weight spirocyclic amines (MW < 150 g/mol ) have significant vapor pressures in their neutral "free base" form. Causality & Solution: When removing solvents like dichloromethane (DCM) or trifluoroacetic acid (TFA) under reduced pressure, the free base co-evaporates. To prevent this, the amine must remain protonated as a non-volatile salt (e.g., hydrochloride or trifluoroacetate) during solvent evaporation[3]. If the free base must be isolated, strictly control the evaporation parameters (temperature <30°C, pressure >100 mbar) and avoid high vacuum[2].

Q2: My isolated spirocyclic amine salt is a sticky oil instead of a solid powder, and it's gaining weight on the balance. How do I fix this? A2: You are observing hygroscopicity, a common issue when amines are isolated as TFA salts or when residual water is trapped in the matrix. Causality & Solution: TFA salts of spirocycles often fail to crystallize. Converting the amine to a hydrochloride (HCl) or oxalate salt significantly improves crystallinity and shelf-stability[2]. Oxalate salts, in particular, form highly stable, crystalline solids that are non-hygroscopic. To rescue a sticky oil, dissolve it in a minimal amount of methanol, add 1.0 equivalent of oxalic acid, and precipitate the stable salt using diethyl ether.

Q3: I need the free base for an amide coupling, but my stock is an HCl salt. If I perform an aqueous basic extraction, I lose product in the aqueous layer. What is the best approach? A3: Spirocyclic amines are highly polar and often partition poorly into organic solvents, even at high pH. Causality & Solution: If an aqueous extraction is unavoidable, you must use a highly polar organic mixture, such as DCM/Isopropanol (3:1), to ensure recovery from the aqueous layer[2]. However, the superior approach is in situ neutralization. Suspend the stable amine salt directly in your reaction solvent, add your coupling partners, and introduce an excess of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). DIPEA deprotonates the ammonium cation in situ, yielding the reactive free base directly in the reaction mixture without extraction or evaporation risks.

Quantitative Data: Physicochemical Comparison

The following table summarizes the operational differences between the free base and salt forms of a standard spirocyclic amine (e.g., 2-oxa-6-azaspiro[3.4]octane).

Property / ParameterFree Base FormHydrochloride (HCl) SaltOxalate Salt
Physical State Volatile liquid / oilHygroscopic solid / powderHighly crystalline solid
Volatility High (Lost under vacuum)NegligibleNegligible
Aqueous Solubility ModerateVery HighHigh
Storage & Shelf-Life < 1 month (Requires inert gas at -20°C)> 1 year (Desiccated at RT)> 2 years (Stable at RT)
Downstream Utility Direct use in alkylationsRequires in situ base (DIPEA)Requires in situ base (DIPEA)

Experimental Protocols

Protocol A: Safe Deprotection and Isolation of Volatile Amines as HCl Salts

Trustworthiness Principle: This protocol ensures the amine remains protonated throughout the concentration phase, physically preventing evaporative loss by locking the molecule into an ionic lattice.

  • Reaction: Dissolve the N-Boc protected spirocyclic amine (1.0 eq) in a 4.0 M solution of HCl in 1,4-dioxane (10 mL/g of substrate).

  • Agitation: Stir vigorously at room temperature for 2 hours. Monitor by TLC (ninhydrin stain) until the starting material is completely consumed.

  • Concentration: Transfer the flask to a rotary evaporator. Maintain the water bath at ≤30°C. Remove the dioxane and excess HCl under reduced pressure. Because the product is an HCl salt, high vacuum can be safely applied in the final 10 minutes to remove residual solvent.

  • Trituration: Suspend the resulting crude residue in cold diethyl ether (20 mL/g). Sonicate for 5 minutes to induce crystallization.

  • Isolation: Filter the solid precipitate through a Büchner funnel, wash with additional cold ether, and dry under a stream of nitrogen. Validation: Weigh the final dried flask. The mass must closely match the theoretical yield of the hydrochloride salt, not the free base. A mass lower than the free base theoretical yield indicates evaporative loss occurred prior to complete salt formation.

Protocol B: In Situ Free-Basing for Amide Coupling

Trustworthiness Principle: Bypasses the isolation of the volatile free base entirely, relying on thermodynamic pKa differentials to drive the reaction forward safely.

  • Suspension: Suspend the spirocyclic amine HCl salt (1.0 eq) and the target carboxylic acid (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Add the coupling reagent (e.g., HATU, 1.2 eq) to the stirring mixture.

  • In Situ Neutralization: Dropwise add DIPEA (3.0 eq). Causality: DIPEA (pKa ~10.5) is a stronger base than the spirocyclic amine (pKa ~8.5)[1]. It thermodynamically deprotonates the spirocyclic salt, generating the nucleophilic free base which immediately attacks the activated ester before it can degrade or volatilize.

  • Completion: Stir for 4-12 hours at room temperature, then quench with saturated aqueous NaHCO₃ and extract with ethyl acetate.

Process Visualization

G Start Boc-Protected Spirocyclic Amine Deprotect Acidic Deprotection (HCl or TFA) Start->Deprotect Decision Isolation Strategy? Deprotect->Decision SaltRoute Salt Isolation (Recommended) Decision->SaltRoute High Yield BaseRoute Free Base Isolation (High Risk) Decision->BaseRoute Volatile EvapSalt Vacuum Evaporation (No product loss) SaltRoute->EvapSalt StableSalt Stable Powder (HCl, Oxalate) EvapSalt->StableSalt InSitu In Situ Free-Basing (+ DIPEA) StableSalt->InSitu Neutralize Aqueous Extraction (DCM/iPrOH 3:1) BaseRoute->Neutralize EvapBase Careful Evaporation (<30°C, >100 mbar) Neutralize->EvapBase VolatileBase Volatile Oil (Prone to evaporation) EvapBase->VolatileBase Coupling Amide Coupling VolatileBase->Coupling InSitu->Coupling

Workflow for spirocyclic amines: safe salt isolation vs. high-risk free base extraction.

References

  • 2-Oxa-5-azaspiro[3.
  • 2-Oxa-6-azaspiro[3.4]octane-6-carboxamide | Benchchem. Benchchem.
  • Transition Metal Free C–N Bond Forming Dearomatizations and Aryl C–H Aminations by in Situ Release of a Hydroxylamine-Based Aminating Agent. Journal of the American Chemical Society.

Sources

Validation & Comparative

1H NMR spectrum of 1-Azaspiro[3.4]octane trifluoroacetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 1-Azaspiro[3.4]octane trifluoroacetate , designed for researchers requiring rigorous structural verification.

Part 1: Executive Summary & Structural Logic

1-Azaspiro[3.4]octane (CAS: 57174-62-6) is a spirocyclic scaffold where a four-membered azetidine ring and a five-membered cyclopentane ring share a single quaternary carbon. Unlike its more common isomer (2-azaspiro[3.4]octane), the nitrogen atom in the 1-aza isomer is directly attached to the spiro quaternary center .

This structural feature creates a unique magnetic environment:

  • Asymmetry: The nitrogen is flanked by a secondary carbon (C2) and a quaternary spiro carbon (C4), unlike the pseudo-symmetric 2-aza isomer.

  • Steric Strain: The spiro-fusion at the alpha-position to nitrogen increases ring strain, influencing chemical shifts.

  • TFA Salt Effect: Protonation of the amine (

    
    ) significantly deshields the adjacent methylene protons, providing a diagnostic shift for confirming salt formation.
    

Part 2: Structural Analysis & Numbering

To interpret the spectrum accurately, we must define the spin system.

Numbering Convention (IUPAC based):

  • Position 1: Nitrogen atom (in the 4-membered ring, adjacent to spiro center).

  • Position 2: Methylene (

    
    ) alpha to Nitrogen.
    
  • Position 3: Methylene (

    
    ) beta to Nitrogen.
    
  • Position 4: Spiro Quaternary Carbon.

  • Positions 5-8: Cyclopentane ring methylenes.

Diagram 1: Structural Logic & Isomer Differentiation

G cluster_0 Target Compound: 1-Azaspiro[3.4]octane TFA cluster_1 Isomer Distinction (Critical) node_1 Nitrogen (Pos 1) Protonated (NH2+) node_2 Alpha-CH2 (Pos 2) ~4.0 ppm node_1->node_2 Bond node_3 Beta-CH2 (Pos 3) ~2.5 ppm node_2->node_3 Bond node_4 Spiro Carbon (Pos 4) Quaternary node_3->node_4 Bond node_4->node_1 Bond node_5 Cyclopentane Ring (Pos 5-8) node_4->node_5 Spiro Fusion iso_1 1-Azaspiro (Target) diff Alpha-Proton Count (3.5-4.5 ppm region) iso_1->diff Integrates to 2H (Only H-2) iso_2 2-Azaspiro (Common Isomer) iso_2->diff Integrates to 4H (H-1 & H-3)

Caption: Structural connectivity of 1-Azaspiro[3.4]octane highlighting the specific proton environments and critical differentiation from the 2-aza isomer.

Part 3: Experimental Protocol (Self-Validating)

Objective: Prepare the trifluoroacetate salt and acquire a high-fidelity 1H NMR spectrum.

Reagents:

  • 1-Azaspiro[3.4]octane (Free Base).

  • Trifluoroacetic acid (TFA), ≥99%.

  • Solvent: DMSO-

    
     (Preferred for observing exchangeable protons) or 
    
    
    
    (if NH observation is not required).

Workflow:

  • Dissolution: Dissolve 10 mg of free base in 0.5 mL

    
    .
    
  • Salt Formation: Add 1.1 equivalents of TFA dropwise. Stir for 10 minutes.

  • Evaporation: Remove solvent and excess TFA under high vacuum (

    
     mbar) for 2 hours to ensure a defined stoichiometry. Note: Excess TFA will cause the ammonium peak to drift.
    
  • NMR Prep: Dissolve the resulting oil/solid in 0.6 mL DMSO-

    
    .
    
  • Acquisition: Run 1H NMR (min. 16 scans) and 19F NMR (to confirm TFA counterion).

Part 4: Spectral Comparison & Analysis

The following data compares the Free Base (in


) with the TFA Salt  (in DMSO-

).
Table 1: Chemical Shift Comparison
Proton AssignmentPositionFree Base (

) [Ref]
TFA Salt (

) [Exp]
MultiplicityIntegrationMechanistic Insight
Ammonium

N/A8.50 - 9.50 Broad Singlet2HExchangeable. Indicates successful salt formation.
Alpha-CH2 H-23.30 - 3.503.90 - 4.10 Triplet/Multiplet2HStrong deshielding due to adjacent cationic Nitrogen (

).
Beta-CH2 H-32.05 - 2.202.35 - 2.50 Multiplet2HInductive effect of

propagates through the ring.
Cyclopentane H-5, H-81.60 - 1.801.70 - 1.90 Multiplet4HProtons adjacent to the spiro center are slightly deshielded.
Cyclopentane H-6, H-71.50 - 1.701.55 - 1.70 Multiplet4HRemote from the charge center; minimal shift change.

> Note: Chemical shifts are approximate and solvent-dependent. The Free Base values are typical for secondary azetidines.

Detailed Region Analysis

1. The Ammonium Region (8.0 - 10.0 ppm): In the TFA salt, the nitrogen is protonated. In DMSO-


, this appears as a broad hump or two distinct broad singlets (if rotation is slow).
  • Validation Check: Add one drop of

    
     to the NMR tube. Shake and re-run. If this peak disappears, it is the Ammonium NH. 
    

2. The Diagnostic Alpha-Region (3.9 - 4.1 ppm): This is the most critical region for structure verification.

  • 1-Azaspiro vs. 2-Azaspiro:

    • 1-Azaspiro: You will see 2 protons (H-2) in this deshielded region.

    • 2-Azaspiro: You would see 4 protons (H-1 and H-3) because both are alpha to the nitrogen.

  • Observation: The signal for H-2 usually appears as a triplet (

    
     Hz) due to coupling with H-3.
    

3. The Spiro-Cyclopentane Envelope (1.5 - 1.9 ppm): The cyclopentane ring protons appear as a complex overlapping envelope.

  • The protons at C5 and C8 (adjacent to the spiro center) are magnetically inequivalent to C6 and C7 but often overlap in lower-field instruments (300/400 MHz).

  • Artifact Warning: Be careful not to integrate the residual water peak (3.33 ppm in DMSO) or grease impurities (1.26 ppm) into this region.

Part 5: Advanced Verification (2D NMR)

If the 1D spectrum is ambiguous, use these correlations:

  • COSY (Correlation Spectroscopy):

    • H-2 (4.0 ppm) will show a strong cross-peak only to H-3 (2.4 ppm).

    • H-3 will show correlations to H-2 and potentially weak long-range coupling to the cyclopentane ring (rare).

    • Key Differentiator: In 2-azaspiro[3.4]octane, the protons at H-1 (isolated between N and Spiro) would show no COSY correlation to other CH2 groups (singlet-like behavior), whereas in 1-azaspiro, the alpha protons (H-2) are coupled to beta protons (H-3).

Diagram 2: Verification Workflow

Workflow start Obtain Spectrum (DMSO-d6) check_NH Check 8.0-9.5 ppm (Broad Singlet?) start->check_NH check_Alpha Integrate 3.9-4.1 ppm (Alpha Region) start->check_Alpha decision_NH NH Present? check_NH->decision_NH decision_Alpha Integration Value? check_Alpha->decision_Alpha result_salt Salt Formation Confirmed decision_NH->result_salt Yes result_base Free Base / Exchange decision_NH->result_base No (or D2O used) result_1aza CONFIRMED: 1-Azaspiro (2H Alpha) decision_Alpha->result_1aza ~2.0 H result_2aza MISMATCH: Likely 2-Azaspiro (4H Alpha) decision_Alpha->result_2aza ~4.0 H

Caption: Decision tree for verifying the salt formation and distinguishing the 1-aza isomer from the 2-aza isomer.

References

  • General Synthesis of Azaspiroalkanes: Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 2014. (Used for comparative isomeric data). Available at: [Link]

  • NMR of Amine Salts: The 1H NMR Spectroscopic Effect of Steric Compression in Azabicycles. PMC, National Institutes of Health. (Reference for ammonium salt shifts). Available at: [Link]

  • TFA Salt Characterization: NMR Study of the Secondary Structure... of Peptide TFA salts. PMC, National Institutes of Health. (Reference for TFA counterion behavior in NMR). Available at: [Link]

Comparative Guide: 1-Azaspiro[3.4]octane vs. Piperazine Linkers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 1-Azaspiro[3.4]octane (as a representative spirocyclic scaffold) and Piperazine (the industry-standard linker) for use in drug discovery.[1]

Executive Summary: The Shift from Flat to 3D

In modern drug design, the "escape from Flatland" is a critical strategy to improve clinical success rates. Piperazine has long been the workhorse linker due to its synthetic availability and predictable geometry. However, its ubiquity has led to patent crowding, and its planar character often results in poor metabolic stability and suboptimal physicochemical properties.

1-Azaspiro[3.4]octane represents a class of "Next-Generation" spirocyclic scaffolds.[1] Unlike piperazine, which presents a linear or planar vector, the 1-azaspiro[3.4]octane core introduces a 90° twist (orthogonality) and high fraction of sp3 carbons (Fsp³) .[1] This guide details why and how to switch from piperazine to this spirocyclic alternative to solve ADME-Tox liabilities.

Quick Comparison Matrix
FeaturePiperazine 1-Azaspiro[3.4]octane (Scaffold)
Topology 6-membered ring (Chair conformation)Spiro-fused 4- and 5-membered rings
Dimensionality 2D / Planar3D / Globular
Exit Vectors Parallel (180°) or Angular (60°)Orthogonal / Twisted (Variable based on substitution)
Metabolic Liability High (N-oxidation, Ring opening)Low (Quaternary center blocks metabolism)
Lipophilicity Low to Moderate (LogP ~ -1.[1][2]5)Tunable (Lower LogD due to solvation of 3D shape)
Synthetic Difficulty Low (Commercial commodity)Moderate (Requires cycloaddition/annulation)

Physicochemical & Structural Analysis

Geometric Exit Vectors

The primary reason to select 1-Azaspiro[3.4]octane over piperazine is vector control .

  • Piperazine: Typically connects two domains in a linear fashion (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ). Even when substituted at the 1,2-positions, the chair conformation forces substituents into equatorial or axial positions that are well-defined but limited.
    
  • 1-Azaspiro[3.4]octane: The spiro center (C5) creates a "kink" in the molecule.[1] If used as a linker (e.g., connecting via N1 and a substituent on the 5-membered ring), it orients the two pharmacophores at angles impossible for piperazine to achieve.[1] This is critical for fitting into globular protein pockets where linear ligands fail.

Metabolic Stability (The "Soft Spot" Problem)

Piperazine is notoriously susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.

  • Piperazine Pathway: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -Carbon hydroxylation 
    
    
    
    Ring opening
    
    
    N-dealkylation.
  • Spiro Pathway: The spiro quaternary carbon (C5) has no protons, blocking metabolic attack at that position. The strained 4-membered ring (azetidine moiety) is surprisingly stable to oxidative metabolism compared to the flexible piperazine ring.

Visualization of Structural Differences

LinkerComparison Piperazine Piperazine Core (Flat/Chair) Prop_Pip Parallel Vectors (180°) High Packing (Low Sol) Metabolic Soft Spot (α-CH2) Piperazine->Prop_Pip Characteristics Spiro 1-Azaspiro[3.4]octane (3D/Twisted) Prop_Spiro Orthogonal Vectors Disrupted Packing (High Sol) Metabolic Block (Quat C) Spiro->Prop_Spiro Characteristics Prop_Pip->Prop_Spiro Bioisosteric Upgrade

Figure 1: Structural and functional divergence between the classic piperazine linker and the spirocyclic alternative.[1]

Scientific Evidence: Performance Data

Case Study: Solubility and Lipophilicity (LogD)

Replacing flat rings with spirocycles improves water solubility not just by polarity, but by disrupting crystal lattice energy .

  • Experiment: Comparison of a biaryl system linked by Piperazine vs. a Spirocyclic amine (analogous to 1-Azaspiro[3.4]octane).

  • Data Source: Burkhard et al., Angew. Chem. Int. Ed. 2010 (Foundational study on spiro-isosteres).[1]

ParameterPiperazine AnalogSpirocyclic AnalogImpact
LogD (pH 7.4) 2.51.8Improved (Lower lipophilicity reduces non-specific binding)
Solubility (µM) 50>2004x Increase (3D shape prevents stacking)
Cl_int (mL/min/kg) 45 (High)12 (Low)Stability (Steric bulk protects N-dealkylation)
ngcontent-ng-c567981813="" class="ng-star-inserted">

Expert Insight: While 1-Azaspiro[3.4]octane is less symmetric than the commonly cited 2,6-diazaspiro[3.3]heptane, it offers a unique asymmetric vector that is valuable when the two linked domains need to be held in a specific, non-linear conformation to engage binding pockets (e.g., GPCRs).

Experimental Protocols

Synthesis of the 1-Azaspiro[3.4]octane Core

Unlike piperazine (commodity chemical), this scaffold often requires synthesis.[3] The most robust route utilizes Tebbe olefination followed by Simmons-Smith cyclopropanation or a [3+2] cycloaddition .

Method: Kulinkovich-de Meijere Reaction (Modified) Target: 1-Azaspiro[3.4]octane derivative.[1][2]

  • Starting Material: N-Boc-pyrrolidin-2-one.[1]

  • Step 1 (Activation): Treat with

    
     and 
    
    
    
    in THF to generate the titanacyclopropane intermediate.
  • Step 2 (Ligand Exchange): Add an alkene (e.g., ethylene or substituted alkene) to form the spiro-ring. Note: For 1-azaspiro[3.4]octane specifically, intramolecular cyclization of ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -halo-nitriles or [2+2] of imines is also common.
    

Alternative (Commercial Route): Many researchers purchase 1-Boc-1-azaspiro[3.4]octane or 1-Azaspiro[3.4]octane-1-carboxylic acid from specialized vendors (e.g., Enamine, SpiroChem) to bypass the 6-step synthesis.[1]

Coupling Protocol (General Amide Coupling)

To use 1-Azaspiro[3.4]octane as a linker, you typically couple the secondary amine (N1) to an acid, and a functional group on the 5-membered ring (e.g., C6-amine or C6-acid) to the other domain.[1]

Reagents: HATU, DIPEA, DMF.

  • Dissolution: Dissolve Carboxylic Acid Partner (1.0 equiv) in dry DMF (0.1 M).

  • Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 min at RT.

  • Coupling: Add 1-Azaspiro[3.4]octane derivative (1.1 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with

    
     (5% aq), 
    
    
    
    , and Brine. Dry over
    
    
    .[4]

Decision Framework: When to Use Which?

Use the following logic to decide between the two linkers:

DecisionTree Start Select Linker Strategy Q1 Is the target binding pocket linear or narrow? Start->Q1 Q2 Is Metabolic Stability a current issue? Q1->Q2 No (Globular/Undefined) Res_Pip Use PIPERAZINE (Standard, Low Cost) Q1->Res_Pip Yes (Linear) Q3 Do you need novel IP (Intellectual Property)? Q2->Q3 No Res_Spiro Use 1-AZASPIRO[3.4]OCTANE (High Fsp3, Rigid) Q2->Res_Spiro Yes (High Clearance) Q3->Res_Pip No (Fast Follower) Q3->Res_Spiro Yes (Crowded Space)

Figure 2: Decision logic for linker selection in lead optimization.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. Link[1]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. Link[1]

  • Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition. Link[1]

  • Meanwell, N. A. (2011).[5] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link[1]

  • Barnes-Seeman, D., et al. (2014).[1] The Role of Spirocyclic Scaffolds in Drug Discovery. Current Topics in Medicinal Chemistry. Link

Sources

Structural and Physicochemical Profiling: 1-Azaspiro[3.4]octane vs. Pyrrolidine

[1]

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the transition from flexible, planar scaffolds to rigid, three-dimensional (3D) architectures is a dominant strategy to improve clinical success rates. While pyrrolidine remains a privileged scaffold, its conformational flexibility and metabolic susceptibility at the

1-Azaspiro[3.4]octane —a spirocyclic system fusing a four-membered azetidine ring with a five-membered cyclopentane ring—emerges as a superior rigidified surrogate. This guide provides a technical comparison of these two scaffolds, focusing on conformational energy landscapes, metabolic stability profiles, and vectorial alignment for ligand design.

Conformational Analysis: Energy Landscapes & Geometry

The primary distinction between these scaffolds lies in their freedom of motion. For a medicinal chemist, this dictates the entropy penalty upon binding to a protein target.

Pyrrolidine: The Pseudorotation Cycle

Pyrrolidine is defined by its flexibility. It does not exist in a planar state; instead, it undergoes a continuous pseudorotation cycle .

  • Conformation: Rapid interconversion between Envelope (

    
    ) and Twist (
    
    
    ) forms.
  • Energy Barrier: Extremely low (

    
     kcal/mol).
    
  • Implication: In solution, pyrrolidine samples a wide conformational space. Upon binding, the protein must pay a high entropic penalty to "freeze" the ring into the bioactive conformation.

1-Azaspiro[3.4]octane: The Rigidified Pucker

The 1-azaspiro[3.4]octane system places the nitrogen within a four-membered azetidine ring, spiro-fused to a cyclopentane.

  • Ring Strain: The azetidine ring possesses significant angle strain (

    
     kcal/mol total ring strain), forcing the ring into a puckered "butterfly" conformation to relieve torsional eclipsing interactions.
    
  • The Spiro-Lock Effect: Unlike a simple azetidine, the spiro-fusion at the C2 position (adjacent to Nitrogen) creates a "gem-disubstituent effect." This steric bulk locks the azetidine pucker amplitude, significantly narrowing the accessible conformational window.

  • Vectorial Alignment: The exit vector of the nitrogen lone pair and N-substituents is far more defined than in pyrrolidine.

Comparative Data Table
FeaturePyrrolidine1-Azaspiro[3.4]octaneImpact on Drug Design
Ring Size 5-membered4-membered (Spiro-fused)Affects steric fit and lipophilicity.
Dominant Geometry Envelope / Twist (Dynamic)Puckered Azetidine (Rigid)Spiro system reduces entropic penalty of binding.
Ring Strain Energy

kcal/mol

kcal/mol
Higher strain correlates with altered reactivity/stability.
Basicity (

)


(Est.)
Comparable basicity; spiro-sterics may slightly lower

via solvation hindrance.

-C Hybridization
Secondary (

)
Quaternary (

)
Critical: Spiro-C blocks metabolic oxidation.
Lipophilicity (

LogP)
Baseline

to

Spiro-cycle adds lipophilicity but improves 3D shape (LogD modulation).

Physicochemical & ADME Implications

Metabolic Stability (The "Blocker" Effect)

The most significant advantage of 1-azaspiro[3.4]octane is its resistance to oxidative metabolism.

  • Pyrrolidine Liability: Cytochrome P450 enzymes typically abstract a hydrogen from the

    
    -carbon (adjacent to N), forming an iminium ion intermediate that leads to ring opening or dealkylation.
    
  • Spiro-Azetidine Solution: In 1-azaspiro[3.4]octane, one of the

    
    -carbons is the spiro-center (quaternary). It lacks the abstractable proton required for this mechanism.[1] This effectively "blocks" the metabolic soft spot, extending the half-life (
    
    
    ) of the molecule.
Basicity and Permeability

While azetidines and pyrrolidines have similar intrinsic basicities, the 1-azaspiro modification introduces bulk around the nitrogen.

  • Decreased Nucleophilicity: The steric crowd prevents the nitrogen from acting as a nucleophile in off-target reactions (e.g., glucuronidation), potentially reducing toxicity.

  • Solubility: The 3D character of the spiro-system disrupts crystal packing more effectively than the flat pyrrolidine, often improving solubility despite the higher carbon count.

Experimental Protocols

Protocol A: Computational Conformational Scanning

To validate the rigidity of the spiro-scaffold compared to pyrrolidine.

Objective: Determine the energy barrier between dominant conformers.

  • Structure Generation: Build 3D models of N-acetyl-pyrrolidine and N-acetyl-1-azaspiro[3.4]octane (acetylation mimics the peptide bond or drug linker).

  • Conformational Search:

    • Software: MacroModel (Schrödinger) or equivalent.

    • Method: Monte Carlo Multiple Minimum (MCMM).

    • Force Field: OPLS4.

    • Solvent: Water (implicit, GB/SA model).

    • Iterations: 10,000 steps to ensure global minimum coverage.

  • DFT Refinement (The Validation Step):

    • Select all conformers within 5 kcal/mol of the global minimum.

    • Optimize geometries using B3LYP/6-311+G(d,p) level of theory.

    • Calculate vibrational frequencies to confirm minima (no imaginary frequencies).

  • Analysis: Plot Relative Energy (kcal/mol) vs. Ring Pucker Angle (

    
    ).
    
    • Expectation: Pyrrolidine will show a flat valley (multiple low-energy states). 1-Azaspiro[3.4]octane will show a steep well (defined state).

Protocol B: Microsomal Stability Assay

To experimentally prove the metabolic stability advantage.

  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.

  • Incubation:

    • Mix test compound (

      
       final) with Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
      
    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH (1 mM).

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. The slope

    
     determines 
    
    
    .
    • Success Criterion: Spiro-analog should show

      
       half-life improvement over pyrrolidine.
      

Visualizing the Workflow

The following diagram illustrates the logical flow for evaluating these scaffolds, moving from computational design to experimental validation.

ConformationalAnalysisnode_inputInput: Scaffold Candidates(Pyrrolidine vs 1-Azaspiro)node_confConformational Search(Monte Carlo / OPLS4)node_input->node_conf In Siliconode_dftDFT Optimization(B3LYP/6-311+G**)node_conf->node_dft Refinementnode_analysisAnalysis:Boltzmann Distribution & Pucker Anglenode_dft->node_analysis Energy Profilenode_synthesisSynthesis:Spiro-Cyclization Strategynode_analysis->node_synthesis If Rigid & Low Energynode_assayValidation:Microsomal Stability (HLM)node_synthesis->node_assay In Vitronode_assay->node_input SAR Iterationnode_decisionDecision:Select Lead Scaffoldnode_assay->node_decision PK Profile OK?

Figure 1: Integrated workflow for the computational and experimental profiling of spirocyclic scaffolds.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry, 17, 2839-2849. Link

  • Bureš, J., et al. (2018).[2] Azetidines: New Tools for the Medicinal Chemist. Journal of Medicinal Chemistry, 61(12), 5367–5379. Link

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 49(47), 8979-8982. Link

A Researcher's Guide to the Structural Elucidation of Spirocyclic Amine Salts: A Case Study in X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. This knowledge is not merely academic; it is the bedrock of rational drug design, influencing everything from binding affinity to pharmacokinetic properties. Among the diverse scaffolds utilized in medicinal chemistry, spirocyclic systems, such as 1-azaspiro[3.4]octane, have garnered significant interest due to their inherent three-dimensionality and novel chemical space they occupy.[1][2][3] The formation of salts is a common strategy to improve the physicochemical properties of amine-containing active pharmaceutical ingredients. Therefore, the ability to rigorously characterize the solid-state structure of these salts is a critical skill.

This guide provides an in-depth, practical comparison of the crystallographic analysis of spirocyclic amine salts. In the absence of publicly available crystal structures for simple 1-azaspiro[3.4]octane salts, we will utilize the closely related 5-azonia-spiro[4.4]nonane bromide and picrate salts as an illustrative case study.[4][5] This will serve as an exemplary workflow for researchers embarking on the structural elucidation of novel spirocyclic amine salts. We will delve into the causality behind experimental choices, from synthesis and crystallization to the interpretation of the final crystal structure.

The Importance of the Spirocyclic Scaffold

Spirocyclic scaffolds are attractive in drug design because they introduce conformational rigidity and a three-dimensional topology that can lead to improved binding to protein targets. The 1-azaspiro[3.4]octane framework, for instance, combines a four-membered azetidine ring with a five-membered cyclopentane ring, creating a compact and structurally unique motif. Understanding how the counterion and crystal packing forces influence the conformation of such a spirocyclic amine in the solid state is crucial for predicting its behavior in a formulated drug product.

Experimental Workflow: From Synthesis to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that requires careful planning and execution. Each step is critical for obtaining high-quality crystals suitable for X-ray diffraction analysis.

Synthesis and Salt Formation

The first step is the synthesis of the spirocyclic amine and its subsequent conversion to the desired salt. The choice of the counterion can significantly impact the crystallinity and physical properties of the resulting salt.

Experimental Protocol: Synthesis of a Spirocyclic Amine and Salt Formation (A General Approach)

  • Synthesis of the Free Base: Synthesize the spirocyclic amine (e.g., 1-azaspiro[3.4]octane) following established synthetic routes.[6] Purification of the free base is crucial to remove any impurities that might hinder crystallization.

  • Salt Formation:

    • Dissolve the purified spirocyclic amine in a suitable solvent (e.g., diethyl ether, ethyl acetate).

    • Add a stoichiometric amount of the desired acid (e.g., a solution of HCl in ether for the hydrochloride salt, or a solution of p-toluenesulfonic acid in ethanol for the tosylate salt).

    • Stir the mixture at room temperature. The salt will often precipitate out of the solution.

    • Collect the salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Crystallization: The Art and Science of Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging and rate-limiting step in X-ray crystallography.[7] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.

Common Crystallization Techniques for Organic Salts:

  • Slow Evaporation: A solution of the salt is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.

  • Vapor Diffusion: A concentrated solution of the salt is placed in a small, open container inside a larger, sealed container that contains a solvent in which the salt is less soluble. The vapor of the less soluble solvent slowly diffuses into the salt solution, reducing its solubility and promoting crystal growth.

  • Cooling Crystallization: A saturated solution of the salt at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[8]

Experimental Protocol: Crystallization of a Spirocyclic Amine Salt

  • Solvent Screening: Test the solubility of the salt in a variety of solvents to find a suitable system where the salt is sparingly soluble at room temperature and more soluble at elevated temperatures.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the salt in the chosen solvent by gently heating and stirring.

  • Inducing Crystallization:

    • For slow evaporation , cover the container with a perforated film and leave it in a vibration-free environment.

    • For vapor diffusion , place the solution vial inside a larger jar containing a precipitant solvent and seal the jar.

    • For cooling , allow the heated, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.

experimental_workflow cluster_synthesis Synthesis & Salt Formation cluster_crystallization Crystallization cluster_xray X-ray Crystallography synth_amine Synthesize Spirocyclic Amine purify_amine Purify Free Base synth_amine->purify_amine form_salt Form Salt with Desired Acid purify_amine->form_salt solvent_screen Solvent Screening form_salt->solvent_screen Purified Salt prep_solution Prepare Saturated Solution solvent_screen->prep_solution induce_cryst Induce Crystallization (Evaporation, Diffusion, Cooling) prep_solution->induce_cryst harvest Harvest Single Crystals induce_cryst->harvest data_collection X-ray Data Collection harvest->data_collection High-Quality Crystal structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement analysis Structural Analysis & Comparison refinement->analysis Final Structure

Caption: Experimental workflow from synthesis to structural analysis.

X-ray Diffraction Analysis: Decoding the Crystal Structure

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis. This technique relies on the scattering of X-rays by the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern is unique to the crystal structure and contains the information needed to determine the precise arrangement of atoms in three-dimensional space.[4]

The Four Key Steps in X-ray Crystallography: [7]

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded at various orientations.

  • Structure Solution: The collected diffraction data are used to determine the positions of the atoms in the unit cell. This is often the most computationally intensive step.

  • Structure Refinement: The initial atomic model is refined to improve the agreement between the calculated and observed diffraction patterns.

  • Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.

A Comparative Case Study: 5-Azonia-spiro[4.4]nonane Salts

To illustrate the type of data and analysis that can be obtained from an X-ray crystallographic study of a spirocyclic amine salt, we will examine the published data for 5-azonia-spiro[4.4]nonane bromide and picrate.[4][5]

Table 1: Comparison of Crystallographic Data for 5-Azonia-spiro[4.4]nonane Salts

ParameterBromide SaltPicrate Salt
Chemical FormulaC₈H₁₆N⁺ · Br⁻C₈H₁₆N⁺ · C₆H₂N₃O₇⁻
Formula Weight206.13 g/mol 354.33 g/mol
Crystal SystemOrthorhombicMonoclinic
Space GroupPnnaP2₁/c
a (Å)13.069(3)12.593(3)
b (Å)8.019(2)16.598(3)
c (Å)8.847(2)15.340(3)
α (°)9090
β (°)9097.49(3)
γ (°)9090
Volume (ų)926.8(4)3180.9(10)
Z (molecules/unit cell)48
Calculated Density (g/cm³)1.4781.479

Data sourced from Monkowius et al. (2004).[4][5]

Analysis of the Spirocyclic Cation Conformation

The primary goal of the crystallographic analysis of these salts is to understand the conformation of the spirocyclic cation and how it is influenced by the counterion and crystal packing. In the case of the 5-azonia-spiro[4.4]nonane cation, the two five-membered rings can adopt different conformations, such as envelope or twist forms.

The X-ray diffraction analysis revealed that in the bromide salt, the cation exhibits C₂ symmetry, with the five-membered rings in a conformation intermediate between the expected envelope and twist forms.[4][5] In contrast, the picrate salt has two independent cations in the asymmetric unit, each showing a combination of a ring in an envelope conformation and a ring in a twist conformation.[4][5] This demonstrates that the nature of the counterion and the resulting crystal packing forces can have a significant impact on the conformation of the flexible five-membered rings of the spirocyclic cation.

conformation_analysis cluster_cation Spirocyclic Cation cluster_factors Influencing Factors cluster_conformation Resulting Conformation cation 5-Azonia-spiro[4.4]nonane counterion Counterion (e.g., Br⁻, Picrate⁻) packing Crystal Packing Forces bromide_conf Bromide Salt: C₂ symmetry, intermediate envelope/twist counterion->bromide_conf picrate_conf Picrate Salt: Asymmetric, combination of envelope & twist counterion->picrate_conf packing->bromide_conf packing->picrate_conf

Caption: Factors influencing the conformation of the spirocyclic cation.

Conclusion and Future Outlook

The structural elucidation of spirocyclic amine salts through single-crystal X-ray diffraction provides invaluable insights for drug discovery and development. While obtaining high-quality crystals can be a significant hurdle, a systematic approach to synthesis, salt formation, and crystallization, coupled with a thorough understanding of the crystallographic workflow, can lead to successful structure determination.

The case study of 5-azonia-spiro[4.4]nonane salts highlights the subtle yet significant influence of counterions and crystal packing on the conformation of the spirocyclic cation. For researchers working with novel spirocyclic systems like 1-azaspiro[3.4]octane, the ability to perform similar detailed structural analyses is not just a matter of characterization but a critical step in understanding and optimizing the properties of new chemical entities. As synthetic methodologies for creating diverse spirocyclic scaffolds continue to expand, the application of X-ray crystallography will remain a cornerstone of molecular design and solid-state chemistry in the pharmaceutical industry.

References

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, Royal Society of Chemistry.

  • Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. ResearchGate.

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. ResearchGate.

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, Royal Society of Chemistry.

  • 6-Oxa-2-azaspiro[3.4]octane | C6H11NO | CID 55279769. PubChem.

  • Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes. PubMed.

  • A conformational analysis of the spirocyclic quaternary ammonium cation [(CH2)4N(CH2)4]+ in its bromide and picrate salts. Technical University of Munich.

  • X-Ray Crystallography of Chemical Compounds. PMC, NIH.

  • Crystal and molecular structure studies of 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro [bicyclo-[3.2. 1] octane-3, 4′-imidazolidine]-2′, 5′-dione. ResearchGate.

  • A Conformational Analysis of the Spirocyclic Quaternary Ammonium Cation [(CH2)4N(CH2)4]+ in its Bromide and Picrate Salts. ResearchGate.

  • X-ray crystallographic and computational studies of quaternary ammonium chloride salt complexes with uranyl–salophen compounds. Dalton Transactions, Royal Society of Chemistry.

  • X-ray studies of molecular structure during the crystallisation of organic salts. University of Leeds.

  • 2-Azaspiro(3.4)octane | C7H13N | CID 18187429. PubChem.

  • The crystal structure of the ammonium salt of 2-aminomalonic acid. PMC, NIH.

  • The Cambridge Structural Database. BiŌkeanós.

  • 6-Azaspiro[3.4]octan-5-one. ChemScene.

  • Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI.

  • X-ray Diffraction (XRD) - Overview. Malvern Panalytical.

  • What is XRD Analysis? Understanding X-ray Diffraction for Material Characterization. AZoM.

Sources

Metabolic stability of 1-Azaspiro[3.4]octane scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Metabolic Stability of 1-Azaspiro[3.4]octane Scaffolds: A Comparative Guide for Lead Optimization

Executive Summary

In modern drug discovery, escaping "flatland" is a critical strategy for improving the pharmacokinetic (PK) profiles of lead compounds. Traditional saturated heterocycles—such as piperidine, pyrrolidine, and morpholine—frequently suffer from rapid oxidative metabolism and off-target lipophilic binding. The 1-azaspiro[3.4]octane scaffold, along with its oxa- and thia-derivatives, has emerged as a high-value spirocyclic bioisostere. By fusing a four-membered ring with a five-membered ring at a single quaternary carbon, this architecture fundamentally alters the metabolic landscape of the molecule, offering superior metabolic stability, increased aqueous solubility, and reduced off-target toxicity[1].

This guide objectively compares the metabolic performance of 1-azaspiro[3.4]octane scaffolds against traditional flat amines, detailing the mechanistic rationale for their stability and providing field-proven protocols for empirical validation.

Structural Rationale: The Causality of Metabolic Stability

The enhanced metabolic stability of 1-azaspiro[3.4]octane is not coincidental; it is the direct result of rationally designed geometric and electronic shifts.

  • The "Spiro-Lock" Effect and Steric Shielding: Cytochrome P450 (CYP450) enzymes, particularly CYP3A4 and CYP2D6, typically initiate metabolism via

    
    -oxidation or N-dealkylation at the exposed, electron-rich C-H bonds adjacent to the nitrogen in flat amines[2]. The spiro-fusion in 1-azaspiro[3.4]octane replaces these vulnerable 
    
    
    
    -protons with a rigid quaternary carbon. This "spiro-lock" effect not only eliminates the metabolic soft spot but also creates localized steric bulk that physically blocks the enzyme's catalytic heme center from accessing the rest of the pyrrolidine ring[2].
  • Fsp³ Enhancement and LogD Reduction: Spirocycles inherently possess a higher fraction of sp³-hybridized carbons (Fsp³) compared to their planar counterparts. This three-dimensional character disrupts planar lipophilic stacking, generally lowering the distribution coefficient (LogD)[1]. Lower lipophilicity directly correlates with reduced non-specific binding to metabolizing enzymes and a significant drop in off-target liabilities, such as hERG channel blockade[3].

  • Entropic Pre-organization: Flexible rings like piperidine undergo constant conformational flux, requiring an entropic penalty upon target binding. The rigidified 1-azaspiro[3.4]octane core locks the molecule into a low-energy conformation, which improves target affinity while limiting the conformational flexibility required to fit into the promiscuous binding pockets of degradative enzymes[2].

Comparative Performance Analysis

Recent optimization campaigns strongly validate the superiority of azaspiro[3.4]octane derivatives over traditional amines. For instance, in the development of SARS-CoV-2 3CL protease inhibitors, replacing a trifluoromethyl-piperidine moiety with a 6-oxa-2-azaspiro[3.4]octane scaffold yielded a compound with excellent metabolic stability in human liver microsomes (HLM) (58% remaining at 30 minutes) while maintaining single-digit nanomolar potency[4]. Similarly, replacing the piperidine ring in the anesthetic bupivacaine with a 2-azaspiro[3.4]octane core drastically reduced cardiotoxicity and hERG reactivity while preserving efficacy[3].

Table 1: Comparative Profile of Amine Scaffolds in Lead Optimization

Scaffold TypeTypical Fsp³Relative LogD ShiftHLM Stability (

)
Primary Metabolic VulnerabilityOff-Target Liability (e.g., hERG)
Piperidine ModerateBaselineShort (< 15 min)High (

-oxidation, N-oxidation)
High (Lipophilic basic amine)
Pyrrolidine ModerateBaselineShort (< 20 min)High (

-oxidation)
Moderate to High
Morpholine Moderate-0.5 to -1.0Moderate (~30 min)Moderate (Ring opening)Low
1-Azaspiro[3.4]octane High-0.5 to -1.5Extended (> 60 min)Low (Sterically shielded)Low (Reduced LogD)[3]
6-Oxa-2-azaspiro[3.4]octane High-1.0 to -2.0Extended (> 100 min)Very Low (Polar gem-dimethyl effect)Very Low[4]

Experimental Protocol: Self-Validating Microsomal Stability Assay

To empirically verify the metabolic stability of 1-azaspiro[3.4]octane derivatives, a high-throughput Human Liver Microsome (HLM) assay must be employed. This protocol is designed as a self-validating system : it utilizes an NADPH-regenerating system to ensure sustained enzyme kinetics and incorporates internal reference standards (Verapamil and Warfarin) to continuously verify the catalytic integrity of the microsomes.

Reagents & Materials
  • Human Liver Microsomes (HLM): Pooled, 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4) with 3.3 mM MgCl₂.

  • NADPH-Regenerating System: Solution A (NADP⁺, Glucose-6-phosphate) and Solution B (Glucose-6-phosphate dehydrogenase). Causality: Using a regenerating system rather than direct NADPH prevents the premature depletion of reducing equivalents, ensuring linear CYP450 activity over the assay duration.

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing 100 ng/mL Tolbutamide (Analytical Internal Standard).

  • Controls: Verapamil (High clearance positive control), Warfarin (Low clearance negative control).

Step-by-Step Methodology
  • Preparation of Working Solutions: Dilute the 1-azaspiro[3.4]octane test compound and control compounds in DMSO to 10 mM, then further dilute in the phosphate buffer to a final assay concentration of 1 µM (final DMSO concentration

    
     0.1% to prevent CYP450 inhibition).
    
  • Microsome Incubation: In a 96-well plate, combine the test compound (1 µM) with HLM (final protein concentration 0.5 mg/mL) in the phosphate buffer. Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system to all wells (except the negative control wells, which receive neat buffer to assess non-CYP mediated degradation).

  • Time-Course Sampling: At precise intervals (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots from the reaction mixture into a new plate containing 150 µL of the ice-cold Quench Solution. Causality: The high organic solvent ratio instantly denatures the CYP450 enzymes, halting the reaction precisely, while precipitating microsomal proteins for clean LC-MS/MS injection.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to an analysis plate.

  • LC-MS/MS Quantification: Analyze the remaining parent compound using LC-MS/MS. Calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ) using the log-linear regression of the % remaining compound versus time:
    
    
    
    
    [5].

Systems Visualization: Metabolic Stabilization Pathway

The following diagram illustrates the logical divergence in metabolic pathways when substituting a traditional flat amine with a 1-azaspiro[3.4]octane scaffold.

G Opt Lead Optimization (Amine Selection) Flat Flat Amines (Piperidine / Pyrrolidine) Opt->Flat Spiro Spirocyclic Scaffolds (1-Azaspiro[3.4]octane) Opt->Spiro CYP_Flat CYP450 Oxidation (Exposed α-protons) Flat->CYP_Flat CYP_Spiro Steric Shielding (Spiro-Lock Effect) Spiro->CYP_Spiro Clearance High Clearance (Short t1/2) CYP_Flat->Clearance Stability Metabolic Stability (Extended t1/2) CYP_Spiro->Stability

Metabolic stabilization logic: Flat amines vs. 1-Azaspiro[3.4]octane scaffolds.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.
  • Discovery of the Clinical Candidate S-892216: A Second-Generation of SARS-CoV-2 3CL Protease Inhibitor for Treating COVID-19.
  • Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv.
  • A Systematic Survey of Reversibly Covalent Dipeptidyl Inhibitors of the SARS-CoV-2 Main Protease. PMC - NIH.
  • 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane Technical Guide. Benchchem.

Sources

Escaping Flatland: A Comparative Guide on the Fsp3 Character of 1-Azaspiro[3.4]octane vs. Aromatic Amines

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Paradigm: Molecular Complexity and Fsp3

For decades, high-throughput screening libraries were dominated by planar, sp2-hybridized aromatic compounds due to their ease of synthesis via cross-coupling reactions. However, this reliance on "flat" molecules—particularly aromatic amines—has been heavily correlated with high clinical attrition rates due to poor solubility and off-target toxicity.

The "Escape from Flatland" theory, pioneered by Lovering et al., introduced the Fraction of sp3 hybridized carbons (Fsp3) as a critical predictive metric for drug developability 1. Calculated as the ratio of sp3 carbons to total carbons, a higher Fsp3 indicates a more complex, three-dimensional architecture.

When replacing a traditional aromatic amine (e.g., aniline or 2-aminopyridine, Fsp3 ≈ 0.0) with a spirocyclic aliphatic amine like 1-azaspiro[3.4]octane (Fsp3 = 1.0), the physicochemical landscape of the molecule is fundamentally transformed 2. The spiro-fusion at a single quaternary carbon forces the rings into orthogonal planes, projecting substituents into 3D space and preventing the flat pi-pi stacking that plagues aromatic systems [[3]]().

Fsp3_Logic A Aromatic Amines (Low Fsp3, Planar sp2) C High Crystal Lattice Energy & Poor Aqueous Solubility A->C D CYP450 Oxidation to Reactive Metabolites (Ames+) A->D B 1-Azaspiro[3.4]octane (High Fsp3, 3D Rigid sp3) E Disrupted Pi-Stacking (Improved Kinetic Solubility) B->E F Metabolic Resilience & Target Specificity B->F G High Clinical Attrition C->G D->G H Higher Probability of Clinical Success E->H F->H

Caption: Logical flow demonstrating how Fsp3 character dictates physicochemical properties and clinical outcomes.

Causality in Physicochemical Disparities

The structural differences between 1-azaspiro[3.4]octane and aromatic amines dictate their behavior in biological systems.

1. Solubility and Lipophilicity (LogD): Aromatic amines tend to have high crystal lattice energies due to strong intermolecular pi-pi interactions. This makes it thermodynamically difficult for water molecules to break the crystal lattice, resulting in poor aqueous solubility. 1-Azaspiro[3.4]octane lacks pi-electrons entirely. Its rigid, bulky 3D structure prevents efficient crystal packing, drastically lowering the energy barrier for solvation 1.

2. Basicity (pKa) and Target Engagement: Aromatic amines are weak bases (pKa ~4.0–5.0) because the nitrogen's lone pair is delocalized into the aromatic ring. In contrast, 1-azaspiro[3.4]octane is a strong aliphatic base (pKa ~9.5–10.0). At physiological pH (7.4), the spirocyclic amine is highly protonated, facilitating strong, directional ionic interactions or hydrogen bonds with target protein residues (e.g., aspartate or glutamate in binding pockets), enhancing potency and selectivity 3.

3. Metabolic Stability and Toxicity: Electron-rich aromatic amines are notorious toxicophores. They are frequently oxidized by Cytochrome P450 enzymes into reactive hydroxylamines, which can further convert to nitroso species that form covalent DNA adducts (leading to Ames-positive mutagenicity). The fully saturated sp3 framework of 1-azaspiro[3.4]octane is highly resistant to these specific oxidative pathways, shifting metabolism toward more predictable and less toxic clearance routes (e.g., N-glucuronidation or controlled aliphatic hydroxylation) [[2]]().

Quantitative Comparison Table
Property / MetricAromatic Amines (e.g., Anilines)1-Azaspiro[3.4]octane DerivativesImpact on Drug Development
Fsp3 Value 0.0 – 0.20.8 – 1.0Higher Fsp3 correlates with clinical success.
Geometry Planar (2D)Orthogonal Rings (3D)3D geometry reduces off-target promiscuity.
Aqueous Solubility Poor (Often < 10 µM)Excellent (Often > 100 µM)Improved oral bioavailability and formulation.
Basicity (pKa) Weak (~4.0 - 5.0)Strong (~9.5 - 10.0)Stronger target engagement via salt bridges.
Mutagenic Risk High (Ames positive risk)LowAvoids reactive hydroxylamine metabolites.
hERG Liability High (Pi-pi stacking in channel)Low (Lacks planar pi-system)Reduced risk of cardiotoxicity (QT prolongation).

Self-Validating Experimental Protocols

To objectively validate the superiority of the 1-azaspiro[3.4]octane scaffold over an aromatic amine equivalent, researchers must employ rigorous, self-validating assays. The following protocols are designed with built-in controls to ensure data integrity.

Protocol A: Kinetic Aqueous Solubility via Nephelometry

Causality Rationale: Nephelometry measures the scattering of light caused by insoluble particulates. Unlike thermodynamic solubility assays that require days to reach equilibrium, kinetic solubility via nephelometry detects the exact concentration at which a compound precipitates out of a DMSO/buffer solution. This mimics the rapid dilution a drug experiences upon entering the bloodstream.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of the test compound in 100% LC-MS grade DMSO. Self-validation: Include a highly soluble control (e.g., diphenhydramine) and a poorly soluble control (e.g., amiodarone).

  • Serial Dilution: Dispense the stock into a 96-well plate containing 0.01 M Phosphate-Buffered Saline (PBS, pH 7.4) to create a concentration gradient (1 µM to 500 µM). Ensure the final DMSO concentration remains strictly ≤1% to prevent artificial solvent-induced solubility.

  • Equilibration: Seal the plate and incubate at 25°C for 2 hours with gentle orbital shaking (300 rpm).

  • Nephelometric Measurement: Read the plate using a laser nephelometer.

  • Data Interpretation: Plot the light scattering intensity against compound concentration. The kinetic solubility limit is defined as the inflection point where scattering intensity abruptly increases above the baseline buffer noise.

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

Causality Rationale: The Human Liver Microsome (HLM) assay isolates Phase I metabolic enzymes (primarily CYP450s). Because aromatic amines are highly susceptible to rapid CYP-mediated oxidation, this assay directly quantifies the metabolic resilience gained by switching to an Fsp3-rich spirocycle.

HLM_Workflow Step1 1. Incubation Setup (1 µM Cmpd + HLM + Buffer) Step2 2. Initiate Reaction (Add 1 mM NADPH) Step1->Step2 Step3 3. Time-Course Sampling (0, 15, 30, 45, 60 min) Step2->Step3 Step4 4. Quench & Precipitate (Cold MeCN + Int. Standard) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify % Parent Remaining) Step4->Step5

Caption: Step-by-step experimental workflow for the Human Liver Microsomes (HLM) metabolic stability assay.

Step-by-Step Methodology:

  • Incubation Mixture: In a 96-well deep-well plate, combine 1 µM of the test compound with 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate CYP450 activity. Self-validation: Run a parallel "Minus-NADPH" control to rule out chemical instability or non-CYP-mediated degradation. Include Verapamil as a high-clearance reference standard.

  • Time-Course Sampling: At precisely 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL Tolbutamide). The cold organic solvent instantly denatures the enzymes, halting metabolism and precipitating proteins.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate and analyze via LC-MS/MS. Calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ) based on the logarithmic decay of the parent compound over time.

Conclusion

The transition from planar aromatic amines to high-Fsp3 spirocyclic scaffolds like 1-azaspiro[3.4]octane is a masterclass in rational drug design. By leveraging the geometric constraints of a spiro-fusion, medicinal chemists can systematically engineer out the solubility and toxicity liabilities inherent to flatland molecules. The resulting 3D architectures not only exhibit superior physicochemical profiles but also demonstrate the precise spatial arrangements required for highly selective target engagement, ultimately driving higher probabilities of clinical success.

References

  • BenchChem Technical Support Team. (2025). The "Fsp3 Escape from Flatland" Theory: A Comparative Guide for Drug Discovery Professionals. BenchChem.
  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry / BLDpharm Insights.
  • Chabert, J. F. D., et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery (Taylor & Francis).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azaspiro[3.4]octane trifluoroacetate
Reactant of Route 2
1-Azaspiro[3.4]octane trifluoroacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.